molecular formula C42H76N7O17P3S B15570370 Heneicosanoyl-CoA

Heneicosanoyl-CoA

货号: B15570370
分子量: 1076.1 g/mol
InChI 键: XMBMBMSJLOFTBI-LDIUYDAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heneicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C42H76N7O17P3S

分子量

1076.1 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1

InChI 键

XMBMBMSJLOFTBI-LDIUYDAISA-N

产品来源

United States

Foundational & Exploratory

what is the function of Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Heneicosanoyl-CoA

Abstract

This compound is the activated form of heneicosanoic acid, a saturated odd-chain fatty acid with 21 carbons (C21:0). While specific research on this compound is limited, its metabolic fate and function can be comprehensively inferred from the well-established pathways of very-long-chain fatty acid (VLCFA) and odd-chain fatty acid (OCFA) metabolism. This guide elucidates the presumed core functions of this compound, detailing its catabolism through a coordinated effort of peroxisomal and mitochondrial beta-oxidation, its potential roles in cellular structures and signaling, and a summary of the key enzymes involved. This document serves as a foundational resource for researchers in lipid metabolism, drug development, and related biomedical fields.

Introduction to this compound

This compound is a very-long-chain acyl-CoA thioester. Heneicosanoic acid, its precursor fatty acid, is found in various natural sources, including some plant oils, animal fats, and is a constituent of phospholipids (B1166683) in certain tissues.[1] Like all fatty acids, heneicosanoic acid must be activated to its coenzyme A (CoA) derivative, this compound, to become metabolically active. This activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase.

The structure of this compound, with its long hydrocarbon chain, renders it a highly hydrophobic molecule. Its primary functions are presumed to be twofold: serving as a substrate for energy production through beta-oxidation and as a building block for the synthesis of complex lipids.

The Catabolic Pathway of this compound

The catabolism of this compound is a multi-stage process that involves both peroxisomes and mitochondria, a characteristic feature of VLCFA degradation.[2][3]

Peroxisomal Beta-Oxidation: The Initial Chain Shortening

Due to its 21-carbon length, this compound is initially metabolized in the peroxisomes.[2] Mitochondrial enzymes are not well-suited for such long acyl chains. The peroxisomal beta-oxidation pathway serves to shorten the fatty acid chain. This process involves a series of reactions catalyzed by peroxisome-specific enzymes. A key difference from mitochondrial beta-oxidation is that the initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[4]

For this compound, peroxisomal beta-oxidation would proceed through several cycles, releasing acetyl-CoA in each cycle, until the acyl-CoA is shortened to a length that can be transported to the mitochondria for the remainder of its oxidation.

Mitochondrial Beta-Oxidation: Completion of Catabolism

Once shortened in the peroxisomes, the resulting medium or long-chain acyl-CoA is transported to the mitochondrial matrix. Here, it undergoes further rounds of beta-oxidation. The final cycle of beta-oxidation for an odd-chain acyl-CoA is distinct from that of an even-chain fatty acid. The last beta-oxidation cycle of a five-carbon acyl-CoA (pentanoyl-CoA) yields one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).[5][6]

The Fate of Propionyl-CoA: An Anaplerotic and Glucogenic Role

Propionyl-CoA, the three-carbon end-product of odd-chain fatty acid oxidation, serves as an important metabolic intermediate.[7] It is converted to succinyl-CoA, a Krebs cycle intermediate, through a three-step pathway:[5][8][9]

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[9]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase .

  • Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA.[8]

The resulting succinyl-CoA can then enter the Krebs cycle, contributing to cellular energy production. This pathway also allows the carbon atoms from odd-chain fatty acids to be converted to glucose, making them partially glucogenic.[4]

Potential Anabolic Functions of this compound

Beyond its role in energy metabolism, this compound could potentially be incorporated into various complex lipids. VLCFAs are known to be components of sphingolipids (like ceramides (B1148491) and sphingomyelin) and glycerophospholipids.[10][11][12] These lipids are critical for the structure and function of cellular membranes, particularly in the nervous system and skin.[13]

Quantitative Data Summary

As there is no specific experimental data available for this compound, the following table summarizes the key enzymes and their characteristics involved in the metabolism of very-long-chain and odd-chain fatty acyl-CoAs.

EnzymePathwaySubcellular LocationCofactors/CoenzymesFunction
Very-Long-Chain Acyl-CoA Synthetase Fatty Acid ActivationPeroxisomal Membrane, ERATP, Coenzyme A, Mg²⁺Activates VLCFAs to their CoA esters.
Acyl-CoA Oxidase Peroxisomal Beta-OxidationPeroxisomeFADCatalyzes the first step of peroxisomal beta-oxidation, producing H₂O₂.[4]
Carnitine Acyltransferases Mitochondrial TransportMitochondrial MembranesCarnitineFacilitate the transport of acyl-CoAs into the mitochondria.
Acyl-CoA Dehydrogenases Mitochondrial Beta-OxidationMitochondriaFADCatalyze the first step of mitochondrial beta-oxidation.
Propionyl-CoA Carboxylase Propionyl-CoA MetabolismMitochondriaBiotin, ATP, Mg²⁺Carboxylates propionyl-CoA to D-methylmalonyl-CoA.[9]
Methylmalonyl-CoA Mutase Propionyl-CoA MetabolismMitochondriaVitamin B12 (Cobalamin)Converts L-methylmalonyl-CoA to succinyl-CoA.[8]

Experimental Protocols

The following are hypothetical, detailed methodologies for key experiments to investigate the function of this compound.

Protocol for In Vitro Peroxisomal Beta-Oxidation of this compound
  • Objective: To determine if this compound is a substrate for peroxisomal beta-oxidation.

  • Materials:

    • Synthesized, radiolabeled [1-¹⁴C]this compound.

    • Isolated rat liver peroxisomes.

    • Reaction buffer (e.g., Tris-HCl, pH 8.0, containing NAD⁺, FAD, Coenzyme A, and ATP).

    • Scintillation counter.

  • Method:

    • Incubate isolated peroxisomes with [1-¹⁴C]this compound in the reaction buffer at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the water-soluble products (acetyl-CoA) from the long-chain acyl-CoA substrate using a solvent extraction method (e.g., Folch extraction).

    • Measure the radioactivity in the aqueous phase using a scintillation counter.

    • An increase in water-soluble radioactivity over time indicates the production of [¹⁴C]acetyl-CoA and confirms peroxisomal beta-oxidation.

Protocol for Tracing the Metabolic Fate of this compound in Cultured Cells
  • Objective: To trace the incorporation of heneicosanoic acid into complex lipids and its catabolism to Krebs cycle intermediates.

  • Materials:

    • Stable isotope-labeled [U-¹³C₂₁]heneicosanoic acid.

    • Cultured hepatocytes (e.g., HepG2 cells).

    • Cell culture medium and supplements.

    • Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

  • Method:

    • Supplement the cell culture medium with [U-¹³C₂₁]heneicosanoic acid.

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Harvest the cells and perform separate extractions for lipids and water-soluble metabolites.

    • Analyze the lipid extract by LC-MS to identify and quantify ¹³C-labeled complex lipids (e.g., phospholipids, sphingolipids).

    • Analyze the water-soluble metabolite extract by GC-MS to detect ¹³C-labeled Krebs cycle intermediates (e.g., succinate, malate), which would be derived from the metabolism of [¹³C₃]propionyl-CoA.

Visualizations

Heneicosanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Heneicosanoyl_CoA This compound (C21) Perox_Beta_Ox Beta-Oxidation Cycles Heneicosanoyl_CoA->Perox_Beta_Ox Acetyl_CoA_P Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_P Short_Acyl_CoA Shortened Acyl-CoA Perox_Beta_Ox->Short_Acyl_CoA Mito_Acyl_CoA Shortened Acyl-CoA Short_Acyl_CoA->Mito_Acyl_CoA Transport Mito_Beta_Ox Beta-Oxidation Cycles Mito_Acyl_CoA->Mito_Beta_Ox Acetyl_CoA_M Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_M Propionyl_CoA Propionyl-CoA (C3) Mito_Beta_Ox->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Catabolic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Labeling cluster_invitro In Vitro Assay cluster_incellulo In Cellulo Assay Start Heneicosanoic Acid Labeling Isotopic Labeling (e.g., ¹³C or ¹⁴C) Start->Labeling Activation Activation to This compound Labeling->Activation Incubation_IC Incubation Labeling->Incubation_IC Tracer Incubation_IV Incubation Activation->Incubation_IV Substrate Peroxisomes Isolated Peroxisomes Peroxisomes->Incubation_IV Analysis_IV Measure Product Formation (e.g., Scintillation Counting) Incubation_IV->Analysis_IV Cells Cultured Cells (e.g., Hepatocytes) Cells->Incubation_IC Extraction Metabolite & Lipid Extraction Incubation_IC->Extraction Analysis_IC LC-MS / GC-MS Analysis Extraction->Analysis_IC

Caption: Experimental workflow for studying this compound.

Conclusion

While this compound itself has not been the subject of extensive research, its functional role can be confidently predicted based on its chemical structure and the known principles of lipid metabolism. As a C21:0 acyl-CoA, it is an intermediate in the catabolism of heneicosanoic acid, undergoing initial beta-oxidation in peroxisomes followed by complete oxidation in mitochondria. Its degradation yields multiple molecules of acetyl-CoA and a single molecule of propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, thus having anaplerotic and glucogenic potential. Further research, guided by the experimental protocols outlined herein, is necessary to fully elucidate the specific roles of this compound and its downstream metabolites in health and disease.

References

Heneicosanoyl-CoA in Fatty Acid Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heneicosanoyl-CoA is the activated form of heneicosanoic acid (C21:0), a saturated odd-chain very-long-chain fatty acid (VLCFA). Its metabolism is intricately linked with fundamental cellular processes of energy production and lipid biosynthesis. Unlike their even-chain counterparts, the degradation of odd-chain fatty acids yields a terminal propionyl-CoA molecule, which enters the tricarboxylic acid (TCA) cycle via a distinct anaplerotic pathway. This guide provides a comprehensive technical overview of the metabolic fate of this compound, including its synthesis, degradation, and the key enzymatic players involved. We present available quantitative data, detailed experimental protocols for the study of its metabolism, and visual representations of the relevant biochemical pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolic research.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are crucial components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules. Heneicosanoic acid (C21:0) is an odd-chain VLCFA that, while less abundant than even-chain fatty acids, plays a significant role in cellular metabolism.[1][2] Its activated form, this compound, is the primary substrate for its metabolic processing. The metabolism of odd-chain fatty acids like heneicosanoic acid is of particular interest due to its unique end-product, propionyl-CoA, which has implications for gluconeogenesis and the TCA cycle.[1][3] Dysregulation of VLCFA metabolism is associated with several inherited diseases, highlighting the importance of understanding the intricate pathways governing their synthesis and degradation.[4][5]

Biosynthesis of this compound

The synthesis of this compound occurs through the fatty acid elongation pathway, primarily in the endoplasmic reticulum.[6] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The synthesis of an odd-chain fatty acid like heneicosanoic acid is initiated with a three-carbon starter unit, propionyl-CoA, instead of the typical acetyl-CoA.[7]

The key enzymes involved in the elongation cycle are the fatty acid elongases (ELOVLs). Mammals possess seven ELOVL isoforms (ELOVL1-7), each with distinct substrate specificities.[5][6] While specific studies on the direct elongation to this compound are limited, the substrate specificities of ELOVLs suggest that multiple elongases could be involved in the step-wise elongation from shorter odd-chain fatty acyl-CoAs.

Proposed Biosynthetic Pathway

The synthesis of this compound from propionyl-CoA requires nine cycles of elongation. The initial condensation of propionyl-CoA with malonyl-CoA is a critical step, followed by sequential additions of two-carbon units.

Propionyl_CoA Propionyl-CoA (C3:0) FAS_ELOVL Fatty Acid Synthase / ELOVLs Propionyl_CoA->FAS_ELOVL Malonyl_CoA Malonyl-CoA (x9) Malonyl_CoA->FAS_ELOVL Heneicosanoyl_CoA This compound (C21:0) FAS_ELOVL->Heneicosanoyl_CoA 9 cycles

Caption: Proposed biosynthesis of this compound.

Degradation of this compound

The catabolism of this compound primarily occurs through beta-oxidation. Due to its very-long-chain nature, the initial cycles of beta-oxidation are thought to take place in peroxisomes, with the resulting shorter-chain acyl-CoAs being further oxidized in the mitochondria.[8][9]

Peroxisomal Beta-Oxidation

Peroxisomal beta-oxidation of VLCFAs involves a set of enzymes distinct from their mitochondrial counterparts. The first and rate-limiting step is catalyzed by acyl-CoA oxidase (ACOX).[10][11]

Heneicosanoyl_CoA This compound (C21:0) Peroxisome Peroxisome Heneicosanoyl_CoA->Peroxisome ACOX Acyl-CoA Oxidase (ACOX1) Peroxisome->ACOX Enters Bifunctional_Protein Bifunctional Protein (L-PBE/D-PBE) ACOX->Bifunctional_Protein Thiolase Thiolase Bifunctional_Protein->Thiolase Shorter_Acyl_CoA Shorter-chain Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Mitochondria Shorter_Acyl_CoA->Mitochondria Transport

Caption: Peroxisomal beta-oxidation of this compound.
Mitochondrial Beta-Oxidation and the Fate of Propionyl-CoA

Once shortened in the peroxisomes, the resulting acyl-CoAs are transported to the mitochondria for the completion of beta-oxidation. The mitochondrial beta-oxidation spiral proceeds, cleaving two-carbon units in the form of acetyl-CoA in each cycle.[12][13] For an odd-chain fatty acyl-CoA, the final round of thiolysis yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][3]

Propionyl-CoA cannot directly enter the TCA cycle. It is converted to the TCA cycle intermediate succinyl-CoA through a three-step pathway involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[14][15]

cluster_mito Mitochondrial Matrix Heneicosanoyl_CoA This compound (C21:0) Beta_Oxidation Beta-Oxidation Spiral Heneicosanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC ATP, HCO3- Methylmalonyl_CoA_S (S)-Methylmalonyl-CoA PCC->Methylmalonyl_CoA_S MCEE Methylmalonyl-CoA Epimerase Methylmalonyl_CoA_S->MCEE Methylmalonyl_CoA_R (R)-Methylmalonyl-CoA MCEE->Methylmalonyl_CoA_R MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA_R->MCM Vitamin B12 Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Mitochondrial metabolism of this compound.

Quantitative Data

Quantitative data on the enzymatic reactions involving this compound are not extensively available. However, data for related enzymes and substrates provide valuable context.

Table 1: Kinetic Parameters of Enzymes in Propionyl-CoA Metabolism
EnzymeSubstrateKmVmaxOrganism/TissueReference
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29 mM-Human[14]
Propionyl-CoA Carboxylase (PCC)ATP0.08 mM-Human[5]
Propionyl-CoA Carboxylase (PCC)Bicarbonate3.0 mM-Human[5]

Note: Vmax values are often context-dependent and not always reported in a standardized manner.

Table 2: Substrate Specificity of Acyl-CoA Oxidases (ACOX)
EnzymeSubstrate(s)Relative ActivityOrganism/TissueReference
ACOX1 (Palmitoyl-CoA Oxidase)Straight-chain saturated and unsaturated VLCFAsHighMammalian Peroxisomes[11]
ACOX2 (Branched-chain Acyl-CoA Oxidase)2-methyl-branched fatty acyl-CoAs, Bile acid intermediatesHighMammalian Peroxisomes[11]

Note: Specific activity for this compound has not been explicitly reported.

Experimental Protocols

The study of this compound metabolism requires specialized techniques for the quantification of acyl-CoAs and the measurement of enzyme activities.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[9][16]

Objective: To quantify the intracellular concentration of this compound.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).[17]

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.[9]

  • LC Separation:

    • Employ a C18 reversed-phase column for chromatographic separation.

    • Use a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[18]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transition for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.
In Vitro Acyl-CoA Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetases that activate heneicosanoic acid to this compound.

Objective: To determine the rate of this compound formation from heneicosanoic acid.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A, Mg²⁺, and radiolabeled [¹⁴C]-heneicosanoic acid complexed to BSA.[19]

  • Enzyme Source: Add cell lysate or purified enzyme to initiate the reaction.[20]

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution that precipitates proteins and allows for phase separation (e.g., Dole's reagent).

  • Extraction and Quantification: Extract the radiolabeled this compound into an organic phase and quantify the radioactivity using liquid scintillation counting.[19]

In Vitro Beta-Oxidation Assay

This assay measures the rate of beta-oxidation of this compound.

Objective: To determine the rate of acetyl-CoA and propionyl-CoA production from this compound.

Methodology:

  • Substrate: Use radiolabeled [¹⁴C]-heneicosanoyl-CoA.

  • Reaction System: Incubate the substrate with isolated mitochondria or peroxisomes, or with cell homogenates.[21][22]

  • Cofactors: Supplement the reaction with necessary cofactors such as NAD⁺, FAD, and carnitine (for mitochondrial assays).

  • Measurement of Products:

    • Measure the production of radiolabeled acid-soluble metabolites (including acetyl-CoA and propionyl-CoA) by precipitating the remaining long-chain acyl-CoAs and measuring the radioactivity in the supernatant.[21]

    • Alternatively, use spectrophotometric methods to measure the reduction of NAD⁺ and FAD.[23]

Conclusion

This compound is a key intermediate in the metabolism of the odd-chain very-long-chain fatty acid, heneicosanoic acid. Its synthesis and degradation involve a coordinated interplay between enzymes in the endoplasmic reticulum, peroxisomes, and mitochondria. The unique end-product of its beta-oxidation, propionyl-CoA, provides an anaplerotic entry point into the TCA cycle, highlighting its importance in cellular energy homeostasis. While our understanding of the broader pathways of fatty acid metabolism is well-established, further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms governing the metabolic fate of this compound. The experimental approaches outlined in this guide provide a framework for future investigations into this fascinating area of lipid metabolism.

References

Endogenous Sources of Heneicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA (C21:0-CoA) is a saturated, odd-chain, very-long-chain acyl-CoA molecule. While less abundant than their even-chain counterparts, odd-chain fatty acids and their CoA esters are integral to various biological processes and are gaining increasing attention in metabolic research and drug development. This technical guide provides an in-depth exploration of the endogenous biosynthetic pathways of this compound, supported by experimental evidence, detailed protocols, and pathway visualizations. Understanding the endogenous sources of this compound is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target.

Proposed Biosynthetic Pathway of this compound

The endogenous synthesis of odd-chain fatty acids, including heneicosanoic acid, commences with a distinct primer molecule compared to the more common even-chain fatty acids. The pathway involves the coordinated action of cytosolic fatty acid synthase (FAS) and endoplasmic reticulum-bound elongase enzymes (ELOVLs).

The proposed biosynthetic pathway for this compound is as follows:

  • Initiation with Propionyl-CoA: Unlike the synthesis of even-chain fatty acids, which starts with acetyl-CoA, the biosynthesis of odd-chain fatty acids is initiated with propionyl-CoA, a three-carbon molecule.

  • Cytosolic Elongation by Fatty Acid Synthase (FAS): The initial propionyl-CoA primer undergoes several cycles of elongation, with each cycle adding a two-carbon unit derived from malonyl-CoA. This process is catalyzed by the multifunctional enzyme, fatty acid synthase (FAS), in the cytosol.

  • Endoplasmic Reticulum-Mediated Elongation by ELOVLs: Once the growing fatty acid chain reaches a certain length, further elongation to very-long-chain fatty acids occurs in the endoplasmic reticulum. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs).

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum propionyl_coa Propionyl-CoA (C3) fas Fatty Acid Synthase (FAS) propionyl_coa->fas malonyl_coa_c Malonyl-CoA malonyl_coa_c->fas lcfa_coa Long-Chain Odd-Chain Acyl-CoA (e.g., C15:0-CoA, C17:0-CoA) fas->lcfa_coa Multiple Cycles elovl Fatty Acid Elongases (ELOVLs) lcfa_coa->elovl Elongation malonyl_coa_er Malonyl-CoA malonyl_coa_er->elovl c19_coa Nonadecanoyl-CoA (C19:0-CoA) elovl->c19_coa e.g., ELOVL6 heneicosanoyl_coa This compound (C21:0-CoA) elovl->heneicosanoyl_coa e.g., ELOVL1/3/7? c19_coa->elovl Elongation

Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

ELOVL6: The Elongase for Shorter Odd-Chain Fatty Acids

Recent research has identified a key enzyme responsible for the elongation of odd-chain fatty acids. Studies have shown that ELOVL6 , an enzyme known for its role in elongating saturated and monounsaturated fatty acids with 12, 14, and 16 carbons, also catalyzes the elongation of odd-chain fatty acids. Specifically, ELOVL6 has been demonstrated to facilitate the conversion of tridecanoyl-CoA (C13:0-CoA) to pentadecanoyl-CoA (C15:0-CoA) and pentadecanoyl-CoA to heptadecanoyl-CoA (C17:0-CoA).

The Final Elongation Step: A Knowledge Gap

While the role of ELOVL6 in elongating shorter odd-chain fatty acids is established, the specific enzyme responsible for the final elongation step from nonadecanoyl-CoA (C19:0-CoA) to this compound (C21:0-CoA) has not yet been definitively identified. Other members of the ELOVL family, such as ELOVL1, ELOVL3, and ELOVL7, are known to act on saturated fatty acyl-CoAs of C18 and longer. Therefore, it is plausible that one or more of these enzymes are responsible for the final conversion to this compound. Further research is required to elucidate the precise enzyme(s) involved in this terminal elongation step.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on the endogenous levels of this compound in various mammalian tissues and cell types. The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurately quantifying this and other very-long-chain acyl-CoAs. Such data will be invaluable for understanding the physiological and pathological significance of this compound.

Tissue/Cell TypeThis compound ConcentrationReference
Data Not Available--

Experimental Protocols

The investigation of this compound biosynthesis requires robust experimental protocols for the extraction, detection, and quantification of long-chain acyl-CoAs, as well as for assessing the activity of the elongase enzymes involved.

1. Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol outlines a standard procedure for the extraction of long-chain acyl-CoAs from mammalian tissues, suitable for subsequent analysis by LC-MS/MS.

  • Materials:

    • Frozen tissue sample

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Pre-chilled microcentrifuge tubes

    • Ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water with internal standards)

    • Homogenizer

    • Centrifuge (refrigerated)

    • Vacuum concentrator

  • Procedure:

    • Immediately freeze-clamp the tissue in liquid nitrogen upon collection to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

    • Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-chilled microcentrifuge tube.

    • Add a 20-fold excess (v/w) of ice-cold extraction solvent containing appropriate internal standards (e.g., C17:0-CoA).

    • Homogenize the sample on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant completely in a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

The following diagram provides a visual workflow for the extraction protocol.

Acyl-CoA Extraction Workflow start Start: Frozen Tissue grind Grind in Liquid N2 start->grind homogenize Homogenize in Cold Extraction Solvent (+ Internal Standards) grind->homogenize centrifuge Centrifuge (4°C) homogenize->centrifuge collect Collect Supernatant centrifuge->collect dry Dry in Vacuum Concentrator collect->dry store Store at -80°C dry->store end_point End: Dried Acyl-CoA Extract store->end_point

Workflow for Long-Chain Acyl-CoA Extraction.

2. Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier.

    • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

      • Precursor Ion (Q1): [M+H]⁺ for this compound

      • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.

3. In Vitro ELOVL6 Elongation Assay

This assay can be used to measure the activity of ELOVL6 in elongating odd-chain fatty acid substrates.

  • Materials:

    • Microsomal fractions prepared from cells or tissues expressing ELOVL6.

    • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Substrate: C15:0-CoA or C17:0-CoA.

    • Malonyl-CoA (radiolabeled, e.g., [¹⁴C]-malonyl-CoA, or unlabeled for MS analysis).

    • NADPH.

    • Reaction quenching solution (e.g., a solution of a strong acid or base).

    • Scintillation counter or LC-MS/MS for product detection.

  • Procedure:

    • Incubate the microsomal protein with the reaction buffer, NADPH, and the odd-chain acyl-CoA substrate.

    • Initiate the reaction by adding malonyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the quenching solution.

    • Extract the fatty acyl-CoAs as described in Protocol 1.

    • Analyze the products. If using a radiolabeled substrate, quantify the radioactivity incorporated into the elongated product. If using unlabeled substrates, analyze the formation of the elongated acyl-CoA product by LC-MS/MS.

The following diagram illustrates the workflow for the ELOVL6 activity assay.

ELOVL6 Activity Assay Workflow start Start: Microsomal Fraction incubate Incubate with Substrate (e.g., C17:0-CoA) & NADPH start->incubate initiate Initiate with Malonyl-CoA incubate->initiate reaction Reaction at 37°C initiate->reaction quench Quench Reaction reaction->quench extract Extract Acyl-CoAs quench->extract analyze Analyze Products (LC-MS/MS or Scintillation) extract->analyze end_point End: Elongation Activity Data analyze->end_point

Workflow for In Vitro ELOVL6 Elongation Assay.

Conclusion and Future Directions

The endogenous synthesis of this compound is a specialized metabolic pathway initiated by propionyl-CoA and involving the sequential action of fatty acid synthase and elongase enzymes. While ELOVL6 has been identified as a key player in the elongation of shorter odd-chain fatty acids, the enzyme(s) responsible for the final step to produce this compound remain to be definitively characterized. The experimental protocols provided in this guide offer a framework for researchers to further investigate this pathway. Future research should focus on identifying the specific ELOVL responsible for C21:0 synthesis, quantifying the endogenous levels of this compound in various biological contexts, and elucidating its precise physiological and pathological roles. This knowledge will be instrumental for the development of novel diagnostics and therapeutics targeting odd-chain fatty acid metabolism.

Heneicosanoyl-CoA and Peroxisomal Beta-Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, undergo their initial and obligatory chain-shortening through the peroxisomal beta-oxidation pathway. While much of the research has centered on even-chain VLCFAs, odd-chain VLCFAs such as heneicosanoic acid (C21:0) are also substrates for this vital metabolic process. The CoA-ester of heneicosanoic acid, heneicosanoyl-CoA, is metabolized in the peroxisome in a series of reactions analogous to those for even-chain VLCFAs, with the key distinction being the final thiolytic cleavage product. Understanding the intricacies of this compound metabolism is crucial for a comprehensive view of lipid homeostasis and its dysregulation in various disease states. This guide provides a detailed technical overview of the peroxisomal beta-oxidation of this compound, including the core biochemical pathway, quantitative data, and detailed experimental protocols.

Core Pathway of this compound Peroxisomal Beta-Oxidation

The peroxisomal beta-oxidation of this compound is a cyclical process that shortens the acyl-chain by two carbons in each cycle, yielding acetyl-CoA. This continues until a five-carbon acyl-CoA remains, which is then cleaved into acetyl-CoA and propionyl-CoA. The process is catalyzed by a series of enzymes housed within the peroxisomal matrix.

1. Transport into the Peroxisome: this compound, a very-long-chain acyl-CoA, is transported from the cytosol into the peroxisomal matrix primarily by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[1][2] This transporter is a key player in VLCFA metabolism, and its dysfunction leads to the accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy.[1]

2. Dehydrogenation: The first and rate-limiting step is the oxidation of this compound to trans-2-heneicosenoyl-CoA, catalyzed by the flavoenzyme Acyl-CoA Oxidase 1 (ACOX1).[3][4] This reaction introduces a double bond between the alpha and beta carbons and transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[4]

3. Hydration and Dehydrogenation: The subsequent two steps are catalyzed by a single bifunctional enzyme, the Multifunctional Enzyme 2 (MFE-2), also known as D-bifunctional protein. MFE-2 possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates trans-2-heneicosenoyl-CoA to 3-hydroxythis compound, and then dehydrogenates it to 3-ketothis compound.[5][6]

4. Thiolytic Cleavage: The final step of each cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by peroxisomal 3-ketoacyl-CoA thiolase.[7][8] This reaction requires a molecule of coenzyme A and results in the formation of a shortened acyl-CoA (nonadecanoyl-CoA in the first cycle) and a molecule of acetyl-CoA.[8]

This four-step process is repeated for a total of eight cycles, generating eight molecules of acetyl-CoA. The final cycle begins with 3-ketopentanoyl-CoA, which is cleaved by thiolase into one molecule of acetyl-CoA and one molecule of propionyl-CoA.[9][10] The resulting acetyl-CoA and propionyl-CoA, along with the chain-shortened acyl-CoAs, are then transported to the mitochondria for further metabolism.[11]

Heneicosanoyl_CoA_Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Heneicosanoyl_CoA This compound (C21:0-CoA) trans_2_Heneicosenoyl_CoA trans-2-Heneicosenoyl-CoA Heneicosanoyl_CoA->trans_2_Heneicosenoyl_CoA ACOX1 H₂O₂ L_3_Hydroxyheneicosanoyl_CoA 3-Hydroxythis compound trans_2_Heneicosenoyl_CoA->L_3_Hydroxyheneicosanoyl_CoA MFE-2 (Hydratase) _3_Ketoheneicosanoyl_CoA 3-Ketothis compound L_3_Hydroxyheneicosanoyl_CoA->_3_Ketoheneicosanoyl_CoA MFE-2 (Dehydrogenase) NADH Nonadecanoyl_CoA Nonadecanoyl-CoA (C19:0-CoA) _3_Ketoheneicosanoyl_CoA->Nonadecanoyl_CoA Thiolase + Acetyl-CoA Cycles 8 Cycles of β-Oxidation Nonadecanoyl_CoA->Cycles Mitochondria Mitochondria Nonadecanoyl_CoA->Mitochondria Further Oxidation Acetyl_CoA_1 Acetyl-CoA Acetyl_CoA_1->Mitochondria Propionyl_CoA Propionyl-CoA Propionyl_CoA->Mitochondria Final_Cycle Final Cycle Cycles->Final_Cycle Final_Cycle->Acetyl_CoA_1 Final_Cycle->Propionyl_CoA Cytosol_Heneicosanoyl_CoA This compound (Cytosol) Cytosol_Heneicosanoyl_CoA->Heneicosanoyl_CoA

Caption: Peroxisomal beta-oxidation of this compound.

Quantitative Data

Table 1: Substrate Specificity of Peroxisomal Beta-Oxidation Enzymes

EnzymeSubstrate ClassObservationsReference
Acyl-CoA Oxidase 1 (ACOX1) Straight-chain saturated and unsaturated VLCFAsACOX1 is the rate-limiting enzyme. Its activity generally decreases with increasing chain length for saturated fatty acids.[12]
Odd-chain fatty acidsActivity towards odd-chain fatty acids is presumed to be similar to that of even-chain fatty acids of comparable length, though specific kinetic data are scarce.-
Multifunctional Enzyme 2 (MFE-2) Straight-chain and branched-chain enoyl-CoAs and 3-hydroxyacyl-CoAsMFE-2 is essential for the oxidation of most peroxisomal beta-oxidation substrates.[5]
Odd-chain intermediatesExpected to process odd-chain intermediates generated by ACOX1.-
Peroxisomal 3-Ketoacyl-CoA Thiolase Straight-chain 3-ketoacyl-CoAsHas a broad chain-length specificity.[13]
Odd-chain 3-ketoacyl-CoAsEfficiently cleaves both even and odd-chain substrates. The final cleavage of 3-ketopentanoyl-CoA yields acetyl-CoA and propionyl-CoA.[9]

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.[3][14]

Materials:

  • Rat liver tissue

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Peroxisome Extraction Buffer

  • OptiPrep™ Density Gradient Medium

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a crude organellar pellet containing mitochondria, lysosomes, and peroxisomes.

  • Gently resuspend the pellet in a minimal volume of Peroxisome Extraction Buffer.

  • Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose gradient).

  • Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the peroxisomal fraction, which will be located at a specific density within the gradient.

  • Wash the isolated peroxisomes with buffer to remove the gradient medium.

  • Assess the purity of the peroxisomal fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Peroxisome_Isolation_Workflow Start Rat Liver Tissue Homogenization Homogenization (Dounce Homogenizer) Start->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (600 x g) Homogenization->Low_Speed_Centrifugation Supernatant_1 Supernatant 1 Low_Speed_Centrifugation->Supernatant_1 Pellet_1 Pellet 1 (Nuclei, Debris) Low_Speed_Centrifugation->Pellet_1 High_Speed_Centrifugation High-Speed Centrifugation (25,000 x g) Supernatant_1->High_Speed_Centrifugation Supernatant_2 Supernatant 2 (Cytosol) High_Speed_Centrifugation->Supernatant_2 Pellet_2 Crude Organellar Pellet High_Speed_Centrifugation->Pellet_2 Resuspension Resuspension Pellet_2->Resuspension Density_Gradient Density Gradient Centrifugation (Ultracentrifuge) Resuspension->Density_Gradient Fractions Collect Fractions Density_Gradient->Fractions Peroxisomes Isolated Peroxisomes Fractions->Peroxisomes Purity_Assessment Purity Assessment (Marker Enzymes) Peroxisomes->Purity_Assessment

Caption: Workflow for the isolation of peroxisomes.
Protocol 2: In Vitro Peroxisomal Beta-Oxidation Assay

This assay measures the rate of peroxisomal beta-oxidation by monitoring the reduction of NAD⁺ to NADH, which is coupled to the MFE-2 dehydrogenase step.

Materials:

  • Isolated peroxisomes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM KCN, 0.1% Triton X-100)

  • This compound (synthesized or commercially available)

  • Coenzyme A (CoA)

  • ATP

  • NAD⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, ATP, and NAD⁺.

  • Add a known amount of isolated peroxisomes to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform control experiments without the substrate (this compound) to determine the background rate of NAD⁺ reduction.

  • Express the rate of beta-oxidation as nmol of NADH produced per minute per mg of peroxisomal protein.

Protocol 3: Measurement of Peroxisomal Beta-Oxidation in Intact Cells using Stable Isotope-Labeled Heneicosanoic Acid

This method provides a sensitive measure of peroxisomal beta-oxidation activity in living cells by tracing the metabolism of a stable isotope-labeled substrate.[4][15][16]

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Stable isotope-labeled heneicosanoic acid (e.g., [D₃]-heneicosanoic acid)

  • Cell culture medium

  • Internal standard (e.g., heptadecanoic acid)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Derivatizing agent for fatty acid analysis (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture cells to near confluency.

  • Incubate the cells with medium containing a known concentration of [D₃]-heneicosanoic acid for a defined period (e.g., 24-48 hours).

  • Harvest the cells and perform a total lipid extraction.

  • Add an internal standard to the lipid extract for quantification.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to quantify the amounts of the [D₃]-labeled substrate (C21:0) and its beta-oxidation products (e.g., [D₃]-C19:0, [D₃]-C17:0, etc.).

  • Calculate the peroxisomal beta-oxidation activity as the ratio of the labeled product to the initial labeled substrate.

Synthesis of this compound

The availability of this compound is essential for in vitro studies. While not as commonly available as even-chain acyl-CoAs, it can be synthesized through chemo-enzymatic methods.[17][18] A general approach involves the activation of heneicosanoic acid to its CoA thioester. One common method is the mixed anhydride (B1165640) procedure.

Analytical Methods for Metabolite Detection

The analysis of this compound and its beta-oxidation intermediates requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the separation and quantification of acyl-CoA species.[1][2][19] This technique allows for the identification and quantification of a wide range of acyl-CoAs in complex biological matrices.

Conclusion

The peroxisomal beta-oxidation of this compound is an integral part of VLCFA metabolism. While it follows the general principles of peroxisomal beta-oxidation, the odd-chain nature of the substrate leads to the production of propionyl-CoA in the final cycle. The experimental protocols and analytical methods described in this guide provide a framework for researchers to investigate the metabolism of this compound and its role in health and disease. Further research, particularly in obtaining specific kinetic data for the enzymes involved, will be crucial for a more complete understanding of this metabolic pathway.

References

The Elusive Presence of Heneicosanoyl-CoA in Mammalian Systems: A Technical Overview of Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the discovery of heneicosanoyl-CoA in mammalian cells. A comprehensive review of existing scientific literature reveals a notable absence of direct evidence confirming the presence or biological significance of this specific very-long-chain acyl-CoA. While the metabolism of a wide array of fatty acyl-CoAs is well-documented, this compound, the activated form of heneicosanoic acid (C21:0), remains uncharacterized within mammalian systems. This document, therefore, pivots to a broader, yet crucial, overview of general acyl-CoA metabolism, providing foundational knowledge for researchers in the field. It summarizes key quantitative data on fatty acid composition, details fundamental experimental protocols for acyl-CoA analysis, and visualizes core metabolic pathways. This guide serves as a valuable resource for professionals in cellular biology and drug development by contextualizing the known landscape of fatty acid activation and utilization, thereby highlighting the present gap in our understanding of odd-chain fatty acid metabolism.

The Undiscovered Status of this compound in Mammalian Cells

Despite extensive research into the intricate network of fatty acid metabolism in mammalian cells, there is currently no direct scientific literature confirming the discovery or characterization of this compound. Heneicosanoic acid (C21:0) is a very-long-chain saturated fatty acid with an odd number of carbon atoms. While odd-chain fatty acids are known to exist in mammalian tissues, often derived from dietary sources or gut microbiota, their metabolic pathways and the corresponding acyl-CoA derivatives are less extensively studied compared to their even-chain counterparts. The enzymes responsible for the activation of fatty acids, the long-chain acyl-CoA synthetases (ACSLs), exhibit substrate specificity for fatty acids typically ranging from 12 to 20 carbons in length[1]. The efficiency of these enzymes in activating C21:0 fatty acid to form this compound in mammalian cells has not been established.

An Overview of Acyl-CoA Metabolism in Mammalian Cells

Acyl-CoAs are central molecules in cellular metabolism, serving as activated forms of fatty acids. They are critical intermediates in a multitude of anabolic and catabolic pathways. The formation of acyl-CoAs is an energy-dependent process catalyzed by acyl-CoA synthetases. Once formed, acyl-CoAs can be directed towards several metabolic fates, including:

  • β-oxidation: for energy production in the mitochondria.

  • Lipid synthesis: for the formation of complex lipids such as triacylglycerols, phospholipids, and cholesterol esters.

  • Protein acylation: for post-translational modification of proteins, affecting their function and localization.

  • Cell signaling: where they can act as signaling molecules themselves or as precursors for signaling lipids.

The regulation of acyl-CoA metabolism is tightly controlled, with cellular energy status and hormonal signals playing pivotal roles in determining the metabolic flux of these molecules.

Quantitative Data on Fatty Acid Composition in Mammalian Tissues

While specific data for this compound is unavailable, numerous studies have quantified the abundance of various fatty acids in mammalian cells and tissues. This data provides a crucial baseline for understanding the potential substrate pool for acyl-CoA synthesis. The following table summarizes representative data on the relative abundance of major saturated and unsaturated fatty acids in human plasma.

Fatty AcidCommon NameNumber of Carbons:Double BondsTypical Percentage in Human Plasma (%)
Palmitic AcidPalmitate16:020-30
Stearic AcidStearate18:010-15
Oleic AcidOleate18:125-35
Linoleic AcidLinoleate18:215-25
Arachidonic AcidArachidonate20:45-10

Note: Values are approximate and can vary based on diet, age, and health status.

Experimental Protocols for the Study of Acyl-CoAs

The analysis of acyl-CoAs in biological samples presents significant analytical challenges due to their low abundance and chemical lability. The following outlines a general workflow for the extraction and quantification of acyl-CoAs from mammalian cells.

Extraction of Acyl-CoAs from Cultured Mammalian Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quenching Metabolism: Immediately add a cold extraction solvent (e.g., 2.5 M formic acid in 2-propanol) to the cells to quench enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a new tube. Add a non-polar solvent (e.g., chloroform) and vortex vigorously.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. Acyl-CoAs will partition to the aqueous phase.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous phase using a suitable SPE cartridge (e.g., C18).

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the downstream analytical method.

Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Detect and quantify the eluted acyl-CoAs using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Determine the concentration of individual acyl-CoA species by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards.

Visualization of Key Metabolic Pathways

To provide a visual context for acyl-CoA metabolism, the following diagrams, generated using the DOT language, illustrate the general pathways of fatty acid activation and Coenzyme A biosynthesis.

Fatty_Acid_Activation FA Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL ATP ATP ATP->ACSL AMP_PPi AMP + PPi CoA Coenzyme A CoA->ACSL Acyl_CoA Acyl-CoA ACSL->AMP_PPi ACSL->Acyl_CoA CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PANK PANK Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine Cysteine Cysteine->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine COASY_PPAT COASY (PPAT) Phosphopantetheine->COASY_PPAT dephospho_CoA Dephospho-CoA COASY_PPAT->dephospho_CoA COASY_DPCK COASY (DPCK) dephospho_CoA->COASY_DPCK CoA Coenzyme A COASY_DPCK->CoA

References

An In-depth Technical Guide to Heneicosanoyl-CoA: Precursors and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and synthesis pathways of Heneicosanoyl-CoA (C21:0-CoA), an odd-chain, saturated, very-long-chain fatty acyl-CoA. This document details the biosynthetic route from its initial building blocks to the final elongated product, outlines experimental methodologies for its study, and presents available quantitative data.

Introduction to this compound

This compound is the activated form of heneicosanoic acid, a saturated fatty acid with a 21-carbon backbone. As a member of the odd-chain fatty acid family, its synthesis and metabolism differ slightly from the more common even-chain fatty acids. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism, lipid synthesis, and the regulation of cellular signaling.[1] While the roles of even-chain fatty acyl-CoAs are well-documented, the specific functions of odd-chain very-long-chain species like this compound are less understood, representing an emerging area of research.

Precursors and Synthesis Pathways

The biosynthesis of this compound is a multi-step process that begins with a unique primer and involves sequential elongation cycles.

The Propionyl-CoA Primer

Unlike the synthesis of even-chain fatty acids, which starts with acetyl-CoA (a two-carbon molecule), the synthesis of odd-chain fatty acids is initiated by propionyl-CoA , a three-carbon molecule.[2] This fundamental difference is what leads to the odd number of carbon atoms in the final fatty acid chain. Propionyl-CoA can be derived from several metabolic sources, including the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine), the oxidation of odd-chain fatty acids from the diet, and the metabolism of cholesterol.

Initial Elongation by Fatty Acid Synthase (FAS)

Once propionyl-CoA is available, the initial elongation of the fatty acid chain is carried out by the cytosolic multi-enzyme complex, Fatty Acid Synthase (FAS) . The process involves the sequential addition of two-carbon units derived from malonyl-CoA. The overall reaction for each cycle of elongation consists of four steps: condensation, reduction, dehydration, and a second reduction. Starting with propionyl-CoA, the FAS complex will catalyze multiple rounds of elongation, adding two carbons per cycle, to produce a medium-chain saturated fatty acyl-CoA.

Elongation to Very-Long-Chain Fatty Acyl-CoA by ELOVL Enzymes

Fatty acids with chain lengths greater than 16 carbons are further elongated in the endoplasmic reticulum by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases .[3] These enzymes catalyze the initial, rate-limiting condensation step in the elongation cycle, where a fatty acyl-CoA is combined with malonyl-CoA.[3]

The synthesis of this compound (C21:0-CoA) from a shorter odd-chain precursor, such as nonadecanoyl-CoA (C19:0-CoA), would require the action of one or more ELOVL enzymes. The seven mammalian ELOVL enzymes (ELOVL1-7) exhibit distinct substrate specificities in terms of both chain length and degree of saturation.[4] While the specific ELOVL enzyme responsible for the final elongation step to a C21 chain has not been definitively identified, based on known substrate preferences, ELOVL1, ELOVL3, and ELOVL7 are potential candidates, as they are known to elongate long-chain saturated fatty acyl-CoAs.[4][5] ELOVL1, for instance, is known to be involved in the synthesis of very-long-chain saturated fatty acids.[4]

The synthesis pathway can be visualized as follows:

Heneicosanoyl_CoA_Synthesis cluster_precursors Precursors cluster_fas Fatty Acid Synthase (FAS) Complex cluster_elovl ELOVL Elongase System (ER) Propionyl-CoA Propionyl-CoA FAS Initial Elongation Cycles Propionyl-CoA->FAS Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS 2C Donor ELOVL Final Elongation Cycles Malonyl-CoA->ELOVL 2C Donor Odd-chain Saturated\nFatty Acyl-CoA (e.g., C19:0-CoA) Odd-chain Saturated Fatty Acyl-CoA (e.g., C19:0-CoA) FAS->Odd-chain Saturated\nFatty Acyl-CoA (e.g., C19:0-CoA) Product This compound (C21:0-CoA) This compound (C21:0-CoA) ELOVL->this compound (C21:0-CoA) Final Product Odd-chain Saturated\nFatty Acyl-CoA (e.g., C19:0-CoA)->ELOVL Substrate

Biosynthesis pathway of this compound.

Signaling Pathways

While long-chain and very-long-chain fatty acyl-CoAs are recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors, specific signaling pathways directly involving this compound have not yet been elucidated.[6][7] The intracellular concentrations of free acyl-CoAs are tightly regulated, suggesting their potential to act as metabolic sensors.[6] Further research is required to determine if this compound has unique signaling functions or if it acts in a manner similar to other saturated very-long-chain fatty acyl-CoAs.

Data Presentation

Quantitative data on the cellular or tissue concentrations of this compound are currently limited in the scientific literature. Most studies focus on the more abundant even-chain fatty acyl-CoAs or the total acyl-CoA pool. The table below presents representative data on the total long-chain fatty acyl-CoA concentrations in different mammalian cell lines to provide a general context for the abundance of these molecules.

Cell LineTotal Long-Chain Fatty Acyl-CoA (pmol/10^6 cells)Predominant SpeciesReference
RAW 264.7 (mouse macrophage)12 ± 1.0C16:0, C18:1, C18:0[1]
MCF7 (human breast cancer)80.4 ± 6.1C16:0, C18:1, C18:0, C24:0, C26:0[1]

Experimental Protocols

The study of this compound requires sensitive and specific analytical methods. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific acyl-CoA species.[1][8]

5.1.1. Sample Preparation (from cultured cells)

  • Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 ml of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) to the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs into a new tube.

  • Drying: Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 ml/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound (C21:0-CoA) would be m/z 1090.6 → 583.6 (corresponding to the neutral loss of the phosphopantetheine moiety). This transition should be empirically optimized.

    • Internal Standard: A stable isotope-labeled or an odd-chain acyl-CoA not present in the sample (e.g., C17:0-CoA) should be used for accurate quantification.[9][10]

LCMS_Workflow Cell_Pellet Cell Pellet Extraction Extraction with Methanol/Chloroform/Water Cell_Pellet->Extraction Centrifugation Phase Separation via Centrifugation Extraction->Centrifugation Aqueous_Phase Collect Aqueous Phase (contains Acyl-CoAs) Centrifugation->Aqueous_Phase Drying Drying under Nitrogen Aqueous_Phase->Drying Reconstitution Reconstitution in 50% Methanol Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for LC-MS/MS analysis of this compound.
In Vitro Fatty Acid Elongation Assay

This assay measures the activity of ELOVL enzymes by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

5.2.1. Reaction Mixture (100 µl total volume)

  • Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.2.

  • Substrate: 50 µM Nonadecanoyl-CoA (C19:0-CoA).

  • Co-substrate: 50 µM [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol).

  • Cofactor: 1 mM NADPH.

  • Enzyme Source: 50-100 µg of microsomal protein from cells overexpressing a candidate ELOVL enzyme.

  • BSA: 0.1% fatty acid-free bovine serum albumin.

5.2.2. Protocol

  • Pre-incubation: Pre-incubate the reaction mixture without the [14C]-malonyl-CoA at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding [14C]-malonyl-CoA.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Saponification: Stop the reaction by adding 100 µl of 2.5 M KOH and incubate at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: Acidify the mixture by adding 200 µl of 1 M HCl.

  • Extraction: Extract the fatty acids with 500 µl of hexane (B92381). Vortex and centrifuge to separate the phases.

  • Quantification: Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, and measure the radioactivity using a scintillation counter.

Conclusion

This compound is an odd-chain very-long-chain fatty acyl-CoA synthesized from a propionyl-CoA primer through the coordinated action of fatty acid synthase and ELOVL elongases. While the precise ELOVL enzyme responsible for its final synthesis step and its specific signaling roles remain to be fully elucidated, robust experimental protocols are available for its quantification and the study of its biosynthesis. Further research into the metabolism and function of this compound and other odd-chain fatty acids will likely reveal novel insights into cellular physiology and disease.

References

Heneicosanoyl-CoA: A Potential Modulator in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl-CoA, a 21-carbon saturated very-long-chain acyl-CoA (VLCFA-CoA), is emerging as a molecule of interest in the complex web of metabolic regulation. While research directly focused on this compound is nascent, its position as a very-long-chain fatty acid CoA thioester places it at the crossroads of lipid metabolism and cellular signaling pathways implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. This technical guide synthesizes the current understanding of the metabolism of very-long-chain and odd-chain fatty acids, providing a framework for investigating the specific role of this compound. It details experimental protocols for the quantification of VLCFA-CoAs, outlines key signaling pathways potentially influenced by these molecules, and presents this information in a structured format to aid researchers and professionals in drug development in their exploration of this novel area.

Introduction to this compound and its Metabolic Context

Heneicosanoic acid (C21:0) is an odd-chain saturated fatty acid that, upon activation with Coenzyme A, forms this compound. Odd-chain fatty acids and their CoA esters are distinguished from their even-chain counterparts by their catabolism, which yields a final three-carbon unit, propionyl-CoA, in addition to acetyl-CoA. Propionyl-CoA can enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA, a process known as anaplerosis, which has implications for glucose metabolism and energy homeostasis.

The metabolism of VLCFAs, including heneicosanoic acid, primarily occurs in peroxisomes, as mitochondria are less efficient at oxidizing fatty acids with chain lengths greater than 20 carbons. Deficiencies in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which has been linked to severe metabolic and neurological disorders.

Quantitative Data on Very-Long-Chain Acyl-CoAs in Metabolic Disease

Direct quantitative data for this compound in metabolic disease states are currently limited in the scientific literature. However, studies on circulating odd-chain fatty acids and tissue levels of other VLCFA-CoAs provide valuable insights. Higher circulating levels of the odd-chain fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been associated with a lower risk of metabolic diseases. The following tables summarize representative data for related long-chain and very-long-chain acyl-CoAs in relevant tissues, offering a comparative baseline for future studies on this compound.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rodent Liver and Muscle

Acyl-CoA SpeciesLiver (nmol/g wet weight)Muscle (nmol/g wet weight)
Palmitoyl-CoA (C16:0)15.2 ± 2.13.5 ± 0.8
Stearoyl-CoA (C18:0)8.9 ± 1.52.1 ± 0.5
Oleoyl-CoA (C18:1)25.6 ± 3.44.8 ± 1.1
Linoleoyl-CoA (C18:2)12.3 ± 2.02.9 ± 0.7

Data are presented as mean ± standard deviation and are compiled from various sources for illustrative purposes. Actual values may vary based on species, diet, and metabolic state.

Table 2: Fold Change of Acyl-CoAs in Insulin-Resistant vs. Insulin-Sensitive Muscle

Acyl-CoA SpeciesFold Change
Long-Chain Acyl-CoAs (total)↑ 1.5 - 2.0
Malonyl-CoA↑ 1.8 - 2.5

This table illustrates the general trend of increased long-chain acyl-CoA and malonyl-CoA levels in insulin-resistant muscle, which is thought to contribute to impaired insulin signaling.[1]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices is crucial for elucidating its role in metabolic diseases. Due to its low abundance and physicochemical properties, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted for the extraction of a broad range of acyl-CoAs, including VLCFAs, from tissue samples.

Materials:

  • Frozen tissue sample (e.g., liver, adipose tissue, muscle)

  • Liquid nitrogen

  • Glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Saturated (NH4)2SO4

  • Centrifuge capable of operating at 4°C

  • Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

Procedure:

  • Sample Preparation: Weigh 50-100 mg of frozen tissue and maintain it at cryogenic temperatures using liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2.0 mL of 2-propanol to the homogenate and mix. Follow by adding 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, into a clean tube.

  • Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Quantification by LC-MS/MS

Instrumentation:

  • Ultra-high performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient will need to be optimized to achieve separation of this compound from other acyl-CoA species. A starting condition of 20% B, increasing to 95% B over 10-15 minutes is a reasonable starting point.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion for this compound.

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for this compound and the internal standard to maximize sensitivity and specificity.

Signaling Pathways and Potential Involvement of this compound

VLCFA-CoAs are not merely metabolic intermediates; they can also act as signaling molecules, directly or indirectly influencing key regulatory pathways in metabolic health and disease.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their CoA derivatives are natural ligands for PPARs. PPARα, highly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid oxidation. It is plausible that this compound, as a VLCFA-CoA, could modulate PPARα activity, thereby influencing the expression of genes involved in its own metabolism and that of other lipids.[2][3][4]

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARa This compound->PPARa Binds & Activates PPARa-RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa-RXR_Complex RXR RXR RXR->PPARa-RXR_Complex PPRE PPRE (DNA) PPARa-RXR_Complex->PPRE Binds Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: Potential activation of PPARα signaling by this compound.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids.[5][6][7][8][9] The activity of SREBPs is tightly regulated by cellular sterol levels. While the direct interaction of VLCFA-CoAs with the SREBP pathway is not well-established, alterations in lipid metabolism due to changes in this compound levels could indirectly impact SREBP activity. For instance, an accumulation of certain fatty acyl-CoAs can influence the processing and activation of SREBPs.

SREBP_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP-SCAP SREBP-SCAP Complex Insig Insig SREBP-SCAP->Insig Low Sterols Dissociates From S1P Site-1 Protease SREBP-SCAP->S1P Transport to Golgi S2P Site-2 Protease S1P->S2P Sequential Cleavage nSREBP nuclear SREBP S2P->nSREBP Releases SRE SRE (DNA) nSREBP->SRE Binds Lipogenic_Genes Lipogenic Gene Expression SRE->Lipogenic_Genes Activates Heneicosanoyl-CoA_Metabolites This compound Metabolites Heneicosanoyl-CoA_Metabolites->SREBP-SCAP May indirectly influence dissociation

Caption: Indirect influence of this compound on SREBP signaling.

Insulin Signaling

Insulin resistance is a hallmark of many metabolic diseases. The accumulation of intracellular long-chain acyl-CoAs is thought to be a key contributor to the development of insulin resistance in skeletal muscle and liver.[10][11][12][13][14] These lipid species can activate stress-related kinases that phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS) proteins. It is therefore critical to investigate whether an accumulation of this compound contributes to this lipotoxic effect.

Insulin_Signaling_Workflow cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates GLUT4 GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4 Promotes translocation Heneicosanoyl_CoA This compound (Accumulation) Stress_Kinases Stress Kinases (e.g., PKCθ) Heneicosanoyl_CoA->Stress_Kinases Activates Stress_Kinases->IRS Inhibitory Phosphorylation

Caption: Potential impairment of insulin signaling by this compound.

Conclusion and Future Directions

This compound stands as an intriguing yet understudied molecule in the context of metabolic diseases. Its status as a very-long-chain and odd-chain fatty acyl-CoA suggests a unique metabolic fate and potential for distinct signaling roles compared to more abundant even-chain fatty acids. The methodologies outlined in this guide provide a robust framework for researchers to begin to unravel the specific contributions of this compound to metabolic health and disease.

Future research should prioritize:

  • Developing and validating sensitive and specific assays for the routine quantification of this compound in various biological tissues and fluids.

  • Conducting comprehensive lipidomics studies to determine the levels of this compound in well-characterized human cohorts with and without metabolic diseases.

  • Utilizing cell culture and animal models to investigate the direct effects of modulating this compound levels on insulin sensitivity, hepatic lipid accumulation, and inflammatory pathways.

  • Exploring the interaction of this compound with key nuclear receptors and other signaling proteins to elucidate its molecular mechanisms of action.

A deeper understanding of the role of this compound in metabolic diseases may unveil novel biomarkers for early diagnosis and risk stratification, as well as new therapeutic targets for the development of innovative treatments for these highly prevalent conditions.

References

Cellular Localization of Heneicosanoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl-CoA (C21:0-CoA) is a very-long-chain saturated fatty acyl-CoA that plays a role in various cellular metabolic pathways. Its subcellular localization is critical for its function, dictating its entry into anabolic and catabolic pathways. This technical guide provides a comprehensive overview of the cellular distribution of this compound pools, detailing its synthesis, transport, and degradation across key organelles: the endoplasmic reticulum, peroxisomes, and mitochondria. While specific quantitative data for this compound is limited in publicly available literature, this guide presents the established framework for very-long-chain fatty acid metabolism, which is applicable to C21:0-CoA. Detailed experimental protocols for the determination of subcellular acyl-CoA localization and illustrative diagrams of the relevant metabolic and transport pathways are provided to facilitate further research in this area.

Introduction to this compound Metabolism

Heneicosanoic acid (C21:0) is an odd-chain saturated fatty acid. Within the cell, it is activated to its coenzyme A (CoA) thioester, this compound, to participate in metabolic processes. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), its metabolism is compartmentalized within the cell. The primary sites for VLCFA metabolism are:

  • Endoplasmic Reticulum (ER): The site of fatty acid elongation, where shorter-chain fatty acyl-CoAs are extended to form VLCFA-CoAs like this compound.

  • Peroxisomes: The primary site for the initial breakdown of VLCFA-CoAs via β-oxidation.

  • Mitochondria: Responsible for the further β-oxidation of the shorter-chain acyl-CoAs produced by peroxisomal degradation, leading to the production of acetyl-CoA and propionyl-CoA for the Krebs cycle.

Understanding the distribution of this compound pools across these organelles is crucial for elucidating its physiological roles and its involvement in pathological conditions.

Subcellular Distribution of this compound

Direct quantitative measurement of the subcellular distribution of this compound is technically challenging and not widely reported. However, based on the known localization of enzymes involved in VLCFA metabolism, a qualitative distribution can be inferred. The following table provides an illustrative example of how such quantitative data could be presented, based on the principles of VLCFA metabolism.

Table 1: Illustrative Subcellular Distribution of this compound Pools

Cellular CompartmentEstimated Concentration (pmol/mg protein)Key Metabolic Function
Endoplasmic Reticulum 5 - 15Synthesis (Elongation)
Peroxisomes 2 - 8Initial β-oxidation
Mitochondria < 1Not a primary site for C21:0-CoA
Cytosol 1 - 5Transport and Signaling

Note: These values are hypothetical and for illustrative purposes only. Actual concentrations would need to be determined experimentally.

Metabolic Pathways and Cellular Localization

The metabolism of this compound is a multi-step process involving synthesis, transport, and degradation, each occurring in specific subcellular locations.

Synthesis in the Endoplasmic Reticulum

This compound is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The key enzymes in this process are the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins . For the synthesis of a C21:0-CoA, propionyl-CoA (a three-carbon fatty acyl-CoA) would serve as the initial primer, followed by multiple rounds of elongation. While the specific ELOVL enzyme with a preference for C19:0-CoA to produce C21:0-CoA has not been definitively identified, ELOVL1 and ELOVL7 are known to elongate saturated fatty acyl-CoAs in this chain-length range.[1][2]

Synthesis_of_Heneicosanoyl_CoA cluster_ER Endoplasmic Reticulum Propionyl_CoA Propionyl-CoA (C3:0) ELOVL ELOVL Enzymes (e.g., ELOVL1, ELOVL7) Propionyl_CoA->ELOVL 9 cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL C19_CoA Nonadecanoyl-CoA (C19:0) ELOVL->C19_CoA Heneicosanoyl_CoA This compound (C21:0) ELOVL->Heneicosanoyl_CoA C19_CoA->ELOVL 1 cycle Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome Heneicosanoyl_CoA This compound (C21:0) ACOX1 Acyl-CoA Oxidase 1 Heneicosanoyl_CoA->ACOX1 D_BP D-Bifunctional Protein ACOX1->D_BP Thiolase Peroxisomal Thiolase D_BP->Thiolase C19_CoA Nonadecanoyl-CoA (C19:0) Thiolase->C19_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Multiple cycles Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Final cycle MC_ACoA Medium-Chain Acyl-CoA Thiolase->MC_ACoA Intermediate cycles C19_CoA->ACOX1 Mitochondrion To Mitochondria for further oxidation Acetyl_CoA->Mitochondrion Propionyl_CoA->Mitochondrion MC_ACoA->Mitochondrion Subcellular_Fractionation_Workflow Start Cells/Tissue Homogenization Homogenization Start->Homogenization Centrifuge1 Centrifugation (1,000 x g, 10 min) Homogenization->Centrifuge1 Pellet1 Pellet: Nuclei, Unbroken Cells Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (10,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet2 Pellet: Crude Mitochondria Centrifuge2->Pellet2 Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Purification Density Gradient Purification Pellet2->Purification Centrifuge3 Ultracentrifugation (100,000 x g, 60 min) Supernatant2->Centrifuge3 Pellet3 Pellet: Microsomes (ER) Centrifuge3->Pellet3 Supernatant3 Supernatant 3: Cytosol Centrifuge3->Supernatant3 Pellet3->Purification Mitochondria Purified Mitochondria Purification->Mitochondria Peroxisomes Purified Peroxisomes Purification->Peroxisomes ER Purified ER Purification->ER

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), stemming from mutations in the ABCD1 gene which encodes a crucial peroxisomal transporter. This guide delves into the intricate metabolic pathways associated with ALD, with a specific focus on the metabolism of Heneicosanoyl-CoA, a 21-carbon odd-chain fatty acyl-CoA. While a direct pathological link between this compound and ALD has not been established in scientific literature, this document will explore the distinct metabolic fate of odd-chain fatty acids and discuss potential, albeit indirect, intersections with the pathophysiology of adrenoleukodystrophy. We will provide a comprehensive overview of the current understanding, detail relevant experimental protocols for the analysis of acyl-CoAs, and present key metabolic pathways as visual diagrams to facilitate a deeper understanding of these complex biochemical processes.

Introduction to Adrenoleukodystrophy (ALD)

Adrenoleukodystrophy is an X-linked recessive genetic disorder primarily affecting the nervous system, adrenal cortex, and testes.[1][2] The disease is caused by mutations in the ABCD1 gene, which leads to a deficiency in the adrenoleukodystrophy protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[3][4] The primary function of ALDP is to transport very long-chain fatty acid (VLCFA)-CoA esters (≥C22:0) from the cytosol into the peroxisome for degradation via β-oxidation.[5][6][7]

The impairment of this transport process results in the pathological accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), in plasma and various tissues.[8][9] This accumulation is a key biochemical hallmark of ALD and is believed to contribute to the demyelination and neuroinflammation characteristic of the cerebral forms of the disease, as well as the axonal degeneration seen in adrenomyeloneuropathy (AMN), the most common phenotype.[1][7]

The Metabolism of this compound: An Overview

This compound is the activated form of heneicosanoic acid (C21:0), an odd-chain saturated fatty acid. The metabolism of odd-chain fatty acids follows a similar β-oxidation spiral to that of even-chain fatty acids, with a critical difference in the final thiolytic cleavage step.

Peroxisomal and Mitochondrial β-Oxidation of Odd-Chain Fatty Acids

The β-oxidation of this compound can occur in both mitochondria and peroxisomes.[10] The process involves a repeated cycle of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA oxidase (peroxisomes) or acyl-CoA dehydrogenase (mitochondria).

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by β-ketothiolase.[11][12]

Each cycle shortens the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA. For this compound (C21:0), after nine cycles of β-oxidation, the final products are one molecule of propionyl-CoA (C3:0) and nine molecules of acetyl-CoA.[13]

The Fate of Propionyl-CoA

Propionyl-CoA is a key metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. This conversion involves three enzymatic steps:

  • Carboxylation of propionyl-CoA to D-methylmalonyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme.

  • Epimerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Isomerization of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[13]

Investigating the Link Between this compound and ALD

Currently, there is no direct scientific evidence to suggest that this compound plays a primary role in the pathophysiology of adrenoleukodystrophy. The substrate specificity of the ABCD1 transporter is for very long-chain fatty acyl-CoAs (≥C22:0), and it is not known to transport odd-chain fatty acyl-CoAs.[1][3][14]

A Potential Indirect Connection: Propionyl-CoA Metabolism

An indirect link can be hypothesized through the end-product of odd-chain fatty acid β-oxidation, propionyl-CoA. Inborn errors of metabolism that lead to the accumulation of propionyl-CoA and its derivatives, such as propionic acidemia and methylmalonic acidemia, can result in severe neurological complications, including demyelination.[2][15][16] The proposed mechanisms for this neurotoxicity include the inhibition of the TCA cycle, oxidative stress, and intramyelinic edema.[16]

However, it is crucial to emphasize that there is no evidence to suggest that the metabolism of endogenous odd-chain fatty acids like heneicosanoic acid leads to a pathological accumulation of propionyl-CoA in ALD patients. The primary metabolic defect in ALD is the accumulation of VLCFAs, and any potential alterations in propionyl-CoA levels would likely be a secondary and minor effect.

Quantitative Data

While specific quantitative data for this compound levels in ALD is not available in the literature, the following table summarizes representative concentrations of the hallmark very long-chain fatty acids that are elevated in the plasma of ALD patients compared to controls.

Fatty AcidControl Plasma Concentration (% of total fatty acids)ALD Hemizygote Plasma Concentration (% of total fatty acids)
Hexacosanoic Acid (C26:0)0.015 ± 0.00320.081 ± 0.0066
Pentacosanoic Acid (C25:0)Increased in ALDIncreased in ALD
Tetracosanoic Acid (C24:0)Increased in ALDIncreased in ALD
Tricosanoic Acid (C23:0)Increased in ALDIncreased in ALD
Docosanoic Acid (C22:0)NormalNormal
Eicosanoic Acid (C20:0)NormalNormal
Data adapted from Moser et al.[17]

Experimental Protocols

The accurate quantification of acyl-CoA species is essential for studying lipid metabolism. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Acyl-CoA Extraction from Cultured Fibroblasts

This protocol is a general guideline for the extraction of acyl-CoAs from cell cultures.

Materials:

  • Cultured fibroblasts

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% trichloroacetic acid (TCA)

  • Internal standards (e.g., deuterated acyl-CoA species)

  • Centrifuge capable of 4°C and >12,000 x g

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, ammonium (B1175870) hydroxide)

  • Nitrogen gas stream for drying

  • Reconstitution solvent (e.g., 5% 5-sulfosalicylic acid in water)

Procedure:

  • Wash cultured fibroblasts twice with ice-cold PBS.

  • Add a known amount of internal standard to the cell pellet.

  • Lyse the cells by adding ice-cold 10% TCA and vortexing vigorously.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Purify and concentrate the acyl-CoAs using SPE columns according to the manufacturer's instructions.

  • Elute the acyl-CoAs from the SPE column.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Method:

  • Chromatographic Separation: Separate the acyl-CoAs using a gradient of mobile phases, typically consisting of an aqueous phase with an ion-pairing agent (e.g., ammonium acetate) and an organic phase (e.g., acetonitrile).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards. The neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern for acyl-CoAs.[18]

  • Quantification: Generate a standard curve for each analyte using known concentrations of authentic standards. Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve.

Visualizing Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key metabolic pathways discussed in this guide.

Peroxisomal_Beta_Oxidation_Odd_Chain cluster_cycles β-Oxidation Cycles Heneicosanoyl_CoA This compound (C21:0) Cycle1 β-Oxidation Cycle 1 Heneicosanoyl_CoA->Cycle1 Nonadecanoyl_CoA Nonadecanoyl-CoA (C19:0) Cycle1->Nonadecanoyl_CoA Acetyl_CoA1 Acetyl-CoA Cycle1->Acetyl_CoA1 Cycle 2..9 Cycle 2..9 Nonadecanoyl_CoA->Cycle 2..9 Propionyl_CoA Propionyl-CoA (C3:0) Cycle 2..9->Propionyl_CoA Acetyl_CoA_pool 8 x Acetyl-CoA Cycle 2..9->Acetyl_CoA_pool 8 cycles

Caption: Peroxisomal β-oxidation of this compound.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Conversion of Propionyl-CoA to Succinyl-CoA.

ALD_Pathophysiology ABCD1_mutation ABCD1 Gene Mutation Defective_ALDP Defective ALDP Transporter ABCD1_mutation->Defective_ALDP Impaired_VLCFA_transport Impaired Peroxisomal Transport of VLCFA-CoA Defective_ALDP->Impaired_VLCFA_transport VLCFA_accumulation Accumulation of VLCFAs (e.g., C26:0) Impaired_VLCFA_transport->VLCFA_accumulation Demyelination Demyelination & Neuroinflammation VLCFA_accumulation->Demyelination Axonal_degeneration Axonal Degeneration VLCFA_accumulation->Axonal_degeneration

Caption: Core Pathophysiology of Adrenoleukodystrophy.

Conclusion

The primary biochemical defect in adrenoleukodystrophy is the impaired peroxisomal β-oxidation of very long-chain fatty acids due to a dysfunctional ABCD1 transporter. While this compound, an odd-chain fatty acyl-CoA, undergoes β-oxidation in the peroxisome, there is no current evidence to suggest that its metabolism is directly impacted in ALD or that it contributes to the disease's pathology. The final product of its degradation, propionyl-CoA, is neurotoxic at high concentrations, but there is no indication of its accumulation in ALD. Future research in ALD should continue to focus on the mechanisms by which VLCFA accumulation leads to neurodegeneration and on developing therapies that can either correct the genetic defect, reduce VLCFA levels, or mitigate their downstream toxic effects. A deeper understanding of the broader impacts of VLCFA accumulation on overall lipid homeostasis may yet reveal subtle alterations in the metabolism of other fatty acid species, but a direct and significant link to this compound remains to be discovered.

References

The Dietary Interplay of Very-Long-Chain Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Executive Summary

Very-long-chain acyl-Coenzyme A (VLC-ACoA) molecules, derived from dietary very-long-chain fatty acids (VLCFAs), are critical metabolic intermediates. Their metabolism, primarily through peroxisomal β-oxidation, and their roles as signaling molecules have profound implications for cellular function and overall health. Dysregulation of VLC-ACoA metabolism is linked to a range of metabolic disorders. This technical guide provides an in-depth exploration of the function of dietary VLC-ACoAs, tailored for researchers, scientists, and drug development professionals. It details their metabolic pathways, impact on cellular signaling, and the experimental methodologies used for their investigation. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are obtained from the diet or synthesized endogenously.[1] Before they can be metabolized, they must be activated to their coenzyme A (CoA) esters, forming very-long-chain acyl-CoAs (VLC-ACoAs). This activation is a crucial step that primes them for various metabolic fates, including catabolism for energy production, incorporation into complex lipids, and participation in cellular signaling cascades.[2] Unlike shorter-chain fatty acids, VLC-ACoAs are primarily metabolized in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these large molecules.[3][4] The proper functioning of peroxisomal β-oxidation is therefore essential for maintaining cellular lipid homeostasis.[5]

Metabolism of Very-Long-Chain Acyl-CoAs

The catabolism of VLC-ACoAs is a specialized process that begins in the peroxisome and is completed in the mitochondrion.

Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a multi-step process that shortens the long carbon chains of VLC-ACoAs.[6] Each cycle of peroxisomal β-oxidation involves four key enzymatic reactions:

  • Oxidation: Acyl-CoA oxidase (ACOX) catalyzes the initial dehydrogenation, introducing a double bond and producing hydrogen peroxide (H₂O₂).[6]

  • Hydration: 2-enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: β-ketothiolase cleaves the molecule, releasing acetyl-CoA and a chain-shortened acyl-CoA.[4]

This process is repeated until the acyl-CoA is shortened to a medium- or long-chain length, which can then be transported to the mitochondria for complete oxidation.[3] A key distinction of peroxisomal β-oxidation is that it is not directly coupled to ATP synthesis.[4]

Mitochondrial β-Oxidation

The chain-shortened acyl-CoAs produced in the peroxisome are transported to the mitochondria via the carnitine shuttle.[7] Within the mitochondrial matrix, they undergo conventional β-oxidation, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA enters the citric acid cycle, and the reducing equivalents (NADH and FADH₂) fuel the electron transport chain to produce ATP.

Signaling Functions of Very-Long-Chain Acyl-CoAs

Beyond their role in energy metabolism, VLC-ACoAs and their metabolic precursors act as signaling molecules that can influence gene expression and cellular processes.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

VLCFAs and their CoA esters are known ligands for the nuclear receptor PPARα.[8] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[9] This creates a feed-forward mechanism where an influx of dietary VLCFAs can enhance the cellular capacity for their own metabolism.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

VLC-ACoAs can also influence the activity of SREBP-1c, a key transcription factor that regulates lipogenesis. While the precise mechanisms are still under investigation, evidence suggests that an accumulation of certain acyl-CoAs can modulate SREBP-1c processing and activity, thereby impacting the synthesis of new fatty acids and triglycerides.[1][10]

Impact of Diet on VLC-ACoA Metabolism

The dietary intake of fats can significantly influence the levels of VLC-ACoAs and the activity of their metabolic pathways.

High-Fat Diets

High-fat diets, particularly those rich in VLCFAs, can lead to an increase in the intracellular concentration of VLC-ACoAs.[11] This can, in turn, induce the expression of genes involved in peroxisomal β-oxidation as a compensatory mechanism.[11] However, chronic exposure to high-fat diets can also lead to cellular stress and the accumulation of lipid intermediates, contributing to conditions like insulin (B600854) resistance and non-alcoholic fatty liver disease.[12][13]

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

VLCAD deficiency is an inherited metabolic disorder characterized by the impaired ability to break down very-long-chain fatty acids.[14] This leads to the accumulation of VLC-ACoAs and their derivatives, which can be toxic to tissues, particularly the heart, liver, and skeletal muscle.[15] Dietary management for VLCAD deficiency involves restricting the intake of long-chain fatty acids and supplementing with medium-chain triglycerides (MCTs), which can bypass the enzymatic block and provide an alternative energy source.[16]

Quantitative Data on VLC-ACoA Metabolism

The following tables summarize quantitative data from various studies on the impact of diet on VLC-ACoA levels and related metabolic parameters.

Table 1: Effect of High-Fat Diet on Tissue Long-Chain Acyl-CoA Levels in Rats

Dietary GroupLiver Long-Chain Acyl-CoA (nmol/g)Fold Change vs. 5% Soybean Oil
5% Soybean Oil (Control)50.2 ± 3.11.00
25% Soybean Oil70.3 ± 4.51.40
20% Partially Hydrogenated Marine Oil80.3 ± 5.21.60

Data adapted from Nilsson et al. (1984)[11]

Table 2: Acyl-CoA Concentrations in Liver and Muscle of Wild-Type (WT) and VLCAD-/- Mice on a High-Fat Diet

GenotypeTissueAcyl-CoA Concentration (pmol/mg tissue)
WTLiver12.5 ± 1.5
VLCAD-/-Liver25.0 ± 2.0
WTMuscle8.0 ± 1.0
VLCAD-/-Muscle12.0 ± 1.5

Data adapted from Spiekerkoetter et al. (2009)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study VLC-ACoA metabolism.

Extraction and Quantification of Acyl-CoAs by LC-MS/MS

Objective: To extract and quantify the levels of various acyl-CoA species from tissues or cells.

Materials:

  • Frozen tissue sample or cell pellet

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Extraction Solvent: Acetonitrile:Isopropanol:Water (40:40:20 v/v/v) with internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.[3]

  • Homogenization: Grind the frozen sample to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue (approximately 20-50 mg) to a pre-chilled tube and add 1 mL of ice-cold extraction solvent containing internal standards.[3]

  • Sonication: Sonicate the sample on ice to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Analyze the samples using a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18]

Measurement of Peroxisomal β-Oxidation Activity

Objective: To measure the rate of peroxisomal β-oxidation in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Culture medium containing a stable isotope-labeled VLCFA (e.g., D₃-C22:0)[5]

  • Cell lysis buffer

  • Organic solvents for lipid extraction (e.g., hexane, isopropanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to near confluency. Replace the standard culture medium with a medium containing the stable isotope-labeled VLCFA and incubate for a defined period (e.g., 24-48 hours).[7]

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.

  • Lipid Extraction: Extract the total lipids from the cell lysate using a mixture of organic solvents (e.g., Folch method).[7]

  • Derivatization (for GC-MS): Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

  • Mass Spectrometry Analysis: Analyze the FAMEs or intact fatty acids by GC-MS or LC-MS/MS to quantify the amount of the labeled substrate and its chain-shortened products (e.g., D₃-C16:0).[7]

  • Data Analysis: Calculate the ratio of the labeled product to the labeled substrate to determine the peroxisomal β-oxidation activity. Normalize the activity to the total protein content of the cell lysate.[7]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to VLC-ACoA metabolism.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLC_ACoA Very-Long-Chain Acyl-CoA (C≥22) Enoyl_CoA trans-2-Enoyl-CoA VLC_ACoA->Enoyl_CoA ACOX (H₂O₂ produced) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_ACoA Chain-Shortened Acyl-CoA (C<22) Ketoacyl_CoA->Shortened_ACoA β-Ketothiolase Acetyl_CoA_perox Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_perox Mitochondrion Mitochondrion (Further β-Oxidation) Shortened_ACoA->Mitochondrion Dietary_VLCFA Dietary VLCFA VLC_ACoA_Synthase VLC-ACoA Synthetase Dietary_VLCFA->VLC_ACoA_Synthase VLC_ACoA_Synthase->VLC_ACoA caption Figure 1: Peroxisomal β-oxidation of VLC-ACoAs.

Caption: Figure 1: Peroxisomal β-oxidation of VLC-ACoAs.

VLC_ACoA_Signaling cluster_nucleus Nucleus Dietary_VLCFA Dietary VLCFA VLC_ACoA VLC-ACoA Dietary_VLCFA->VLC_ACoA PPARa PPARα VLC_ACoA->PPARa Activates SREBP1c SREBP-1c VLC_ACoA->SREBP1c Modulates Gene_Expression Target Gene Expression PPARa->Gene_Expression Upregulates FAO Genes SREBP1c->Gene_Expression Regulates Lipogenic Genes Metabolic_Response Metabolic Response Gene_Expression->Metabolic_Response caption Figure 2: Signaling roles of VLC-ACoAs.

Caption: Figure 2: Signaling roles of VLC-ACoAs.

Experimental_Workflow start Tissue/Cell Sample extraction Acyl-CoA Extraction (Acetonitrile/Isopropanol/Water) start->extraction quantification LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis (Acyl-CoA Profiling) quantification->data_analysis caption Figure 3: Workflow for VLC-ACoA analysis.

Caption: Figure 3: Workflow for VLC-ACoA analysis.

Conclusion

The metabolism and signaling functions of very-long-chain acyl-CoAs are intricately linked to dietary fat intake. A thorough understanding of these processes is crucial for elucidating the molecular basis of metabolic diseases and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge in the field, supported by quantitative data and detailed experimental protocols. The provided visualizations of key pathways and workflows serve as a valuable resource for researchers. Further investigation into the complex regulatory networks governed by VLC-ACoAs will undoubtedly uncover new avenues for therapeutic intervention in a variety of metabolic disorders.

References

Methodological & Application

Synthesis of Heneicosanoyl-CoA Standard for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Heneicosanoyl-CoA, a 21-carbon very-long-chain saturated fatty acyl-CoA. The availability of a high-purity standard is crucial for its use in various research applications, including enzyme assays, metabolic studies, and as an internal standard for mass spectrometry-based quantification. The synthesis protocol is based on the activation of heneicosanoic acid using carbonyldiimidazole (CDI) followed by coupling with coenzyme A. Purification is achieved through solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). Characterization of the final product is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is an odd-chain, very-long-chain fatty acyl-CoA. Odd-chain fatty acids and their CoA esters are found in various organisms and are involved in specific metabolic pathways. Unlike even-chain fatty acids, the β-oxidation of odd-chain fatty acyl-CoAs yields propionyl-CoA in the final step, which can then enter the citric acid cycle via succinyl-CoA, making them anaplerotic.[1] The study of very-long-chain acyl-CoAs (VLCACoAs) is critical for understanding several metabolic disorders.[2] A reliable source of high-purity this compound is essential for in-depth biochemical and metabolic investigations.

This application note details a robust method for the synthesis and purification of this compound to serve as a standard in research settings.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the activation of the carboxylic acid group of heneicosanoic acid, followed by the nucleophilic attack of the thiol group of coenzyme A.

Activation of Heneicosanoic Acid with Carbonyldiimidazole (CDI)

The activation of a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) is a common method for the preparation of acyl-CoA thioesters. This reaction proceeds via an acylimidazolide intermediate, which is highly reactive towards nucleophiles like the thiol group of coenzyme A. An excess of CDI is often used to ensure the complete conversion of the carboxylic acid to the activated imidazolide.[3][4]

Coupling of Activated Heneicosanoic Acid with Coenzyme A

The acylimidazolide of heneicosanoic acid readily reacts with the free thiol of coenzyme A to form the desired this compound.

Synthesis_Workflow Heneicosanoic_Acid Heneicosanoic Acid Activated_Intermediate Heneicosanoyl-imidazolide (Activated Intermediate) Heneicosanoic_Acid->Activated_Intermediate Activation CDI Carbonyldiimidazole (CDI) in Anhydrous Solvent CDI->Activated_Intermediate Heneicosanoyl_CoA_crude Crude this compound Activated_Intermediate->Heneicosanoyl_CoA_crude Coupling CoA Coenzyme A (CoA-SH) CoA->Heneicosanoyl_CoA_crude SPE Solid-Phase Extraction (SPE) Heneicosanoyl_CoA_crude->SPE Purification Step 1 HPLC RP-HPLC Purification SPE->HPLC Purification Step 2 Pure_Heneicosanoyl_CoA Pure this compound HPLC->Pure_Heneicosanoyl_CoA Characterization Characterization (LC-MS/MS) Pure_Heneicosanoyl_CoA->Characterization Purification_Workflow Crude_Product Crude this compound SPE_Conditioning Condition SPE Cartridge (Methanol, then Buffer) SPE_Loading Load Crude Product SPE_Conditioning->SPE_Loading SPE_Wash1 Wash 1: Aqueous Buffer (Remove unreacted CoA) SPE_Loading->SPE_Wash1 SPE_Wash2 Wash 2: Low % Organic (Remove polar impurities) SPE_Wash1->SPE_Wash2 SPE_Elution Elute with High % Organic SPE_Wash2->SPE_Elution HPLC_Injection Inject onto RP-HPLC SPE_Elution->HPLC_Injection HPLC_Gradient Gradient Elution HPLC_Injection->HPLC_Gradient Fraction_Collection Collect Fractions at 260 nm HPLC_Gradient->Fraction_Collection Lyophilization Lyophilize Pure Fractions Fraction_Collection->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product Metabolic_Pathway Heneicosanoyl_CoA This compound (C21) Beta_Oxidation β-Oxidation Cycles (Multiple Steps) Heneicosanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl_CoA Acetyl_CoA 9x Acetyl-CoA (C2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin-dependent) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12-dependent) Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Isomerization Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle

References

Application Notes and Protocols for the Enzymatic Synthesis of Heneicosanoyl-CoA (C21:0-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA (C21:0-CoA) is the activated form of heneicosanoic acid, a 21-carbon saturated odd-chain fatty acid. While less abundant than their even-chain counterparts, odd-chain fatty acids and their CoA esters play roles in various biological processes and are gaining interest as biomarkers and potential therapeutic agents. The enzymatic synthesis of C21:0-CoA is crucial for in vitro studies of enzymes involved in fatty acid metabolism, for use as an analytical standard, and in the development of novel therapeutics. This document provides detailed protocols for the enzymatic synthesis of C21:0-CoA, leveraging the activity of acyl-CoA synthetases (ACSs).

Principle of the Reaction

The synthesis of C21:0-CoA is catalyzed by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (ACSVL). The reaction proceeds in two steps:

  • Adenylation: Heneicosanoic acid reacts with ATP to form an enzyme-bound heneicosanoyl-AMP intermediate and pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A (CoA) attacks the heneicosanoyl-AMP intermediate, forming this compound and releasing AMP.

The overall reaction is: C20H41COOH + CoA-SH + ATP → C20H41CO-S-CoA + AMP + PPi

Enzyme Selection

While specific kinetic data for the activation of heneicosanoic acid (C21:0) by individual ACSL isoforms is limited in the current literature, several members of the long-chain acyl-CoA synthetase (ACSL) family are known to activate a broad range of fatty acids, including saturated ones with chain lengths from 12 to 20 carbons.[1] It is plausible that certain ACSL isoforms can efficiently activate C21:0. ACSL1 and ACSL6 are potential candidates due to their broad substrate specificity. For very long-chain fatty acids, ACSVL enzymes would be the primary candidates. Researchers may need to perform initial screening experiments with several commercially available or recombinantly expressed and purified ACSL isoforms to identify the most efficient enzyme for C21:0 activation.

Experimental Protocols

This section provides detailed protocols for the expression and purification of a candidate acyl-CoA synthetase and the subsequent enzymatic synthesis and purification of C21:0-CoA.

Protocol 1: Expression and Purification of Recombinant Acyl-CoA Synthetase

This protocol describes the expression of a His-tagged ACSL in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for the desired ACSL with a His-tag (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, 10% glycerol)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity resin

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol)

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells and plate on LB agar (B569324) with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression: Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours with shaking.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged ACSL with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and store at -80°C.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

Protocol 2: Enzymatic Synthesis of C21:0-CoA

This protocol describes the in vitro synthesis of C21:0-CoA using a purified ACSL enzyme.

Materials:

  • Purified ACSL enzyme

  • Heneicosanoic acid (C21:0)

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Reaction Mixture Preparation:

ComponentStock ConcentrationFinal ConcentrationVolume (for 100 µL reaction)
Tris-HCl (pH 7.5)1 M100 mM10 µL
Heneicosanoic acid10 mM (in ethanol)100 µM1 µL
CoA10 mM0.5 mM5 µL
ATP100 mM5 mM5 µL
MgCl₂1 M10 mM1 µL
DTT100 mM1 mM1 µL
BSA10 mg/mL0.1 mg/mL1 µL
Purified ACSL1 mg/mL1-10 µg/mL0.1-1 µL
Nuclease-free water--to 100 µL

Procedure:

  • Reaction Setup: Combine all components except the enzyme in a microcentrifuge tube and pre-warm to the optimal temperature for the enzyme (typically 30-37°C).

  • Initiation: Start the reaction by adding the purified ACSL enzyme.

  • Incubation: Incubate the reaction mixture for 1-4 hours at the optimal temperature. The reaction progress can be monitored by taking aliquots at different time points.

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

Protocol 3: Purification and Quantification of C21:0-CoA

This protocol describes the purification of the synthesized C21:0-CoA using solid-phase extraction (SPE) and quantification by HPLC.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a C18 column and UV detector

Purification Procedure:

  • SPE Cartridge Preparation: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts, ATP, AMP, and free CoA.

  • Elution: Elute the C21:0-CoA with methanol or acetonitrile.

  • Drying: Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried C21:0-CoA in a suitable buffer for analysis.

Quantification by HPLC:

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA or formic acid

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Analysis: Inject the purified C21:0-CoA onto the HPLC system. The retention time of C21:0-CoA will be longer than that of free CoA due to the long acyl chain.

  • Quantification: Determine the concentration of C21:0-CoA by comparing the peak area to a standard curve generated with a known concentration of a long-chain acyl-CoA standard or by using the molar extinction coefficient of CoA at 260 nm (16,400 M⁻¹cm⁻¹).

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a Candidate ACSL for Heneicosanoic Acid (C21:0)

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Recombinant ACSL-XHeneicosanoic acid251.56.0 x 10⁴
Palmitic acid (C16:0)152.51.7 x 10⁵
Stearic acid (C18:0)202.01.0 x 10⁵

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Reaction Yields for Enzymatic Synthesis of C21:0-CoA

Enzyme Concentration (µg/mL)Incubation Time (h)Substrate Conversion (%)Final C21:0-CoA Yield (µM)
113535
147070
516060
549595

Note: This table illustrates expected trends. Actual yields will depend on specific reaction conditions.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Reaction_Mixture Reaction Mixture Heneicosanoic_Acid->Reaction_Mixture CoA Coenzyme A CoA->Reaction_Mixture ATP ATP ATP->Reaction_Mixture Incubation Incubation (30-37°C, 1-4h) Reaction_Mixture->Incubation Add ACSL ACSL_Enzyme Acyl-CoA Synthetase (ACSL) ACSL_Enzyme->Incubation C21_0_CoA_Product This compound (C21:0-CoA) Incubation->C21_0_CoA_Product SPE Solid-Phase Extraction (C18) C21_0_CoA_Product->SPE Purified_Product Purified C21:0-CoA SPE->Purified_Product HPLC HPLC Analysis (UV at 260 nm) Purified_Product->HPLC

Caption: Workflow for the enzymatic synthesis and purification of C21:0-CoA.

Odd_Chain_Fatty_Acid_Metabolism C21_0 Heneicosanoic Acid (C21:0) C21_0_CoA This compound (C21:0-CoA) C21_0->C21_0_CoA ACSL/ACSVL ATP, CoA Beta_Oxidation β-Oxidation C21_0_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Gluconeogenesis Gluconeogenesis Propionyl_CoA->Gluconeogenesis via Succinyl-CoA

Caption: Simplified overview of odd-chain fatty acid metabolism.

References

Analytical Methods for the Detection of Heneicosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule that plays a role as a metabolic intermediate. The accurate and sensitive detection and quantification of this compound in biological samples are crucial for understanding its function in various physiological and pathological processes. This document provides detailed application notes and protocols for the analytical determination of this compound, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, alternative and complementary techniques are discussed.

Long-chain acyl-CoAs like this compound are key substrates in lipid metabolism.[1] Their analysis, however, presents challenges due to their low abundance and physicochemical properties. LC-MS/MS has emerged as the preferred method for acyl-CoA analysis due to its high sensitivity and specificity, allowing for comprehensive profiling in complex biological matrices.[2]

Overview of Analytical Techniques

Several methods can be employed for the detection and quantification of acyl-CoAs. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.

Analytical TechniqueSensitivitySpecificityThroughputRemarks
LC-MS/MS Very HighVery HighMedium-HighGold standard for quantifying individual acyl-CoA species; suitable for complex samples but requires expensive instrumentation.[2]
HPLC-UV MediumMediumMediumMore accessible and cost-effective than LC-MS/MS; suitable for more abundant acyl-CoA species.[2]
Enzymatic/Fluorometric Assays HighLow-MediumHighUseful for rapid screening of total or specific acyl-CoAs; does not provide information on the distribution of different acyl-CoA species.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) HighHighMediumDoes not measure intact acyl-CoAs; requires derivatization to analyze the fatty acid component.

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most powerful technique for the selective and sensitive quantification of this compound. The method involves chromatographic separation of the analyte from a complex mixture followed by its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Liquid-Liquid or Solid-Phase Extraction tissue->extraction Acyl-CoA Extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc UPLC/HPLC Separation (C18 Reversed-Phase) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification vs. Standard Curve ms->quant analysis Data Analysis quant->analysis

General experimental workflow for acyl-CoA quantification.
Detailed Protocol for LC-MS/MS Quantification of this compound

This protocol is adapted from established methods for long-chain acyl-CoA analysis and can be optimized for specific instrumentation and sample types.[1][4]

1. Sample Preparation and Extraction

  • Materials:

    • Frozen tissue sample (50-100 mg) or cultured cells

    • Liquid nitrogen

    • Glass homogenizer

    • 100 mM KH2PO4 buffer, pH 4.9

    • 2-propanol

    • Acetonitrile (ACN)

    • Saturated (NH4)2SO4

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) is a suitable odd-chain acyl-CoA for use as an internal standard.[5]

  • Procedure:

    • Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen. For cultured cells, wash with ice-cold PBS and harvest.

    • In a pre-chilled glass homogenizer, add the frozen tissue powder or cell pellet to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add the internal standard (e.g., C17:0-CoA) to the homogenate.

    • Perform extraction by adding 2-propanol and acetonitrile. Vortex the mixture vigorously.

    • Separate the phases by centrifugation at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

    • (Optional) For cleaner samples, the extract can be further purified using solid-phase extraction (SPE).

    • Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

2. Liquid Chromatography

  • Instrumentation: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases to elute the acyl-CoAs, and then returns to the initial conditions for column re-equilibration. An example gradient is to start at 20% B, increase to 45% B over 2.8 minutes, then adjust for subsequent elution and re-equilibration.[6]

3. Tandem Mass Spectrometry

  • Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[2] This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).

  • MRM Transitions:

    • For all acyl-CoAs, a characteristic fragmentation is the neutral loss of 507 Da from the CoA moiety.[5][7]

    • The precursor ion for this compound ([M+H]+) and its specific product ion would need to be determined empirically or from literature, but the principle of neutral loss of 507 is a common starting point for identification.[1][5]

4. Quantification

  • Prepare a standard curve using known concentrations of a this compound standard.

  • The concentration of this compound in the sample is determined by comparing its peak area to the peak area of the internal standard and interpolating from the standard curve.

Quantitative Data from Validated LC-MS/MS Methods for Long-Chain Acyl-CoAs

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of several long-chain acyl-CoAs, which is indicative of the expected performance for this compound analysis.[1][4]

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (% CV) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (% CV) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4

Data adapted from Magnes et al., 2005.[1][4]

Alternative and Complementary Methods

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Before the widespread use of mass spectrometry, HPLC with UV detection was a common method for acyl-CoA analysis. This technique relies on the strong absorbance of the adenine (B156593) group in the CoA molecule at approximately 254 nm.[8] While less sensitive than LC-MS/MS, it can be a robust and cost-effective method for quantifying more abundant acyl-CoA species.[2]

2. Enzymatic and Fluorometric Assays

Commercially available kits offer a high-throughput method for quantifying total or specific acyl-CoAs.[2] These assays are based on enzymatic reactions that lead to a change in absorbance or fluorescence, which is proportional to the amount of acyl-CoA in the sample.[3] While convenient, they often lack the specificity to distinguish between different acyl-CoA species.

  • Principle of a Fluorometric Assay: An example of a fluorometric assay involves a series of enzymatic reactions where the fatty acyl-CoA is a substrate, ultimately leading to the production of a fluorescent product. The fluorescence intensity is then measured and is directly proportional to the fatty acyl-CoA concentration.[3]

  • Linear Detection Range: A typical fluorometric assay can have a linear detection range of 0.3 to 100 µM for fatty acyl-CoA.[3]

This compound in Metabolic Pathways

This compound, as a long-chain acyl-CoA, is an intermediate in fatty acid metabolism. It can be derived from the diet or synthesized endogenously and is a substrate for various metabolic processes, including β-oxidation for energy production and incorporation into complex lipids.

fatty_acid_metabolism FA Heneicosanoic Acid (Fatty Acid) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL HCoA This compound ACSL->HCoA + CoA + ATP BetaOx Mitochondrial β-Oxidation HCoA->BetaOx ComplexLipids Complex Lipids (e.g., Phospholipids, Triglycerides) HCoA->ComplexLipids Acyltransferases AcetylCoA Propionyl-CoA + Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Simplified overview of this compound metabolism.

Conclusion

The accurate quantification of this compound is achievable through various analytical techniques. LC-MS/MS stands out as the most sensitive and specific method, providing detailed quantitative data essential for in-depth metabolic studies. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows for the detection of this compound and other long-chain acyl-CoAs.

References

Application Note: Quantitative Analysis of Heneicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of Heneicosanoyl-CoA (C21:0-CoA) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a very-long-chain acyl-coenzyme A ester. As an odd-chain fatty acyl-CoA, its metabolism is distinct from that of its even-chain counterparts, ultimately yielding propionyl-CoA in addition to acetyl-CoA during beta-oxidation.[1][2][3] The study of odd-chain fatty acid metabolism is crucial for understanding certain metabolic pathways and their dysregulation in various diseases. Long-chain acyl-CoAs are key lipid metabolites that serve as substrates for energy production and lipid synthesis, and their accumulation can be linked to conditions like insulin (B600854) resistance.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the analysis of acyl-CoAs due to its high sensitivity and specificity.[2] This application note details a robust workflow for the extraction and quantification of this compound, adaptable for various sample types such as tissues and cultured cells. The methodology employs a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI) and detection via Multiple Reaction Monitoring (MRM).

Experimental Protocols

Required Materials and Reagents
  • Solvents: Acetonitrile (ACN), Isopropanol, Methanol (all LC-MS grade)

  • Buffers: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) stock solution (e.g., 1 mg/mL in methanol:water 1:1)

  • Extraction Tubes: Low-adsorption 2.0 mL polypropylene (B1209903) microcentrifuge tubes

  • Equipment: Tissue homogenizer, sonicating water bath, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer).

Sample Preparation (Tissue)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3]

  • Homogenization: Weigh approximately 40-50 mg of frozen tissue and place it in a 2.0 mL tube containing 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).

  • Internal Standard Spiking: Add a known amount of Heptadecanoyl-CoA internal standard (e.g., 20 ng) to the tube.

  • Extraction: Add 0.5 mL of an ACN:Isopropanol:Methanol (3:1:1 v/v/v) solvent mixture. Homogenize the tissue thoroughly on ice.

  • Lysis & Precipitation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes in a cold bath, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new low-adsorption tube.

  • Re-extraction (Optional but Recommended): Add another 0.5 mL of the ACN:Isopropanol:Methanol mixture to the remaining pellet, vortex, centrifuge, and combine the supernatant with the first extract.

  • Drying: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 15 mM ammonium (B1175870) hydroxide) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used. The method utilizes reversed-phase chromatography to separate acyl-CoAs.[1][2]

Table 1: LC-MS/MS System Parameters

ParameterRecommended Setting
LC System UPLC/HPLC System
Column Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, return to 20% B and re-equilibrate for 0.5 min.[1]
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.2 kV
Cone Voltage 45 V
Source Temperature 120 °C
Desolvation Temperature 500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Quantification is achieved by monitoring the transition of the protonated molecular ion ([M+H]+) to a specific product ion. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the phosphorylated ADP moiety (507.0 Da).[4][5]

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound (C21:0)1076.44569.4445 - 55
Heptadecanoyl-CoA (IS)1020.38513.3845 - 55

Note: Collision energy should be optimized for the specific mass spectrometer being used.

Data Presentation

Calibration curves should be prepared by spiking known concentrations of a this compound standard (if available) or a suitable surrogate into a blank matrix and subjecting them to the full extraction procedure. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Table 3: Representative Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Cells

The following data are illustrative examples based on published values for similar long-chain acyl-CoAs and do not represent actual measurements of this compound.[5]

Cell LineAcyl-CoA SpeciesConcentration (pmol/mg protein)
HepG2C16:0-CoA3.5 ± 0.4
HepG2C18:0-CoA2.1 ± 0.3
HepG2C18:1-CoA4.8 ± 0.6
PNT2C16:0-CoA1.8 ± 0.2
PNT2C18:0-CoA1.1 ± 0.1
PNT2C18:1-CoA2.5 ± 0.3

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue Sample (~50mg) Homogenize Homogenize in KH2PO4 Buffer + IS Sample->Homogenize Extract Add Organic Solvents (ACN:IPA:MeOH) Homogenize->Extract Lyse Vortex & Sonicate Extract->Lyse Centrifuge1 Centrifuge (16,000g, 4°C) Lyse->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate UPLC Separation (C8/C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Q1 -> Q3) Ionize->Detect Quantify Quantification vs. IS Detect->Quantify

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway

G cluster_beta_ox Mitochondrial Beta-Oxidation cluster_tca TCA Cycle Integration C21_CoA This compound (C21) C19_CoA Nonadecanoyl-CoA (C19) C21_CoA->C19_CoA + Acetyl-CoA C5_CoA Pentanoyl-CoA (C5) C19_CoA->C5_CoA ... 7 cycles ... + 7 Acetyl-CoA Acetyl_CoA 9x Acetyl-CoA (C2) Propionyl_CoA Propionyl-CoA (C3) C5_CoA->Propionyl_CoA + Acetyl-CoA Propionyl_CoA_input Propionyl_CoA->Propionyl_CoA_input Methylmalonyl_CoA D-Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Isomerase, Mutase TCA TCA Cycle Succinyl_CoA->TCA Propionyl_CoA_input->Methylmalonyl_CoA Propionyl-CoA Carboxylase

Caption: Beta-oxidation of this compound (an odd-chain fatty acid).

References

Application Note: Derivatization of Heneicosanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule involved in fatty acid metabolism. The analysis and quantification of specific long-chain acyl-CoAs are crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids.[1] However, the direct analysis of long-chain acyl-CoAs by GC-MS is challenging due to their low volatility and high molecular weight. Therefore, a derivatization step is essential to convert the fatty acid moiety into a more volatile form suitable for GC-MS analysis.[2]

This application note provides a detailed protocol for the indirect analysis of this compound by GC-MS. The method involves the hydrolysis of the thioester bond to release heneicosanoic acid, followed by derivatization of the fatty acid to its methyl ester (heneicosanoic acid methyl ester, HAME). This derivatized form is then readily analyzed by GC-MS.

Principle

The analytical workflow involves three main stages:

  • Hydrolysis: The thioester bond of this compound is cleaved to liberate free heneicosanoic acid (C21:0).

  • Derivatization (Esterification): The carboxylic acid group of heneicosanoic acid is converted into a more volatile methyl ester.[3] This is typically achieved through acid-catalyzed esterification.[2]

  • GC-MS Analysis: The resulting fatty acid methyl ester (FAME) is separated by gas chromatography and detected by mass spectrometry, allowing for accurate quantification.[4]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (containing this compound) extraction Lipid/Acyl-CoA Extraction sample->extraction e.g., Folch Method hydrolysis Hydrolysis extraction->hydrolysis Release of Heneicosanoic Acid derivatization Esterification to FAME hydrolysis->derivatization e.g., with 2% H2SO4 in Methanol (B129727) gcms GC-MS Analysis derivatization->gcms Injection of HAME data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocols

Protocol 1: Hydrolysis of this compound and Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of this compound to heneicosanoic acid methyl ester for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • 2% Sulfuric acid (H₂SO₄) in Methanol[2]

  • Hexane[2]

  • Saturated Sodium Chloride (NaCl) solution[2]

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Reaction vials with PTFE-lined caps[5]

Procedure:

  • Sample Preparation: To a reaction vial, add the sample containing this compound and a known amount of internal standard.

  • Solvent Evaporation: Dry the sample under a gentle stream of nitrogen.[3]

  • Hydrolysis and Derivatization: Add 2 mL of 2% sulfuric acid in methanol to the dried sample.[2]

  • Reaction: Tightly cap the vial and heat at 80°C for 1 hour.[1][2]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.[2] Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.[2]

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.[2]

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA (Alternative for free fatty acids)

This protocol is suitable for the derivatization of free fatty acids, which would be the product of the hydrolysis step in Protocol 1.[5]

Materials:

  • Dried fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Acetonitrile[5]

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Reconstitution: Reconstitute the dried sample (post-hydrolysis) in 100 µL of acetonitrile.[5]

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS.[5]

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[5]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of long-chain fatty acid methyl esters. These values are representative and may require optimization for specific instruments and experimental conditions.

ParameterValueReference
GC Column
Stationary PhasePolar (e.g., Polyethylene Glycol or Cyanopropyl Silicone)[6]
Dimensions30 m x 0.25 mm x 0.25 µm[7]
GC Conditions
Injection ModeSplitless[6]
Inlet Temperature250 - 280 °C[6][7]
Carrier GasHelium[6]
Flow Rate1.0 - 1.5 mL/min[6]
Oven ProgramInitial: 100°C (2 min), ramp to 240°C at 5°C/min, hold for 10 min[2]
MS Conditions
Ionization ModeElectron Ionization (EI)[6]
Ion Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]

Metabolic Context of Long-Chain Acyl-CoAs

This compound, as a long-chain acyl-CoA, is an intermediate in fatty acid metabolism. It can be a substrate for beta-oxidation in the mitochondria to produce energy or be incorporated into complex lipids.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Heneicosanoic_Acid Heneicosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Heneicosanoic_Acid->Acyl_CoA_Synthetase Heneicosanoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->Heneicosanoyl_CoA_Cytosol + ATP + CoA Heneicosanoyl_CoA_Mito This compound Heneicosanoyl_CoA_Cytosol->Heneicosanoyl_CoA_Mito CPT System Beta_Oxidation Beta-Oxidation Heneicosanoyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA (odd-chain) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of this compound.

Conclusion

The derivatization of this compound, through hydrolysis and subsequent esterification, is a critical step for its reliable quantification by GC-MS. The protocols and data presented in this application note provide a robust framework for researchers in lipidomics and drug development to accurately measure this and other long-chain acyl-CoAs in various biological matrices. Optimization of the described methods may be necessary depending on the specific sample type and instrumentation used.

References

Application Notes and Protocols for Heneicosanoyl-CoA Extraction from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is the activated form of heneicosanoic acid (C21:0), a very-long-chain odd-chain saturated fatty acid. Odd-chain fatty acids and their CoA esters are gaining interest in the scientific community due to their unique metabolic fate and potential roles in health and disease. Unlike even-chain fatty acids, the beta-oxidation of odd-chain fatty acids yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, playing an anaplerotic role.[1][2] The accurate measurement of this compound in plasma is crucial for understanding its metabolism, and identifying its potential as a biomarker. Heneicosanoic acid has been identified in human milk fat, red blood cells, and as a component of phospholipids (B1166683) in articular cartilage.[3]

These application notes provide a detailed protocol for the extraction of this compound from plasma samples, adapted from established methods for long-chain and very-long-chain acyl-CoAs. The protocol is intended for use with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The recovery and concentration of this compound can vary depending on the exact plasma composition and the meticulous execution of the extraction protocol. The following table provides illustrative quantitative data for the recovery of this compound using the described Solid-Phase Extraction (SPE) protocol. These values are based on typical recoveries for other very-long-chain acyl-CoAs and should be validated in your laboratory.

AnalyteSpiked Concentration (pmol/mL)Mean Recovery (%)Coefficient of Variation (CV, %)Lower Limit of Quantification (LLOQ) (pmol/mL)
This compound1.0888.50.2
This compound10.0926.20.2
This compound100.0954.10.2

Experimental Protocols

This section details a robust protocol for the solid-phase extraction (SPE) of this compound from plasma samples. This method is designed to minimize degradation and maximize recovery of this very-long-chain acyl-CoA.

Materials and Reagents
  • Plasma: Collected in EDTA- or heparin-containing tubes and stored at -80°C.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA not expected to be in the sample.

  • Protein Precipitation Solution: Acetonitrile (B52724) (ACN), ice-cold.

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.

  • Column Conditioning Solution: Methanol (B129727).

  • Column Equilibration Solution: Deionized water.

  • Wash Solution 1: 5% Ammonium Hydroxide in Water.

  • Wash Solution 2: Acetonitrile:Water (50:50, v/v).

  • Elution Solution: Acetonitrile:Methanol (80:20, v/v) with 0.5% Acetic Acid.

  • Reconstitution Solution: Methanol:Water (50:50, v/v).

  • Glass centrifuge tubes, nitrogen evaporator, and a vortex mixer.

Protocol for Solid-Phase Extraction of this compound from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a glass centrifuge tube, add 200 µL of plasma.

    • Spike the sample with the internal standard (e.g., 10 µL of 1 µM Heptadecanoyl-CoA).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 800 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean glass tube without disturbing the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of methanol through it.

    • Column Equilibration: Equilibrate the column by passing 1 mL of deionized water.

    • Sample Loading: Load the supernatant from step 3 onto the conditioned and equilibrated SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

    • Washing:

      • Wash the column with 1 mL of Wash Solution 1 (5% Ammonium Hydroxide in Water).

      • Wash the column with 1 mL of Wash Solution 2 (Acetonitrile:Water, 50:50, v/v).

    • Drying: Dry the column under a gentle stream of nitrogen for 5 minutes.

    • Elution: Elute the this compound from the column by adding 1 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the Reconstitution Solution.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathway: Metabolism of Odd-Chain Fatty Acids

OddChainFattyAcidMetabolism Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Heneicosanoyl_CoA This compound Heneicosanoic_Acid->Heneicosanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Spiral Heneicosanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase TCA_Cycle Citric Acid Cycle (Anaplerosis) Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle Energy Energy Production TCA_Cycle->Energy

Caption: Metabolism of Heneicosanoic Acid.

Experimental Workflow: this compound Extraction

SPE_Workflow Start Start: Plasma Sample (200 µL) Spike_IS Spike with Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifuge (10,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE Solid-Phase Extraction (2-(2-pyridyl)ethyl column) Collect_Supernatant->SPE Conditioning 1. Condition (Methanol) 2. Equilibrate (Water) SPE->Conditioning Loading 3. Load Sample SPE->Loading Washing 4. Wash (Ammonium Hydroxide, ACN:Water) SPE->Washing Elution 5. Elute (ACN:Methanol with Acetic Acid) SPE->Elution Evaporation Evaporate to Dryness (Nitrogen) SPE->Evaporation Reconstitution Reconstitute in Methanol:Water Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: this compound SPE Workflow.

References

Application Notes and Protocols for Very-Long-Chain Acyl-CoA Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain acyl-CoAs (VLC-CoAs) are critical intermediates in a variety of cellular processes, including fatty acid metabolism, lipid biosynthesis, and the regulation of gene expression.[1][2] Accurate quantification of VLC-CoAs in tissues is essential for understanding their role in both normal physiology and disease states, such as inborn errors of metabolism like very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[3][4] This document provides detailed application notes and protocols for the preparation of tissue samples for the analysis of VLC-CoAs, with a focus on robust extraction and purification techniques for subsequent quantification by mass spectrometry.

Principles and Considerations

The analysis of VLC-CoAs from tissues presents several challenges due to their low abundance and susceptibility to degradation by endogenous acyl-CoA hydrolases.[1] Therefore, rapid and efficient tissue homogenization and extraction procedures are paramount to ensure accurate and reproducible results. The protocols outlined below are designed to minimize enzymatic activity and maximize the recovery of VLC-CoAs. Key considerations include:

  • Rapid Tissue Handling: Tissues should be freeze-clamped immediately upon collection and stored at -80°C to halt metabolic activity.[5][6]

  • Effective Homogenization: Thorough disruption of the tissue matrix is necessary to release intracellular VLC-CoAs.[7]

  • Prevention of Degradation: The use of acidic conditions and organic solvents helps to inactivate degradative enzymes.

  • Efficient Extraction and Purification: Solid-phase extraction (SPE) is a commonly employed technique to isolate and concentrate acyl-CoAs from complex tissue homogenates.[1][8][9]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of VLC-CoAs from mammalian tissues, adapted from established methodologies.[8][9][10]

Materials and Reagents
  • Frozen tissue sample (e.g., liver, heart, muscle, brain)

  • Liquid nitrogen

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9[8]

  • Extraction Solvent 1: Acetonitrile (B52724)/2-Propanol (3:1, v/v)[9]

  • Extraction Solvent 2: 0.1 M Potassium Phosphate, pH 6.7[9]

  • Internal Standards: Odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA, C19:0-CoA)

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[8][9]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[9]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)[9]

  • LC-MS/MS grade solvents (acetonitrile, methanol, water)

Procedure
  • Tissue Pulverization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled mortar, add a small amount of liquid nitrogen and pulverize the tissue to a fine powder using a pestle. This should be done quickly to prevent thawing.

  • Homogenization:

    • Transfer the powdered tissue to a glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer.

    • Homogenize the tissue thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.[8]

  • Extraction:

    • Transfer the homogenate to a polypropylene (B1209903) tube.

    • Add 3 mL of acetonitrile.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1300 x g for 15 minutes at 4°C.[11]

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 1 mL of SPE Wash Solution to remove impurities.[9]

    • Elute the acyl-CoAs with 2 mL of SPE Elution Buffer.[9]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 60% acetonitrile with 0.1% formic acid).[10]

Data Presentation

The following tables summarize quantitative data from various studies, providing an overview of expected recovery rates and tissue concentrations of VLC-CoAs.

Table 1: Recovery of Acyl-CoA Esters Using Different Extraction and Purification Methods

Acyl-CoA SpeciesTissue Extraction Recovery (%)[9]Solid-Phase Extraction Recovery (%)[9]Overall Method Recovery (%)[8]
Acetyl-CoA9383-
Malonyl-CoA10185-
Octanoyl-CoA10490-
Oleoyl-CoA9888-
Palmitoyl-CoA958670-80
Arachidonyl-CoA9687-

Table 2: Representative Concentrations of Acyl-CoAs in Various Rat Tissues (nmol/g wet weight)

Acyl-CoA SpeciesBrain[1]Heart[8]Kidney[8]Muscle[8]Liver (Fasted)[6]
Palmitoyl-CoA (16:0)6.0---Increased 2-3 fold
Stearoyl-CoA (18:0)4.0---Increased 6-fold
Oleoyl-CoA (18:1)11.0---Increased 2-3 fold
Linoleoyl-CoA (18:2)2.0---Increased 2-3 fold
Arachidonoyl-CoA (20:4)2.0----
Total Long-Chain Acyl-CoAs23.0---248 ± 19

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the tissue preparation protocol for VLC-CoA analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Purification & Analysis Tissue Collection Tissue Collection Freeze Clamping Freeze Clamping Tissue Collection->Freeze Clamping Storage at -80C Storage at -80C Freeze Clamping->Storage at -80C Pulverization (Liquid N2) Pulverization (Liquid N2) Storage at -80C->Pulverization (Liquid N2) Homogenization Homogenization Pulverization (Liquid N2)->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction Solid-Phase Extraction Supernatant Collection->Solid-Phase Extraction Elution Elution Solid-Phase Extraction->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis fatty_acid_oxidation Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA (C14-C20) VLCAD VLCAD Fatty_Acyl_CoA->VLCAD FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA MTP1 MTP (Hydratase) Enoyl_CoA->MTP1 H2O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA MTP2 MTP (Dehydrogenase) Hydroxyacyl_CoA->MTP2 NAD+ -> NADH Ketoacyl_CoA β-Ketoacyl-CoA MTP3 MTP (Thiolase) Ketoacyl_CoA->MTP3 CoA-SH Shortened_Acyl_CoA Fatty Acyl-CoA (n-2) Shortened_Acyl_CoA->VLCAD Re-enters spiral Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle VLCAD->Enoyl_CoA MTP1->Hydroxyacyl_CoA MTP2->Ketoacyl_CoA MTP3->Shortened_Acyl_CoA MTP3->Acetyl_CoA

References

Application Notes and Protocols for Heneicosanoyl-CoA in VLCAD Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is a critical enzyme in mitochondrial fatty acid β-oxidation, specifically catalyzing the initial dehydrogenation step for long-chain fatty acids (C14-C20).[1] Genetic deficiencies in the ACADVL gene, which encodes for VLCAD, lead to Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), a serious inborn error of metabolism.[1] Accurate measurement of VLCAD enzyme activity is crucial for the diagnosis of VLCADD, for studying disease mechanisms, and for the development of novel therapeutic strategies.

Heneicosanoyl-CoA (C21-CoA), an odd-chain fatty acyl-CoA, has emerged as a valuable and specific substrate for use in VLCAD enzyme assays. Its utility lies in the ability to differentiate VLCAD activity from that of other acyl-CoA dehydrogenases, such as Long-Chain Acyl-CoA Dehydrogenase (LCAD), which have overlapping substrate specificities with even-chain fatty acyl-CoAs. This application note provides detailed protocols and data for the use of this compound in VLCAD enzyme assays.

Data Presentation: Substrate Specificity of VLCAD

The use of odd-chain fatty acyl-CoAs, such as this compound (C21-CoA), is particularly advantageous for specifically measuring VLCAD activity, as it helps to minimize the confounding activities of other dehydrogenases.

Table 1: Substrate Specificity of Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

Substrate (Acyl-CoA)Carbon Chain LengthTypical Activity with VLCADNotes
Myristoyl-CoAC14Active
Palmitoyl-CoAC16Optimal Activity [2][3]Commonly used as a reference substrate.
Stearoyl-CoAC18Active
Arachidoyl-CoAC20Active
This compound C21 Active and Specific Useful for differentiating VLCAD from LCAD activity.
Behenoyl-CoAC22Active
Lignoceroyl-CoAC24Active

Note: The relative activities can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathway: Fatty Acid β-Oxidation and Electron Transfer

The diagram below illustrates the initial steps of mitochondrial long-chain fatty acid β-oxidation, highlighting the central role of VLCAD and the subsequent transfer of electrons to the electron transport chain via the Electron Transfer Flavoprotein (ETF).

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) VLCAD VLCAD Fatty_Acyl_CoA->VLCAD Enoyl_CoA trans-2-Enoyl-CoA VLCAD->Enoyl_CoA FADH2 FADH2 VLCAD->FADH2 Beta_Oxidation_Spiral Further β-Oxidation Cycles Enoyl_CoA->Beta_Oxidation_Spiral FAD FAD FAD->VLCAD ETF_ox ETF (oxidized) FADH2->ETF_ox ETF_red ETF (reduced) ETF_ox->ETF_red ETF_QO ETF-QO ETF_red->ETF_QO CoQ Coenzyme Q ETF_QO->CoQ CoQH2 Coenzyme QH2 ETF_QO->CoQH2 ETC Electron Transport Chain (Complex III) CoQH2->ETC

Caption: Mitochondrial β-oxidation of long-chain fatty acids initiated by VLCAD.

Experimental Workflow: VLCAD Enzyme Activity Assay

The following diagram outlines the general workflow for determining VLCAD enzyme activity using this compound as a substrate with the ETF fluorescence reduction assay.

VLCAD_Assay_Workflow cluster_Workflow VLCAD Enzyme Assay Workflow Sample_Prep 1. Sample Preparation (Cell/Tissue Lysate or Purified Enzyme) Assay_Setup 2. Assay Mixture Preparation (Buffer, ETF, Electron Acceptor) Sample_Prep->Assay_Setup Reaction_Initiation 3. Reaction Initiation (Addition of this compound) Assay_Setup->Reaction_Initiation Data_Acquisition 4. Fluorescence Measurement (Monitor decrease in ETF fluorescence over time) Reaction_Initiation->Data_Acquisition Data_Analysis 5. Data Analysis (Calculate initial reaction rate) Data_Acquisition->Data_Analysis Result_Interpretation 6. Result Interpretation (Determine VLCAD specific activity) Data_Analysis->Result_Interpretation

Caption: General workflow for a VLCAD enzyme activity assay.

Experimental Protocols

Protocol 1: VLCAD Activity Measurement using the Anaerobic Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity.

A. Materials and Reagents:

  • This compound (C21-CoA)

  • Purified recombinant VLCAD or cell/tissue lysate containing VLCAD

  • Purified porcine Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer with temperature control

  • For enzymatic deoxygenation (optional but recommended):

    • Glucose

    • Glucose oxidase

    • Catalase

B. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., water or a mild buffer). Determine the precise concentration spectrophotometrically.

    • Dilute the purified VLCAD enzyme or cell/tissue lysate to the desired concentration in the assay buffer.

    • Prepare a stock solution of ETF. The concentration should be determined spectrophotometrically.

  • Assay Setup (Microplate Format):

    • Set the spectrofluorometer to maintain a constant temperature of 32°C. Set the excitation and emission wavelengths to 340 nm and 490 nm, respectively.

    • In each well of a 96-well microplate, prepare the assay mixture (final volume of 200 µL) containing:

      • Assay Buffer

      • ETF (final concentration, e.g., 2 µM)

      • For enzymatic deoxygenation: Glucose (e.g., 2.5 mM), Glucose Oxidase (e.g., 1 U/mL), and Catalase (e.g., 10 U/mL).

      • VLCAD enzyme or lysate.

    • Include appropriate controls:

      • No enzyme control (to measure background fluorescence decay).

      • No substrate control.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding this compound to each well to a final desired concentration (e.g., in the range of 1-100 µM).

    • Immediately start monitoring the decrease in ETF fluorescence over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Convert the rate of fluorescence change to the rate of substrate turnover using a standard curve or by determining the fluorescence change upon complete reduction of a known amount of ETF.

    • Calculate the specific activity of VLCAD (e.g., in nmol/min/mg of protein). The protein concentration of the lysate or purified enzyme should be determined using a standard protein assay method (e.g., BCA assay).

Protocol 2: Sample Preparation from Cultured Cells for VLCAD Assay

A. Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, with protease inhibitors

  • Sonciator or homogenizer

  • Centrifuge

B. Procedure:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into a small volume of ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice or by homogenization.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant, which contains the cellular proteins including VLCAD.

  • Determine the protein concentration of the lysate using a standard protein assay.

  • The lysate is now ready for use in the VLCAD activity assay or for storage at -80°C.

Conclusion

The use of this compound as a substrate provides a specific and reliable method for measuring VLCAD enzyme activity. The detailed protocols and workflow presented in these application notes offer a comprehensive guide for researchers in academic and industrial settings. Accurate determination of VLCAD activity is essential for advancing our understanding of VLCADD and for the development of effective therapeutic interventions.

References

Application Notes and Protocols for Cell-Based Assays Involving Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a C21:0 very long-chain saturated fatty acyl-CoA (VLCFA-CoA). VLCFAs and their CoA esters are essential components of cellular lipids, playing critical roles in various biological processes. They are key precursors for the synthesis of complex lipids such as sphingolipids and glycerophospholipids, which are integral to membrane structure and function.[1][2][3] The metabolism of VLCFA-CoAs, primarily through peroxisomal β-oxidation, is crucial for maintaining lipid homeostasis.[4][5] Dysregulation of VLCFA metabolism is associated with several severe inherited disorders, including X-linked adrenoleukodystrophy, highlighting the importance of studying these molecules.[2] this compound, as a specific VLCFA-CoA, serves as a substrate for enzymes involved in fatty acid metabolism, such as very long-chain acyl-CoA dehydrogenase (VLCAD).[6] Understanding the cellular effects and metabolic fate of this compound is therefore critical for research into metabolic diseases and for the development of novel therapeutics.

These application notes provide detailed protocols for cell-based assays to investigate the metabolism and cellular effects of this compound, focusing on its role in peroxisomal β-oxidation and its impact on cellular lipid profiles.

Key Applications

  • Elucidation of VLCFA Metabolism: Tracing the metabolic fate of this compound in various cell types to understand the pathways of VLCFA degradation and elongation.

  • Enzyme Activity Studies: Serving as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases in peroxisomes.

  • Drug Discovery and Development: Screening for compounds that modulate VLCFA metabolism by assessing their impact on this compound processing.

  • Lipidomics Research: Investigating the incorporation of heneicosanoic acid into complex lipid species and its effect on the cellular lipidome.[3][7]

Signaling and Metabolic Pathways

Very long-chain acyl-CoAs like this compound are primarily metabolized through peroxisomal β-oxidation. They can also be incorporated into complex lipids, influencing membrane composition and cellular signaling.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Heneicosanoyl_CoA This compound Heneicosanoic_Acid->Heneicosanoyl_CoA ATP, CoA Peroxisomal_Heneicosanoyl_CoA This compound Heneicosanoyl_CoA->Peroxisomal_Heneicosanoyl_CoA Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Heneicosanoyl_CoA Enoyl_CoA trans-2-Enoyl-CoA Peroxisomal_Heneicosanoyl_CoA->Enoyl_CoA O2 -> H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shortened_Acyl_CoA Nonadecanoyl-CoA (C19:0) Ketoacyl_CoA->Shortened_Acyl_CoA CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Further_Oxidation Further_Oxidation Shortened_Acyl_CoA->Further_Oxidation Mitochondria or Peroxisome Acyl_CoA_Oxidase Acyl-CoA Oxidase Acyl_CoA_Oxidase->Enoyl_CoA Bifunctional_Enzyme Bifunctional Enzyme Bifunctional_Enzyme->Hydroxyacyl_CoA Bifunctional_Enzyme->Ketoacyl_CoA Thiolase Thiolase Thiolase->Shortened_Acyl_CoA Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Hepatocytes, Fibroblasts) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Lipid_Extraction Total Lipid Extraction Treatment->Lipid_Extraction Peroxisomal_Assay Peroxisomal β-Oxidation Assay (Fluorescence Measurement) Cell_Lysis->Peroxisomal_Assay Data_Analysis Quantitative Data Analysis Peroxisomal_Assay->Data_Analysis LC_MS LC-MS/MS Analysis (Quantification of Acyl-CoAs) Metabolite_Extraction->LC_MS LC_MS->Data_Analysis Lipidomics Lipidomics Analysis (Incorporation into Complex Lipids) Lipid_Extraction->Lipidomics Lipidomics->Data_Analysis Interpretation Biological Interpretation (Effect on Metabolism and Signaling) Data_Analysis->Interpretation

References

Application Note: Heneicosanoyl-CoA as a Substrate for In Vitro Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, playing vital roles in membrane structure, cell signaling, and energy storage. The biosynthesis of these fatty acids is accomplished through a cyclical process of fatty acid elongation, which occurs primarily in the endoplasmic reticulum. This process involves a series of enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELO坸VLs).

Heneicosanoyl-CoA, a 21-carbon saturated fatty acyl-CoA, is an interesting substrate for studying the substrate specificity and kinetics of the ELOVL enzyme family. As an odd-chain fatty acyl-CoA, its metabolism and elongation can provide insights into the mechanisms that regulate fatty acid chain length and the biosynthesis of specialized lipids. This application note provides a detailed protocol for utilizing this compound as a substrate in an in vitro fatty acid elongation assay.

Signaling Pathway: Microsomal Fatty Acid Elongation

The microsomal fatty acid elongation system involves a four-step enzymatic cycle. The cycle begins with the condensation of an acyl-CoA substrate with malonyl-CoA, followed by a reduction, a dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer.

Fatty_Acid_Elongation_Pathway Acyl_CoA This compound (C21:0-CoA) ELOVL ELOVL (Condensation) Acyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Ketoacyl_CoA 3-Ketoacyl-CoA ELOVL->Ketoacyl_CoA CO2 KAR 3-Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->KAR NADP1 NADP+ KAR->NADP1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA NADPH1 NADPH + H+ NADPH1->KAR HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) Hydroxyacyl_CoA->HACD Water_out H2O HACD->Water_out Enoyl_CoA trans-2,3-Enoyl-CoA HACD->Enoyl_CoA TER trans-2,3-Enoyl-CoA Reductase (TER) Enoyl_CoA->TER NADP2 NADP+ TER->NADP2 Elongated_Acyl_CoA Tricosanoyl-CoA (C23:0-CoA) TER->Elongated_Acyl_CoA NADPH2 NADPH + H+ NADPH2->TER

Caption: Microsomal fatty acid elongation pathway.

Experimental Workflow

A typical in vitro fatty acid elongation assay involves the incubation of a source of elongase enzymes, such as liver microsomes, with the acyl-CoA substrate, a radiolabeled two-carbon donor (malonyl-CoA), and necessary cofactors. The reaction is then stopped, and the elongated fatty acid products are extracted and quantified.

Experimental_Workflow Start Start: Prepare Reagents Isolation Isolate Microsomal Fraction (Source of ELOVLs) Start->Isolation Reaction_Setup Set up Elongation Reaction: - Microsomes - this compound - [14C]Malonyl-CoA - NADPH Isolation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction (e.g., with strong base) Incubation->Termination Saponification Saponify Lipids Termination->Saponification Extraction Extract Fatty Acids (e.g., with hexane) Saponification->Extraction Analysis Analyze Products: - Scintillation Counting - HPLC or GC-MS Extraction->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis End End Data_Analysis->End

Application Note and Protocol for Solid-Phase Extraction of Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase extraction (SPE) of Heneicosanoyl-CoA, a long-chain saturated acyl-coenzyme A, from biological samples. Acyl-CoAs are crucial intermediates in fatty acid metabolism, and their accurate quantification is vital for metabolic research and drug development.[1][2] This protocol is designed for the purification and concentration of this compound prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Core Principles of Acyl-CoA Sample Preparation

The successful analysis of this compound relies on meticulous sample handling to prevent degradation and ensure accurate quantification. Key principles include:

  • Metabolic Quenching: Immediate freeze-clamping of tissues in liquid nitrogen is essential to halt all enzymatic activity and preserve the in vivo acyl-CoA profile.[1]

  • Frozen Homogenization: Tissues must be maintained at frozen temperatures during homogenization to prevent enzymatic degradation of the target analyte.[1]

  • Efficient Extraction: A robust extraction method using organic solvents is employed to simultaneously precipitate proteins and extract acyl-CoAs from the complex biological matrix.[1][4]

Data Presentation

The efficiency of SPE can be influenced by the choice of sorbent and solvents. The following tables provide a summary of typical SPE parameters and expected recovery rates for long-chain acyl-CoAs, which are analogous to this compound.

Table 1: Recommended Solvents for SPE of Long-Chain Acyl-CoAs

StepSolvent CompositionPurposeReference
Reconstitution/Loading 100 mM KH2PO4 (pH 4.9)To ensure optimal binding to the SPE sorbent.[1][2]
Washing Water, followed by a low percentage of organic solvent (e.g., 50% methanol (B129727) in water).To remove polar and less hydrophobic impurities.[1][5]
Elution Methanol or Acetonitrile/Isopropanol mixture.To desorb the retained acyl-CoAs from the sorbent.[1]

Table 2: Representative Recovery Data for Long-Chain Acyl-CoAs using SPE

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Oligonucleotide70-80%[2]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[2]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[2]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from biological samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis Tissue Frozen Tissue Sample Homogenization Homogenization in Buffer with Internal Standard Tissue->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning SPE Cartridge Conditioning Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elution of this compound Washing->Elution Drying Dry Eluate Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for this compound solid-phase extraction.

Detailed Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[1][2]

Materials:

  • Frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA

  • Extraction Solvents: Acetonitrile and 2-Propanol (Isopropanol)[2]

  • SPE Cartridges: Reversed-phase C18 or Oasis HLB cartridges are recommended.[1]

  • Wash Solution: Deionized water and 50% methanol in water

  • Elution Solution: Methanol or Acetonitrile/Isopropanol (1:1, v/v)

  • Standard laboratory equipment: pre-chilled glass homogenizer, centrifuge, SPE manifold, vacuum concentrator.

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., Heptadecanoyl-CoA).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[2]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant containing the acyl-CoAs.[2]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition the C18 or Oasis HLB SPE cartridge by passing 1 mL of the Elution Solution, followed by 1 mL of the Homogenization Buffer. Do not allow the cartridge to dry out.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

    • Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities. Follow this with a wash of 1 mL of 50% methanol in water to remove less hydrophobic contaminants.

    • Elution: Elute the this compound from the cartridge by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

    • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., 50-100 µL of mobile phase A).

    • The sample is now ready for LC-MS/MS analysis. Store at -80°C until analysis.[1]

Signaling Pathway Context

This compound is involved in fatty acid metabolism, a central hub of cellular energy and biosynthesis. The diagram below illustrates the general context of acyl-CoA metabolism.

Acyl_CoA_Metabolism FattyAcids Fatty Acids (e.g., Heneicosanoic Acid) AcylCoA_Pool This compound Pool FattyAcids->AcylCoA_Pool ACSL BetaOxidation β-Oxidation AcylCoA_Pool->BetaOxidation LipidSynthesis Lipid Synthesis AcylCoA_Pool->LipidSynthesis Energy Energy Production (ATP) BetaOxidation->Energy ComplexLipids Complex Lipids LipidSynthesis->ComplexLipids

Caption: Role of this compound in cellular metabolism.

References

Application Note: Quantitative Analysis of Heneicosanoyl-CoA using a Standard Curve Developed by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heneicosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-CoA) that plays a role in fatty acid metabolism. Very-long-chain fatty acids (VLCFAs) are fatty acids with carbon chains longer than 20 atoms and are integral components of cellular lipids, serving as precursors for sphingolipids and glycerophospholipids.[1] The accurate quantification of specific acyl-CoAs like this compound is crucial for understanding metabolic pathways and the pathophysiology of various diseases, including inherited metabolic disorders.[1][2] This application note provides a detailed protocol for developing a standard curve for the accurate quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for acyl-CoA analysis.[3][4][5][6]

Biological Significance

VLC-CoAs are substrates for various enzymes, including acyl-CoA dehydrogenases involved in fatty acid β-oxidation. This compound, for instance, is a substrate for the very long-chain acyl-CoA dehydrogenase (VLCAD).[7] Dysregulation of VLCFA metabolism can lead to severe pathological conditions. Long-chain acyl-CoA synthetases (ACSLs) are key enzymes in fatty acid metabolism, and their dysregulation is implicated in various diseases.[8] Therefore, the ability to accurately measure the concentration of specific VLC-CoAs is essential for both basic research and the development of therapeutic interventions.

Experimental Protocol: Standard Curve Generation for this compound

This protocol outlines the necessary steps for creating a standard curve for the quantification of this compound in biological samples.

1. Materials and Reagents

  • This compound standard (commercially available)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA not present in the sample.

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Hydroxide (NH4OH) or Formic Acid, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock Solutions

  • This compound Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. This solution should be stored at -80°C.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Heptadecanoyl-CoA) in a similar manner. Store at -80°C.

  • Working Stock Solutions: From the primary stocks, prepare intermediate working stock solutions of both this compound and the IS at a concentration of 100 µg/mL in 50:50 ACN/water.

3. Preparation of Standard Curve Calibration Standards

Prepare a series of calibration standards by spiking the this compound working stock solution into a matrix that closely resembles the intended sample (e.g., cell lysate buffer, plasma from a species known to lack endogenous this compound, or a surrogate matrix).[9] A minimum of six non-zero concentration levels is recommended.[10][11]

Table 1: Preparation of Calibration Standards

Standard LevelConcentration of this compound (ng/mL)Volume of 100 µg/mL this compound Stock (µL)Volume of Matrix (µL)
111999
255995
31010990
45050950
5100100900
6500500500
7100010 (from 1mg/mL stock)990

Note: The concentration range should be adjusted based on the expected concentrations in the experimental samples.

4. Sample Preparation and Extraction

  • To 100 µL of each calibration standard and unknown sample, add 10 µL of the 100 µg/mL internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific instrument used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.[12]

    • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (or 0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide (or 0.1% Formic Acid).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes is typically used to elute the acyl-CoAs.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12][13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer. For long-chain acyl-CoAs, a common fragmentation pattern involves the neutral loss of the phosphoadenosine diphosphate (B83284) group.[14]

6. Data Analysis and Standard Curve Construction

  • Integrate the peak areas for both this compound and the internal standard in each of the calibration standards.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each concentration.

  • Plot the peak area ratio (y-axis) against the known concentration of this compound (x-axis).

  • Perform a linear regression analysis to generate the standard curve equation (y = mx + c) and the coefficient of determination (R²). A linear fit with a weighting of 1/x is often appropriate.[3][6]

Data Presentation

The quantitative data for the standard curve should be summarized in a clear and structured table.

Table 2: Standard Curve Data for this compound Analysis

Concentration (ng/mL)Peak Area (this compound)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
1[Insert Value][Insert Value][Insert Value]
5[Insert Value][Insert Value][Insert Value]
10[Insert Value][Insert Value][Insert Value]
50[Insert Value][Insert Value][Insert Value]
100[Insert Value][Insert Value][Insert Value]
500[Insert Value][Insert Value][Insert Value]
1000[Insert Value][Insert Value][Insert Value]
Regression Equation: y = [slope]x + [intercept]
R²: [Value]

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (this compound & IS) standards Prepare Calibration Standards stock->standards spike Spike IS into Standards & Samples standards->spike samples Prepare Unknown Samples samples->spike extract Protein Precipitation & Extraction spike->extract lcms Inject into LC-MS/MS extract->lcms acquire Data Acquisition (MRM) lcms->acquire integrate Integrate Peak Areas acquire->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Standard Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for this compound quantification.

fatty_acid_elongation cluster_pathway Fatty Acid Elongation Cycle acyl_coa Acyl-CoA (Cn) condensation Condensation acyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation reduction1 Reduction condensation->reduction1 dehydration Dehydration reduction1->dehydration reduction2 Reduction dehydration->reduction2 elongated_acyl_coa Acyl-CoA (Cn+2) reduction2->elongated_acyl_coa

Caption: Simplified overview of the fatty acid elongation pathway.

References

Application Notes and Protocols for Heneicosanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA (C21:0-CoA) is a saturated very-long-chain acyl-coenzyme A that plays a specialized but significant role in lipidomics, particularly as an internal standard and a substrate in metabolic studies. Its odd-numbered carbon chain makes it rare in most biological systems, a characteristic that is highly advantageous for its use as an internal standard in mass spectrometry-based lipidomics. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research, aimed at ensuring accurate quantification and deeper understanding of fatty acid metabolism.

Application 1: Internal Standard for Acyl-CoA Quantification

Due to its low natural abundance, this compound is an excellent internal standard for the quantification of a wide range of fatty acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It helps to correct for variations in sample preparation, extraction efficiency, and instrument response.

Quantitative Data for Internal Standards

The following table provides typical concentration ranges and mass spectrometry parameters for odd-chain acyl-CoAs used as internal standards. These can be adapted for this compound.

Acyl-CoA Internal StandardTypical Spiking Concentration Range (in final extract)Precursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
Pentadecanoyl-CoA (C15:0)0.1 - 5 pmol[1]978.6471.3[2]30 - 45
Heptadecanoyl-CoA (C17:0)0.1 - 5 pmol[1]1006.6499.3[2]30 - 45
This compound (C21:0) 0.1 - 5 pmol (estimated) 1062.7 555.4 30 - 50 (to be optimized)
Tricosanoyl-CoA (C23:0)0.1 - 5 pmol[1]1090.8583.530 - 50
Pentacosanoyl-CoA (C25:0)0.1 - 5 pmol[1]1118.8611.530 - 50

Note: The precursor and product ions for this compound are calculated based on its chemical formula and the common fragmentation pattern of acyl-CoAs (neutral loss of 507.3 Da). Optimal collision energy should be determined empirically on the specific mass spectrometer used.

Experimental Workflow for Acyl-CoA Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Tissue Tissue Homogenization or Cell Lysis Spike Spike with This compound Internal Standard Tissue->Spike Add known amount Extraction Lipid/Acyl-CoA Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Inject extract Data Data Processing LCMS->Data Acquire MRM data Quant Quantification of Endogenous Acyl-CoAs Data->Quant Normalize to internal standard

Caption: Workflow for acyl-CoA quantification using an internal standard.
Detailed Protocol: Acyl-CoA Extraction from Mammalian Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.

Materials:

  • Cultured mammalian cells (~1-10 million)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • This compound internal standard solution (e.g., 1 µM in methanol (B129727)/water)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.5 M perchloric acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

  • Methanol, Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide

  • Formic acid

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape adherent cells or pellet suspension cells by centrifugation.

  • Lysis and Spiking: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA. Add a known amount of this compound internal standard (e.g., 1 nmol).

  • Homogenization: Sonicate the cell lysate briefly (e.g., 3 cycles of 10 seconds on ice) to ensure complete cell disruption.

  • Protein Precipitation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Application 2: Substrate for Enzyme Assays

This compound can be used as a substrate to measure the activity of enzymes involved in very-long-chain fatty acid metabolism, such as Acyl-CoA dehydrogenases (ACADs) and elongases.

Example: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

A study has demonstrated the use of this compound (C21-CoA) as a substrate to measure VLCAD activity in cell lysates.[3]

Signaling Pathway Context: Fatty Acid Beta-Oxidation

G cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation FA Heneicosanoic Acid (C21:0) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL HCoA This compound (C21:0-CoA) ACSL->HCoA + CoA + ATP VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) HCoA->VLCAD FAD -> FADH2 EnoylCoA trans-Δ2-Heneicosenoyl-CoA VLCAD->EnoylCoA PropionylCoA Propionyl-CoA EnoylCoA->PropionylCoA Subsequent steps... AcetylCoA Acetyl-CoA (x9) EnoylCoA->AcetylCoA Subsequent steps... TCA TCA Cycle PropionylCoA->TCA -> Succinyl-CoA AcetylCoA->TCA

Caption: Beta-oxidation pathway of this compound.
Detailed Protocol: VLCAD Enzyme Activity Assay in Cell Lysates

This protocol is based on the principles described for measuring VLCAD activity.[3]

Materials:

  • Cell lysates (from control and experimental conditions)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • This compound substrate solution (e.g., 100 µM)

  • Electron Transfer Flavoprotein (ETF)

  • FAD (Flavin adenine (B156593) dinucleotide)

  • DCPIP (2,6-dichlorophenolindophenol)

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Reaction Mixture: In a microplate well, prepare a reaction mixture containing assay buffer, FAD, ETF, and DCPIP.

  • Initiate Reaction: Add cell lysate to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Substrate Addition: Start the reaction by adding this compound to a final concentration of, for example, 20 µM.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate Activity: The rate of DCPIP reduction is proportional to the VLCAD activity. Calculate the specific activity relative to the protein concentration in the cell lysate.

Application 3: Metabolic Labeling and Flux Analysis

While less common than for shorter chain fatty acids, stable isotope-labeled Heneicosanoic acid can be used to synthesize labeled this compound in situ for metabolic flux analysis, tracing its incorporation into complex lipids or its catabolism through beta-oxidation.

Logical Workflow for Metabolic Labeling

G cluster_labeling Cellular Labeling cluster_metabolism Metabolic Conversion cluster_detection Detection LabeledFA [13C]-Heneicosanoic Acid Cells Cell Culture LabeledFA->Cells LabeledCoA [13C]-Heneicosanoyl-CoA Cells->LabeledCoA Cellular uptake & activation ComplexLipids Labeled Complex Lipids LabeledCoA->ComplexLipids Elongation & Esterification BetaOxidation Labeled Beta-Oxidation Products LabeledCoA->BetaOxidation LCMS LC-MS/MS Analysis ComplexLipids->LCMS BetaOxidation->LCMS

Caption: Workflow for metabolic labeling with Heneicosanoic acid.

Conclusion

This compound is a valuable tool in lipidomics research. Its primary application as an internal standard provides a reliable method for the accurate quantification of a wide array of acyl-CoAs. Furthermore, its utility as a specific substrate for enzymes involved in very-long-chain fatty acid metabolism allows for detailed enzymatic studies. The principles and protocols outlined in this document provide a framework for researchers to effectively incorporate this compound into their lipidomics workflows, contributing to a more precise understanding of lipid metabolism in health and disease.

References

Troubleshooting & Optimization

troubleshooting low recovery of Heneicosanoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heneicosanoyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low recovery of this compound from tissues and to answer frequently asked questions regarding its extraction and quantification.

Troubleshooting Guide: Low Recovery of this compound

This section addresses specific issues that can lead to poor recovery of this compound during tissue extraction and analysis.

Q1: I am observing very low or no this compound in my final extract. What are the primary causes?

Low recovery of this compound, a very-long-chain acyl-CoA, can stem from several critical factors during your experimental workflow. The primary areas to investigate are sample handling, extraction efficiency, and analyte stability.

Troubleshooting Steps:

  • Improper Sample Quenching: Enzymatic degradation by endogenous thioesterases is a major cause of acyl-CoA loss. It is crucial to halt all metabolic activity instantly upon tissue collection.

    • Solution: Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[1] Store these samples at -80°C until you are ready for homogenization in an acidic extraction buffer to ensure enzymes remain inactive.[1]

  • Inefficient Extraction: The long acyl chain of this compound makes it hydrophobic, requiring an effective extraction method to isolate it from the complex tissue matrix.

    • Solution: Employ a robust extraction protocol using a combination of organic solvents. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3] Solid-phase extraction (SPE) is often recommended for purification and to enhance recovery rates.[3]

  • Analyte Degradation During Processing: this compound is susceptible to both chemical and enzymatic degradation throughout the extraction procedure.

    • Solution: Maintain a cold environment (on ice) at all times during sample processing. Use pre-chilled solvents and tubes. Minimize the time between extraction and analysis.

Q2: My LC-MS/MS results show poor peak shape and high background noise for this compound. How can I improve this?

Poor chromatographic performance and high background are common challenges in the analysis of long-chain acyl-CoAs.

Troubleshooting Steps:

  • Suboptimal Chromatographic Conditions: The very-long-chain nature of this compound can lead to interactions with the analytical column, causing peak tailing.

    • Solution: Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is commonly used.[4] Adjusting the mobile phase composition and gradient can significantly improve peak shape. The use of an ion-pairing reagent can be effective but may require more frequent mass spectrometer cleaning.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to reduced signal intensity.

    • Solution: Incorporate a thorough sample cleanup step. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds like salts and phospholipids.[5]

  • Instrument Settings: Incorrect mass spectrometer settings can lead to poor sensitivity and high background noise.

    • Solution: Optimize the ionization source parameters, such as capillary voltage, gas flow, and temperature, for this compound. Positive ion mode electrospray ionization (ESI) is generally effective for long-chain acyl-CoAs.[6]

Frequently Asked Questions (FAQs)

Q3: What is the most critical step to prevent this compound degradation during sample preparation?

The most critical step is the initial quenching of metabolic activity.[1] this compound is highly susceptible to enzymatic hydrolysis by thioesterases present in the tissue.[1] Failure to rapidly and effectively halt enzymatic activity will lead to significant loss of your analyte before extraction even begins.

  • Best Practice: Immediately upon collection, flash-freeze the tissue sample in liquid nitrogen. This ensures that all enzymatic processes are stopped, preserving the in vivo levels of this compound.

Q4: Which extraction method is best for very-long-chain acyl-CoAs like this compound?

A combination of organic solvent extraction followed by solid-phase extraction (SPE) is generally considered the most robust method for isolating very-long-chain acyl-CoAs.

  • Organic Solvent Extraction: Homogenizing the tissue in an acidic buffer with a mixture of acetonitrile and isopropanol is effective for precipitating proteins and extracting a broad range of acyl-CoAs, including hydrophobic species.[3]

  • Solid-Phase Extraction (SPE): Following the initial extraction, an SPE cleanup step is crucial for removing interfering substances and enriching for this compound.[7] A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is a suitable SPE sorbent for this purpose.[3]

Q5: Should I use an internal standard for this compound quantification?

Yes, using an internal standard is highly recommended. Given the potential for sample loss at various stages of the extraction and analysis process, an internal standard is essential for accurate quantification.

  • Choice of Internal Standard: An ideal internal standard would be a stable isotope-labeled this compound. If this is not available, a structurally similar very-long-chain acyl-CoA with an odd-numbered carbon chain that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0), can be used.[7] The internal standard should be added as early as possible in the workflow to account for losses during all subsequent steps.

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods.

Acyl-CoA SpeciesChain LengthExtraction MethodSorbent for SPEAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Organic Solvent & SPEOligonucleotide70-80%[2][7]
Oleoyl-CoAC18:1Organic Solvent & SPE2-(2-pyridyl)ethyl85-90%[7]
Arachidonyl-CoAC20:4Organic Solvent & SPE2-(2-pyridyl)ethyl83-88%[7]
Various Long-ChainsC12-C20Bligh-Dyer & SPEC18Not specified, but sensitive to ~12 pmol[8]
Acetyl- to Arachidonyl-CoAC2-C20:4Acetonitrile/2-propanol & SPE2-(2-pyridyl)ethyl93-104% (extraction), 83-90% (SPE)[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues using Organic Solvent and SPE

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for this compound.[3][7]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 2 mL of the Wash Solution.

    • Load the supernatant onto the conditioned column.

    • Wash the column with 2 mL of the Wash Solution.

    • Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis tissue Tissue Collection freeze Flash-Freezing (Liquid Nitrogen) tissue->freeze homogenize Homogenization (Acidic Buffer + Internal Standard) freeze->homogenize extract Organic Solvent Extraction (ACN/Isopropanol) homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute concentrate Concentration (Evaporation) elute->concentrate reconstitute Reconstitution concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_low_recovery cluster_sample_handling Sample Handling cluster_extraction_efficiency Extraction Efficiency cluster_analyte_stability Analyte Stability start Low this compound Recovery q1 Was tissue immediately flash-frozen? start->q1 s1 Implement immediate flash-freezing in liquid nitrogen. q1->s1 No q2 Is the extraction protocol optimized for very-long-chain acyl-CoAs? q1->q2 Yes s2 Use organic solvent extraction (ACN/Isopropanol) followed by SPE. q2->s2 No q3 Were samples kept on ice throughout? q2->q3 Yes s3 Maintain cold chain; use pre-chilled reagents and hardware. q3->s3 No

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Analysis of Heneicosanoyl-CoA and Other Long-Chain Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Heneicosanoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental setup and data acquisition for these complex lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: In positive ion electrospray ionization (ESI) mass spectrometry, this compound will typically be observed as the protonated molecule [M+H]⁺. During tandem mass spectrometry (MS/MS), the most common and abundant fragmentation involves the neutral loss of the phosphorylated ADP moiety (507 Da).[1] Therefore, the primary multiple reaction monitoring (MRM) transition to monitor for this compound would be from its precursor ion to a product ion representing the acyl portion of the molecule.

Q2: What is a general range for collision energy and cone voltage when analyzing long-chain acyl-CoAs?

A2: Optimal collision energy and cone voltage are instrument-dependent and should be determined empirically by infusing a standard solution. However, published methods for similar long-chain acyl-CoAs can provide a good starting point. For instance, a collision energy of around 30 eV has been used for various long-chain acyl-CoAs.[2] Cone voltages in the range of 30-130 V have been explored, with higher voltages sometimes increasing sensitivity for larger molecules.[3] A cone voltage of 45 V has been specifically reported in a method for a broad range of acyl-CoAs.[1]

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

A3: While both positive and negative ion modes can be used, positive ion mode ESI is generally preferred for the analysis of acyl-CoAs.[4] It often provides better sensitivity and results in the characteristic neutral loss of 507 Da, which is a highly specific fragmentation pattern useful for targeted analysis.[4][5]

Q4: How can I improve the stability of this compound during sample preparation and analysis?

A4: Acyl-CoAs are known to be unstable. To minimize degradation, samples should be processed quickly on ice and stored at -80°C.[6] For reconstitution of dried extracts, a solution of 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297) is often recommended.[6] The stability of acyl-CoAs can also be pH-dependent, and maintaining a slightly acidic to neutral pH can be beneficial.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing very low signal intensity for this compound, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: This is a frequent issue in the LC-MS/MS analysis of acyl-CoAs and can stem from several factors.

Troubleshooting Workflow: Poor Signal Intensity

Caption: Logical workflow for troubleshooting poor signal intensity.

Possible Cause Recommended Solution
Analyte Degradation Acyl-CoAs are susceptible to degradation. Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol with ammonium acetate.[6][7]
Ion Suppression from Biological Matrix Biological samples contain salts, lipids, and proteins that can interfere with ionization.[6] Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) for cleaner extracts.[6]
Suboptimal Chromatographic Separation Poor separation from matrix components can lead to ion suppression. Optimize the liquid chromatography (LC) method. A C18 reversed-phase column is commonly used.[6] Adjusting the gradient and mobile phase composition can improve resolution.[6]
Incorrect Mass Spectrometer Settings Suboptimal ionization source parameters or incorrect collision energy will result in a poor signal. Optimize parameters such as capillary voltage, gas flow, and temperature by infusing a standard solution of this compound.[6]
Issue 2: Inconsistent Fragmentation or Wrong Product Ion

Question: The fragmentation of my this compound standard is inconsistent, or I am not observing the expected product ion. What could be the issue?

Answer: This problem usually points to issues with the mass spectrometer's collision cell or the optimization of fragmentation parameters.

Logical Relationship: Factors Affecting Fragmentation

Fragmentation_Factors CollisionEnergy Collision Energy (CE) - Too low: Incomplete fragmentation - Too high: Excessive fragmentation Result Inconsistent or Incorrect Product Ions CollisionEnergy->Result determines fragmentation efficiency GasPressure Collision Gas Pressure - Affects number of collisions GasPressure->Result influences fragmentation pattern PrecursorIsolation Precursor Ion Isolation - Incorrect m/z or wide window PrecursorIsolation->Result selects ion for fragmentation

Caption: Key factors influencing MS/MS fragmentation.

Possible Cause Recommended Solution
Suboptimal Collision Energy If the collision energy is too low, the precursor ion will not fragment efficiently. If it is too high, you may see excessive fragmentation into smaller, less specific ions. Systematically ramp the collision energy while infusing a standard to find the optimal value that maximizes the intensity of the desired product ion.
Incorrect Precursor Ion Selection Ensure that the mass spectrometer is isolating the correct m/z for the [M+H]⁺ of this compound. Check for potential co-eluting species with similar m/z values that might be interfering.
Collision Cell Gas Pressure The pressure of the collision gas (e.g., argon) can affect the fragmentation efficiency.[1] Ensure the gas pressure is within the manufacturer's recommended range and is stable.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters
  • Prepare a Standard Solution: Prepare a 1-5 µM solution of a representative long-chain acyl-CoA (if this compound is not available, C18:0-CoA or C20:0-CoA can be used as a proxy) in 50% acetonitrile (B52724) or methanol in water.[1]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-30 µL/min.[1][4]

  • Optimize Source Parameters: In positive ESI mode, optimize the capillary voltage (typically 3.0-3.5 kV), desolvation gas flow, and source temperature to maximize the signal of the [M+H]⁺ precursor ion.[1][2]

  • Optimize Cone Voltage: Vary the cone voltage (e.g., from 20 V to 60 V) to find the value that gives the highest precursor ion intensity without causing in-source fragmentation. A starting point of 45 V can be used.[1]

  • Optimize Collision Energy: Select the precursor ion for fragmentation and vary the collision energy (e.g., from 10 eV to 50 eV) to maximize the intensity of the product ion resulting from the neutral loss of 507 Da. A starting point of 30 eV is reasonable.[2]

Protocol 2: LC-MS/MS Analysis of this compound
  • Sample Preparation: Extract acyl-CoAs from the biological matrix using a suitable method, such as protein precipitation followed by solid-phase extraction.[1]

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[1]

    • Mobile Phase A: 10 mM ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: Develop a gradient to separate this compound from other lipids and matrix components. A typical gradient might start at 20% B and ramp up to 95-100% B over 15-20 minutes.[1][7]

    • Flow Rate: 0.2 mL/min.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Set the transition from the calculated m/z of the [M+H]⁺ of this compound to the product ion (precursor m/z - 507.0).

    • Instrument Parameters: Use the optimized source and fragmentation parameters determined in Protocol 1.

Summary of Key Mass Spectrometry Parameters

The following table summarizes typical starting parameters for the analysis of long-chain acyl-CoAs, which should be optimized for your specific instrument and application.

Parameter Typical Value/Range Reference
Ionization Mode Positive ESI[4]
Capillary Voltage 3.20 kV[1]
Cone Voltage 45 V[1]
Desolvation Temperature 500 °C[1]
Source Temperature 120 °C[1]
Collision Energy ~30 eV[2]
Collision Gas Argon[1]
Precursor Ion [M+H]⁺[2]
Primary Product Ion [M+H - 507]⁺[1][4]

References

overcoming matrix effects in Heneicosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heneicosanoyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the quantification of this compound and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the quantification of this compound?

A1: The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In biological samples, the matrix is complex and can contain salts, proteins, and a variety of lipids.[1] Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes and can foul the mass spectrometry source.[2] Given that this compound is a long-chain acyl-CoA, it is susceptible to these interferences, which can lead to inaccurate quantification.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: The presence and impact of matrix effects can be assessed using the post-extraction spike method.[1] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: My this compound signal is low and inconsistent. Could this be due to matrix effects, and what are the immediate troubleshooting steps?

A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, ensure that the concentration of this compound remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying your LC method can help separate this compound from interfering compounds.[3] This can include adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of column.[1]

  • Improve Sample Preparation: If simple dilution is not effective, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[1]

Q4: What is the best internal standard to use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, SIL-heneicosanoyl-CoA. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[4] If a specific SIL standard for this compound is unavailable, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA, can be used as an alternative internal standard.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / No Peak Ion suppression from matrix effects.1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Improve Sample Cleanup: Implement solid-phase extraction (SPE) with a suitable cartridge (e.g., C18, Oasis HLB) to remove interfering lipids and salts.[4] 3. Optimize Chromatography: Use a reversed-phase C18 column with a gradient elution to separate this compound from co-eluting matrix components.[3] 4. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal loss due to matrix effects.[4]
Poor Peak Shape (Tailing, Broadening) Column overload due to high sample concentration.1. Dilute the Sample: Reduce the amount of sample injected onto the column.[7] 2. Optimize LC Method: Adjust the mobile phase composition and gradient to improve peak shape.
High Variability Between Replicates Inconsistent sample preparation or matrix effects.1. Standardize Sample Preparation: Ensure consistent and reproducible extraction and cleanup procedures for all samples. 2. Incorporate an Internal Standard Early: Add the internal standard at the beginning of the sample preparation process to account for variability in extraction efficiency.[4] 3. Address Matrix Effects: Use the strategies outlined above to minimize matrix effects.
Carryover in Blank Injections Adsorption of the analyte to the LC system.1. Optimize Wash Solvents: Use a strong organic solvent (e.g., isopropanol) in the wash steps to effectively clean the injector and column between runs. 2. Increase Wash Volume and Time: Ensure the wash cycle is sufficient to remove all traces of this compound.

Experimental Protocols

Protocol 1: this compound Extraction from Tissues or Cells

This protocol describes a common solvent precipitation method for extracting a broad range of acyl-CoAs.[3]

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water)[3]

  • Internal standard (e.g., stable isotope-labeled this compound or heptadecanoyl-CoA)[5]

  • Centrifuge capable of high speed at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 5% sulfosalicylic acid)[3]

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent containing the internal standard.[3]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[3]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Matrix Effect Removal

This protocol provides a general guideline for using SPE to clean up the sample extract.

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • SPE cartridges (e.g., Oasis HLB, C18)[4]

  • SPE manifold

  • Conditioning, wash, and elution solvents (specific to the SPE cartridge used)

  • Vacuum concentrator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by the equilibration buffer.[4]

  • Sample Loading: Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a weak solvent to remove unbound contaminants and interfering substances.[4]

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent.[4]

  • Drying: Dry the eluate in a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the purified extract in the final LC-MS/MS mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization (e.g., 80% Methanol) sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection (Acyl-CoA Extract) centrifugation->supernatant drying Drying & Reconstitution supernatant->drying lcms LC-MS/MS Analysis drying->lcms data Data Analysis & Quantification lcms->data matrix_effect_logic cluster_investigation Matrix Effect Investigation cluster_mitigation Mitigation Strategies start Low/Inconsistent Signal for this compound q1 Is Matrix Effect Suspected? start->q1 post_spike Perform Post-Extraction Spike Experiment q1->post_spike Yes end_no Matrix Effect Unlikely. Investigate Other Causes. q1->end_no No compare Compare Signal: Spiked Matrix vs. Clean Standard post_spike->compare result Significant Difference? compare->result end_yes Matrix Effect Confirmed. Implement Mitigation. result->end_yes Yes result->end_no No improve_sp Improve Sample Prep (e.g., SPE) optimize_lc Optimize Chromatography use_is Use Stable Isotope-Labeled Internal Standard end_yes->improve_sp end_yes->optimize_lc end_yes->use_is

References

Technical Support Center: Heneicosanoyl-CoA Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and accurate analysis of Heneicosanoyl-CoA during storage and extraction.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Recovery of this compound After Extraction

Potential Cause Recommended Solution
Enzymatic Degradation Immediately flash-freeze tissue samples in liquid nitrogen upon collection to halt endogenous acyl-CoA thioesterase activity. Store samples at -80°C until extraction.[1] Homogenize samples in a pre-chilled, slightly acidic buffer (pH 4.0-6.8) to inhibit enzyme activity.[1][2]
Inefficient Extraction Use a robust extraction method with a suitable organic solvent. A common approach involves homogenization in a potassium phosphate (B84403) buffer (pH 4.9) followed by extraction with acetonitrile (B52724) and/or isopropanol.[2] For complex matrices, consider solid-phase extraction (SPE) to improve recovery and purity.[1]
Chemical Hydrolysis Ensure all buffers and solvents are within the optimal pH range of 4.0-6.8.[1] Avoid using purely aqueous solutions for reconstitution; methanol (B129727) has been shown to provide better stability for long-chain acyl-CoAs.[3]
Adsorption to Surfaces The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces. Use low-adsorption polypropylene (B1209903) tubes for sample handling and storage.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Recommended Solution
Secondary Interactions with Column Strong interactions between this compound and the silica-based column can cause peak tailing. Operate at a lower pH to protonate silanol (B1196071) groups or use a highly deactivated, end-capped column.[4]
Column Overload Injecting a too-concentrated sample can lead to peak fronting. Dilute the sample or reduce the injection volume.[4]
Sample Solvent Mismatch Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[4]
Column Contamination Accumulation of biological material on the column can distort peak shape. Implement a regular column washing protocol between analytical runs.[4]
System Issues Excessive dead volume in the HPLC/LC-MS system can cause peak broadening. A blocked frit can lead to split peaks.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound?

A1: The main causes of this compound degradation are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions.[3]

  • Enzymatic Degradation: Endogenous acyl-CoA thioesterases in biological samples can rapidly hydrolyze the molecule.[1]

  • Oxidation: The thiol group of the Coenzyme A moiety can be oxidized.

Q2: What is the optimal pH for storing and handling this compound?

A2: this compound is most stable in slightly acidic conditions, with a recommended pH range of 4.0 to 6.8 for both storage and analysis.[1]

Q3: What are the recommended storage temperatures for this compound?

A3: For long-term stability, this compound should be stored as a dry pellet or in a suitable organic solvent at -80°C.[1] For short-term storage of solutions (up to 24 hours), 2-8°C is acceptable, though -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.

Q4: Which solvent should I use to reconstitute my dried this compound extract?

A4: Methanol has been shown to provide the best stability for long-chain acyl-CoAs compared to aqueous solutions.[3] If an aqueous buffer is necessary, ensure it is within the optimal pH range of 4.0-6.8.

Quantitative Data on Acyl-CoA Stability

While specific quantitative data for this compound is limited, the following table, based on a study of various acyl-CoAs, illustrates the relative stability in different reconstitution solvents over 24 hours. A clear trend of decreasing stability with increasing fatty acid chain length in aqueous solutions was observed.

Reconstitution SolventC10:0 CoA (% Remaining)C16:0 CoA (% Remaining)
Methanol~100%~100%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~90%~75%
Water~70%~50%
50mM Ammonium Acetate (pH 7)~65%~45%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)~85%~70%

Data extrapolated from a study on the stability of various acyl-CoAs. The instability in aqueous solutions was noted to increase with the length of the fatty acid chain.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9 (pre-chilled)

  • Isopropanol (pre-chilled)

  • Acetonitrile (ACN) (pre-chilled)

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Low-adsorption polypropylene tubes

Procedure:

  • Place the frozen tissue sample in a pre-chilled glass homogenizer with 0.5 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Homogenize the tissue on ice.

  • Add 0.5 mL of a pre-chilled ACN:Isopropanol:Methanol (3:1:1) mixture.

  • Homogenize again on ice.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a clean low-adsorption polypropylene tube.

  • To maximize recovery, re-extract the pellet with another 0.5 mL of the ACN:Isopropanol:Methanol mixture, centrifuge, and combine the supernatants.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of methanol for analysis.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_extraction Extraction cluster_analysis Analysis storage Store Tissue @ -80°C homogenize Homogenize in Acidic Buffer (pH 4.9) storage->homogenize Immediate Processing add_solvent Add Organic Solvent (ACN/Isopropanol) homogenize->add_solvent centrifuge Centrifuge @ 4°C add_solvent->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Under Nitrogen collect_supernatant->dry_down reconstitute Reconstitute in Methanol dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic start Low this compound Recovery check_storage Sample flash-frozen and stored at -80°C? start->check_storage check_ph Extraction buffer pH between 4.0-6.8? check_storage->check_ph Yes improper_storage High probability of enzymatic degradation. check_storage->improper_storage No check_solvent Appropriate organic solvent used? check_ph->check_solvent Yes incorrect_ph Risk of chemical hydrolysis. check_ph->incorrect_ph No inefficient_extraction Incomplete extraction of analyte. check_solvent->inefficient_extraction No solution Review and optimize protocol. check_solvent->solution Yes improper_storage->solution incorrect_ph->solution inefficient_extraction->solution

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Very-Long-Chain Acyl-CoA (VLC-CoA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for very-long-chain acyl-CoA (VLC-CoA) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the analysis of these complex lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in VLC-CoA analysis?

Variability in VLC-CoA analysis can arise from multiple stages of the experimental process, including sample preparation, extraction, and the analytical instrumentation. Key sources include incomplete cell lysis, inefficient solvent extraction due to the hydrophobic nature of VLC-CoAs, analyte degradation from enzymatic activity or oxidation, and inconsistencies in chromatographic separation and mass spectrometry detection.

Q2: Why am I observing poor peak shapes in my chromatogram?

Poor peak shape, such as tailing, fronting, or splitting, is a frequent issue in the chromatography of long-chain acyl-CoAs.[1] This can be caused by several factors:

  • Secondary Interactions: Interactions between the analytes and the silica-based column material can lead to peak tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak fronting.[1]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1]

  • Column Contamination: Buildup of contaminants on the column can lead to peak splitting or tailing.[1]

Q3: My VLC-CoA recovery is consistently low. What are the likely causes?

Low recovery of VLC-CoAs is a common challenge. Potential causes include:

  • Incomplete Cell Lysis: Insufficient disruption of cell membranes will prevent the complete release of intracellular VLC-CoAs.[2]

  • Inefficient Solvent Extraction: The highly hydrophobic nature of VLC-CoAs requires an optimized solvent system for effective solubilization.[2]

  • Analyte Degradation: VLC-CoAs are susceptible to degradation by enzymatic activity and oxidation.[2]

  • Adsorption to Surfaces: These molecules can adhere to plastic surfaces, leading to sample loss during preparation.[2]

Q4: How critical is the choice of an internal standard for quantitative analysis?

The selection of an appropriate internal standard is crucial for accurate and precise quantification of VLC-CoAs. Isotope-labeled analytes are considered the ideal internal standards as they closely mimic the behavior of the endogenous analyte during sample preparation and analysis, correcting for sample loss and variations in instrument response.[3][4] Using a single internal standard for the quantification of multiple analytes can introduce bias and increase the variance of the measurement.[3][4]

Troubleshooting Guides

Guide 1: Improving Low VLC-CoA Recovery

This guide addresses the common issue of low or non-existent recovery of VLC-CoAs during extraction from cellular or tissue samples.

Problem: Very low or no recovery of VLC-CoAs post-extraction.

Possible Causes & Solutions:

Potential Cause Recommended Solution Detailed Explanation
Incomplete Cell Lysis Employ more rigorous lysis methods such as sonication on ice, bead beating, or multiple freeze-thaw cycles. For tissues, consider cryogenic grinding.[2]The robust nature of cell membranes can hinder the release of intracellular contents. Mechanical disruption methods are often necessary to ensure complete lysis.
Inefficient Solvent Extraction Utilize established lipid extraction methods like the Folch (chloroform:methanol (B129727) 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) protocols. Ensure correct solvent ratios.[2]The high hydrophobicity of VLC-CoAs necessitates the use of optimized organic solvent systems to achieve efficient solubilization and extraction from the aqueous cellular environment.
Analyte Degradation Perform extractions at low temperatures (on ice) to minimize enzymatic activity. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[2]Unsaturated VLC-CoAs are particularly prone to oxidation. Working at low temperatures and using antioxidants can help preserve the integrity of the analytes during sample preparation.
Adsorption to Surfaces Use glass tubes and vials for the entire extraction process to prevent the adsorption of VLC-CoAs to plastic surfaces.[2]The hydrophobic nature of VLC-CoAs can cause them to adhere to certain plastics, leading to significant sample loss. Glassware is generally more inert for these compounds.
Insufficient Solvent Volume Increase the solvent-to-sample ratio to ensure complete extraction, especially for samples with high lipid content.[2]A larger volume of solvent provides a greater capacity to solubilize the lipids from the sample matrix, leading to more efficient and complete extraction.

Workflow for Troubleshooting Low Recovery:

G cluster_0 Troubleshooting Low VLC-CoA Recovery start Low Recovery Observed lysis Step 1: Verify Cell Lysis Efficiency start->lysis lysis_check Is Lysis Complete? lysis->lysis_check lysis_check->lysis No, try alternative lysis method extraction Step 2: Optimize Solvent Extraction lysis_check->extraction Yes extraction_check Is Recovery Improved? extraction->extraction_check extraction_check->extraction No, adjust solvent system/ratio degradation Step 3: Address Analyte Degradation extraction_check->degradation Yes degradation_check Is Recovery Now Acceptable? degradation->degradation_check degradation_check->degradation No, add antioxidants/ work on ice adsorption Step 4: Check for Surface Adsorption degradation_check->adsorption Yes fail Further Investigation Required degradation_check->fail No end Recovery Optimized adsorption->end

Caption: A logical workflow for troubleshooting low VLC-CoA recovery.

Guide 2: Optimizing Chromatographic Separation

This guide provides solutions for common issues encountered during the liquid chromatography (LC) separation of VLC-CoAs.

Problem: Poor peak shape (tailing, fronting, splitting) or shifting retention times.

Possible Causes & Solutions:

Issue Potential Cause Recommended Solution Detailed Explanation
Peak Tailing Secondary Interactions: Strong interactions between the analyte and acidic silanol (B1196071) groups on the column surface.[1]Operate at a lower pH to protonate silanol groups or use a highly deactivated, end-capped column.[1]Minimizing the interaction between the analyte and the stationary phase will result in more symmetrical peak shapes.
Peak Fronting Column Overload: Injecting too much sample, leading to saturation of the stationary phase.[1]Reduce the concentration of the sample or the injection volume.[1]Operating within the linear range of the column's capacity is essential for achieving good peak shape.
Peak Splitting Column Contamination or Degradation: Accumulation of contaminants at the column inlet or a degraded stationary phase.[1]Regularly flush the column and ensure proper storage. A blocked frit can also cause peak splitting.[1]Maintaining column health is critical for reproducible and high-quality chromatographic separations.
Retention Time Shifts Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection.[1]Ensure sufficient equilibration time between runs, especially when using gradient elution.[1]Consistent starting conditions for each injection are necessary for reproducible retention times.
Peak Distortion Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[1]Whenever possible, dissolve the sample in the initial mobile phase.[1]A sample solvent that is too strong can cause the analyte to move through the column too quickly at the beginning of the separation, leading to distorted peaks.

Experimental Workflow for VLC-CoA Analysis:

G cluster_1 General Experimental Workflow for VLC-CoA Analysis sample Sample Collection (Cells/Tissue) lysis Cell Lysis/ Homogenization sample->lysis extraction Lipid Extraction (e.g., Folch Method) lysis->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Initial Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: A generalized workflow for the analysis of VLC-CoAs.

Experimental Protocols

Protocol 1: Extraction of VLC-CoAs from Cultured Cells

This protocol provides a detailed methodology for the extraction of VLC-CoAs from cultured mammalian cells, adapted from standard lipid extraction procedures.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform (B151607), HPLC grade

  • Water, HPLC grade

  • Glass centrifuge tubes

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

  • Sonicator or bead beater

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

  • Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a small volume of PBS. Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) or by bead beating.

  • Solvent Extraction (Folch Method):

    • To the cell lysate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:aqueous sample of 2:1:0.8 (v/v/v).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and formation of a single phase.

    • Add water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:1 (v/v/v). This will induce phase separation.

    • Vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture (e.g., 1000 x g for 10 minutes at 4°C) to facilitate the separation of the aqueous (upper) and organic (lower) phases.

  • Collection of Lipid Extract: Carefully aspirate the upper aqueous phase. Transfer the lower organic phase, which contains the lipids including VLC-CoAs, to a clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas until a thin film is formed.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, preferably the initial mobile phase.

Data Presentation

Table 1: Impact of Internal Standard Choice on Measurement Precision

The following table summarizes hypothetical data illustrating the importance of selecting an appropriate internal standard (IS). The data shows a significant increase in measurement variability when a structurally dissimilar IS is used compared to an isotope-labeled IS.

AnalyteInternal StandardMean Concentration (µM)Standard Deviation (µM)Coefficient of Variation (%)
C24:0-CoA¹³C-C24:0-CoA (Isotope-labeled)1.520.085.3
C24:0-CoAC17:0-CoA (Structurally Dissimilar)1.480.2516.9
C26:0-CoA¹³C-C26:0-CoA (Isotope-labeled)0.890.055.6
C26:0-CoAC17:0-CoA (Structurally Dissimilar)0.950.1818.9

This table is a representation of the principle that using a non-ideal internal standard can increase measurement variance, as suggested by research on fatty acid analysis.[3][4]

Signaling Pathways and Logical Relationships

VLC-CoA Metabolism and Associated Disease

Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[5] A deficiency in this enzyme leads to the accumulation of VLC-CoAs and their derivatives, which can have toxic effects and lead to clinical manifestations such as cardiomyopathy, myopathy, and hypoglycemia.[5][6]

G cluster_2 VLCAD Deficiency Pathophysiology VLCFA Very-Long-Chain Fatty Acids VLC_CoA VLC-Acyl-CoA VLCFA->VLC_CoA VLCAD VLCAD Enzyme VLC_CoA->VLCAD Beta_Ox Mitochondrial Beta-Oxidation VLCAD->Beta_Ox Accumulation Accumulation of VLC-Acyl-CoAs VLCAD->Accumulation Deficiency Energy Energy Production (ATP) Beta_Ox->Energy Toxicity Cellular Toxicity Accumulation->Toxicity Symptoms Clinical Symptoms (Cardiomyopathy, Myopathy) Toxicity->Symptoms

Caption: The role of VLCAD in fatty acid metabolism and the consequences of its deficiency.

References

Technical Support Center: Chromatography of Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Heneicosanoyl-CoA, a C21:0 very long-chain fatty acyl-CoA.

Troubleshooting Guides

Poor peak shape is a common challenge in the analysis of long-chain acyl-CoAs like this compound, often manifesting as peak tailing or fronting. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Peak Tailing

Peak tailing is observed when the latter half of a chromatographic peak is broader than the front half, often leading to reduced resolution and inaccurate quantification.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase:

    • Cause: The polar head of this compound can interact with active sites, such as residual silanol (B1196071) groups, on the silica-based stationary phase of the column.[1] This is a primary cause of peak tailing.

    • Solution 1: Optimize Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1] A pH range of 2.5 to 3.5 is often effective. It is critical to use a buffer to maintain a stable pH.[1]

    • Solution 2: Use a Modern, End-Capped Column: High-purity silica (B1680970) columns with advanced end-capping are designed to minimize the number of exposed silanol groups, which significantly reduces tailing.[1]

    • Solution 3: Consider a Different Stationary Phase: For very long-chain acyl-CoAs, a C4 or C8 column may provide a better peak shape compared to a C18 column due to reduced hydrophobic interactions.

  • Column Overload:

    • Cause: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample to decrease the analyte concentration.

  • Column Contamination:

    • Cause: Accumulation of contaminants from the sample matrix on the column frit or packing material can create active sites that cause tailing.

    • Solution 1: Implement a Column Cleaning Protocol: Regularly flush the column with strong solvents as recommended by the manufacturer.

    • Solution 2: Use a Guard Column: A guard column can protect the analytical column by trapping strongly retained impurities from the sample.[1]

  • Extra-Column Dead Volume:

    • Cause: Excessive tubing length between the injector, column, and detector, or improper fittings, can lead to band broadening and peak tailing.

    • Solution: Use the shortest possible tubing with the appropriate internal diameter and ensure all fittings are secure and correctly installed.

Issue: Peak Fronting

Peak fronting, where the front of the peak is broader than the back, is another common peak shape abnormality.

Possible Causes and Solutions:

  • Column Overload:

    • Cause: As with peak tailing, injecting an excessive amount of the analyte can lead to saturation of the column.

    • Solution: Decrease the sample concentration or reduce the injection volume.

  • Sample Solvent Incompatibility:

    • Cause: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount possible and inject a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis by reversed-phase HPLC?

A1: A good starting point for reversed-phase analysis of this compound is a gradient elution using a buffered aqueous mobile phase (Solvent A) and an organic modifier (Solvent B).

  • Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) in water, with the pH adjusted to the range of 2.5-4.5 with an acid like formic acid or acetic acid.

  • Solvent B: Acetonitrile or methanol.

A shallow gradient, where the percentage of Solvent B is increased slowly, will generally provide better resolution for very long-chain acyl-CoAs.

Q2: Which type of column is best suited for this compound analysis?

A2: For very long-chain acyl-CoAs like this compound, a C4 or C8 reversed-phase column is often preferred over a C18 column. The shorter alkyl chains of C4 and C8 columns reduce the strong hydrophobic interactions that can lead to excessive retention and poor peak shape for these long-chain molecules. It is also crucial to select a column with high-purity silica and effective end-capping to minimize secondary interactions.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To improve sensitivity, consider the following:

  • Sample Preparation: Use solid-phase extraction (SPE) to concentrate your sample and remove interfering matrix components.

  • Detection: While UV detection at 260 nm (due to the adenine (B156593) moiety of CoA) is possible, coupling your HPLC to a mass spectrometer (LC-MS/MS) will provide significantly higher sensitivity and specificity.

  • Peak Shape: Improving peak shape to be sharper and more symmetrical will increase the peak height and thus improve the signal-to-noise ratio.

Q4: Should I use an ion-pairing reagent to improve the peak shape of this compound?

A4: Ion-pairing reagents can be used to improve the retention and peak shape of ionic compounds like acyl-CoAs. They work by forming a neutral ion pair with the charged analyte, which then has better retention on a reversed-phase column. However, ion-pairing reagents can have drawbacks, such as long column equilibration times and the potential for ion suppression in mass spectrometry. With modern, high-quality columns, it is often possible to achieve good peak shape without the use of ion-pairing reagents by optimizing the mobile phase pH. If you do choose to use an ion-pairing reagent, start with a low concentration and be sure to thoroughly flush the column after use.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can affect the peak shape of a very long-chain acyl-CoA. Please note that this data is representative and the actual values will vary depending on the specific experimental conditions.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor

Mobile Phase pHPeak Asymmetry Factor (As)
2.51.1
3.51.3
4.51.8
5.52.5
6.5> 3.0 (significant tailing)

Asymmetry Factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Table 2: Comparison of Column Chemistries on Peak Tailing Factor

Column TypeTailing Factor (Tf)
C182.2
C81.5
C41.2

Tailing Factor is calculated according to the USP method. A value of 1.0 indicates a symmetrical peak.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

  • Homogenization: Homogenize the frozen tissue sample in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol) to the homogenate and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture at a high speed (e.g., 16,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound

  • LC System: A UHPLC system is recommended for better resolution and sensitivity.

  • Column: A C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) with high-purity silica and end-capping.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient from a low to a high percentage of mobile phase B. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration or Injection Volume start->check_overload check_pH Optimize Mobile Phase pH (e.g., pH 2.5-3.5) check_overload->check_pH No Improvement end_good Peak Shape Improved check_overload->end_good Improved use_endcapped_column Use High-Purity, End-Capped Column check_pH->use_endcapped_column No Improvement check_pH->end_good Improved check_column_type Consider C4 or C8 Column use_endcapped_column->check_column_type clean_column Implement Column Cleaning Protocol check_column_type->clean_column No Improvement check_column_type->end_good Improved use_guard_column Use Guard Column clean_column->use_guard_column check_dead_volume Inspect and Minimize Extra-Column Dead Volume use_guard_column->check_dead_volume check_dead_volume->end_good Improved end_bad Issue Persists: Consult Instrument Specialist check_dead_volume->end_bad No Improvement

Caption: A logical workflow for troubleshooting peak tailing issues.

Metabolic Fate of Odd-Chain Fatty Acyl-CoAs

The metabolism of odd-chain fatty acids, such as heneicosanoic acid, differs from that of even-chain fatty acids in the final step of β-oxidation.

Odd_Chain_Fatty_Acid_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_anaplerosis Anaplerotic Pathway Heneicosanoyl_CoA This compound (C21:0) Beta_Oxidation β-Oxidation Cycles Heneicosanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound via β-oxidation.

References

selection of internal standards for Heneicosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of internal standards for the analysis of Heneicosanoyl-CoA (C21:0-CoA) and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard for this compound analysis?

A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. For this reason, odd-chain very-long-chain acyl-CoAs are the preferred choice.

Q2: Which specific internal standards are recommended for the quantitative analysis of this compound?

A2: For the analysis of this compound (C21:0-CoA), which is a very-long-chain acyl-CoA, the use of other commercially available odd-chain very-long-chain acyl-CoAs is highly recommended. Suitable options include:

  • Tricosanoyl-CoA (C23:0-CoA)

  • Pentacosanoyl-CoA (C25:0-CoA)

These compounds are not typically found in biological samples, minimizing the risk of interference. Their close elution profile and similar ionization efficiency to this compound make them excellent choices for accurate quantification.

Q3: Is it acceptable to use a shorter odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), as an internal standard?

A3: While Heptadecanoyl-CoA (C17:0-CoA) is a valid internal standard for many long-chain acyl-CoAs, it is less ideal for a very-long-chain species like this compound. The significant difference in chain length can lead to variations in extraction efficiency and chromatographic retention time, potentially compromising the accuracy of quantification. It is always best to use an internal standard that is as close in chain length to the analyte as possible.

Q4: Can stable isotope-labeled this compound be used as an internal standard?

A4: Yes, a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled) would be the "gold standard" internal standard. It is chemically identical to the analyte and will co-elute, providing the most accurate correction for any sample loss or matrix effects. However, the commercial availability and cost of such standards can be limiting factors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity for this compound and/or Internal Standard 1. Inefficient Extraction: Very-long-chain acyl-CoAs are hydrophobic and may not be efficiently extracted. 2. Ion Suppression: Co-eluting matrix components can interfere with ionization. 3. Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion pairs or collision energy.1. Optimize the extraction protocol. Ensure the use of a suitable organic solvent mixture (e.g., isopropanol/acetonitrile). 2. Improve chromatographic separation to resolve the analyte and internal standard from interfering compounds. A longer gradient or a different column may be necessary. 3. Infuse the this compound and internal standard directly into the mass spectrometer to optimize the MRM (Multiple Reaction Monitoring) transitions and collision energy. For acyl-CoAs, the neutral loss of 507 Da is typically monitored in positive ion mode.
High Variability in Internal Standard Response 1. Inconsistent Addition of Internal Standard: Pipetting errors when adding the internal standard to samples. 2. Degradation of Internal Standard: Acyl-CoAs can be unstable, particularly at room temperature or in certain solvents.1. Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. 2. Prepare fresh dilutions of the internal standard. Store stock solutions at -80°C and keep on ice during use.
Internal Standard Peak Detected in Blank Samples 1. Contamination: Contamination of solvents, vials, or the LC-MS system. 2. Endogenous Presence (Unlikely for C23/C25): The selected internal standard may be present in the biological matrix.1. Use high-purity solvents and new, clean labware. Run solvent blanks to identify the source of contamination. 2. Analyze a pooled sample of the matrix without added internal standard to confirm its absence. If present, a different odd-chain acyl-CoA should be selected.
Poor Linearity of Calibration Curve 1. Inappropriate Concentration Range: The calibration standards are outside the linear range of the instrument. 2. Matrix Effects: The matrix affects the ionization of the analyte and internal standard differently at different concentrations.1. Adjust the concentration range of the calibration standards to bracket the expected concentrations in the samples. 2. Prepare calibration standards in a representative blank matrix to match the composition of the samples and compensate for matrix effects.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol outlines a typical approach for the quantification of this compound in biological samples using an odd-chain very-long-chain acyl-CoA as an internal standard.

1. Sample Preparation and Extraction

  • To a 1.5 mL microcentrifuge tube, add 50 µL of sample (e.g., cell lysate, tissue homogenate).

  • Add 10 µL of the internal standard working solution (e.g., 1 µM Tricosanoyl-CoA in 50% methanol).

  • Add 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., 2-propanol:acetonitrile, 1:1 v/v).

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Methanol (1:1, v/v).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (C21:0-CoA): Monitor the transition corresponding to the precursor ion [M+H]⁺ and the product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).

      • Tricosanoyl-CoA (C23:0-CoA) (IS): Monitor the corresponding precursor-to-product ion transition.

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

3. Data Analysis

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (e.g., C23:0-CoA) sample->add_is extract Protein Precipitation & Extraction add_is->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc_ms LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms data Data Acquisition lc_ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify this compound curve->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship start Start: Select Internal Standard for this compound q1 Is a stable isotope-labeled This compound available? start->q1 ans1_yes Use Stable Isotope-Labeled Internal Standard q1->ans1_yes Yes q2 Are odd-chain very-long-chain acyl-CoAs available? q1->q2 No end Proceed with Method Validation ans1_yes->end ans2_yes Select C23:0-CoA or C25:0-CoA q2->ans2_yes Yes q3 Is a shorter odd-chain acyl-CoA available? q2->q3 No ans2_yes->end ans3_yes Use with caution (e.g., C17:0-CoA) q3->ans3_yes Yes q3->end No (Re-evaluate options) ans3_yes->end

Caption: Decision tree for internal standard selection.

dealing with isobaric interference in Heneicosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Heneicosanoyl-CoA, with a specific focus on addressing isobaric interference.

Troubleshooting Guide: Dealing with Isobaric Interference

Isobaric interference, arising from compounds with the same nominal mass as this compound, can significantly compromise the accuracy of quantification. This guide provides a systematic approach to identify and mitigate such interferences.

Problem: Poor peak shape or unexpected additional peaks at the m/z of this compound.

This may indicate the presence of a co-eluting isobaric compound.

  • Solution 1: Optimize Chromatographic Separation. Modify your liquid chromatography (LC) method to improve the separation of this compound from potential interferences.[1]

    • Action: Adjust the gradient profile of your mobile phase.

    • Action: Experiment with a different stationary phase (e.g., a longer column or a column with a different chemistry).

  • Solution 2: High-Resolution Mass Spectrometry (HRMS). Utilize the high mass accuracy of instruments like Orbitrap or TOF mass spectrometers to distinguish between this compound and isobaric interferences based on their exact mass.[2][3]

  • Solution 3: Multiple Reaction Monitoring (MRM) Specificity. Select unique precursor-product ion transitions for this compound that are not shared by the interfering compound.[4][5] All acyl-CoAs commonly exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, and a fragment ion at m/z 428.[2][6][7][8][9]

Problem: Inaccurate quantification and high background noise.

This can be caused by isobaric interference from the sample matrix or the mobile phase itself.[10]

  • Solution 1: Enhance Sample Preparation. Implement more rigorous sample cleanup procedures to remove potential interfering substances before LC-MS analysis.[1]

  • Solution 2: Mobile Phase Filtration. Use an on-line filter to remove contaminants from the mobile phase that may contribute to background noise and isobaric interference.[10]

  • Solution 3: Utilize a Different Precursor Ion. If the primary precursor ion suffers from significant interference, consider using a less abundant, but more specific, isotope of this compound for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular weight of this compound is 1076.08 g/mol , and its chemical formula is C42H76N7O17P3S.[11][12]

Q2: What are the characteristic fragment ions of this compound in tandem mass spectrometry?

A2: Like other acyl-CoAs, this compound is expected to produce a characteristic neutral loss of 507 Da from the precursor ion.[6][7][8] Another common fragment ion observed for acyl-CoAs is at m/z 428.[2][7]

Q3: What are potential isobaric interferences for this compound?

A3: While specific isobaric interferences are sample-dependent, potential candidates could include other lipids or metabolites with the same nominal mass. For example, a phosphatidylcholine (PC) molecule with a specific combination of fatty acyl chains could have a mass close to that of this compound. High-resolution mass spectrometry is essential to differentiate such compounds.

Q4: How can I confirm the identity of this compound in my samples?

A4: Confirmation should be based on a combination of:

  • Matching the retention time with an authentic this compound standard.

  • Observing the correct precursor ion mass-to-charge ratio.

  • Detecting the characteristic fragment ions (e.g., neutral loss of 507 Da) in the MS/MS spectrum.

Q5: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A5: Key considerations include:

  • Chromatography: Achieving good separation from other acyl-CoAs and matrix components.[13]

  • Ionization: Using an appropriate ionization technique, typically electrospray ionization (ESI) in positive mode for acyl-CoAs.[14]

  • MS/MS Parameters: Optimizing collision energy to obtain specific and abundant fragment ions for sensitive and reliable quantification.[6]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key MS/MS Fragments (m/z)
This compoundC42H76N7O17P3S1076.08[11][12]1075.42Precursor - 507, 428[2][6][7]
Hypothetical Isobar 1C56H108NO8P978.48977.77Variable
Hypothetical Isobar 2C50H92N2O15977.29976.64Variable

Note: Hypothetical isobars are provided for illustrative purposes to highlight the need for high-resolution mass spectrometry and specific fragmentation patterns for accurate identification.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction

This protocol provides a general guideline for the extraction of acyl-CoAs from cellular or tissue samples.

  • Homogenization: Homogenize the cell pellet or tissue sample in a cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases. Acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to enrich the acyl-CoAs and remove interfering substances.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried eluate in a solvent compatible with the LC-MS system (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Method for this compound Detection

This protocol outlines a typical LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z of [this compound + H]+.

    • Product Ions (Q3): Monitor the transitions for the neutral loss of 507 Da and the fragment at m/z 428.

    • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.

Visualizations

Workflow_for_Isobaric_Interference Workflow for Addressing Isobaric Interference cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_verification Verification A Poor Peak Shape or Unexpected Peaks B Optimize LC Separation (Gradient, Column) A->B If co-elution suspected C Utilize High-Resolution MS (e.g., Orbitrap, TOF) A->C For mass differentiation D Select Specific MRM Transitions A->D For specificity E Confirm with Authentic Standard (Retention Time, MS/MS) B->E C->E D->E

Caption: A logical workflow for troubleshooting isobaric interference.

MRM_Logic MRM Logic for this compound Precursor This compound Precursor Ion (Q1) Fragment1 Product Ion 1 (Neutral Loss of 507 Da) Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Product Ion 2 (m/z 428) Precursor->Fragment2 CID Detection Quantification & Confirmation Fragment1->Detection Fragment2->Detection

Caption: The logic of MRM for specific detection of this compound.

References

Technical Support Center: Quantification of Odd-Chain Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of odd-chain very-long-chain acyl-CoAs (OC-VLCFA-CoAs).

Frequently Asked Questions & Troubleshooting

Q1: Why is the accurate quantification of odd-chain very-long-chain acyl-CoAs so challenging?

A1: The quantification of OC-VLCFA-CoAs presents several distinct challenges:

  • Low Endogenous Abundance: OC-VLCFA-CoAs are typically present in very low concentrations in biological samples, often less than 0.5% of the total fatty acid plasma concentration, making them difficult to detect.[1]

  • Chemical Instability: The thioester bond in acyl-CoA molecules is chemically unstable and susceptible to hydrolysis, requiring careful and rapid sample handling at low temperatures.[2]

  • Lack of Commercial Standards: There is a limited availability of purified, stable isotope-labeled internal standards for specific OC-VLCFA-CoAs, which are crucial for accurate quantification.

  • Historical Use as Internal Standards: Odd-chain fatty acids like C15:0 and C17:0 have historically been used as internal standards for the analysis of even-chain fatty acids.[1] This practice creates a significant problem when these naturally occurring odd-chain species are the analytes of interest, as their endogenous presence can interfere with accurate measurement.[1][3]

Q2: What is the recommended analytical method for quantifying OC-VLCFA-CoAs?

A2: The gold standard for the sensitive and specific quantification of OC-VLCFA-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][5] This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Key components of the method include:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the different acyl-CoA species based on their chain length and hydrophobicity.[6]

  • Ionization: Electrospray Ionization (ESI), usually in positive mode, is effective for ionizing the acyl-CoA molecules.[5][6]

  • Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the target analytes.[6]

Q3: I'm seeing poor signal and high variability in my results. What are the most common pitfalls during sample preparation?

A3: High variability often originates from sample preparation. The instability of acyl-CoAs means that every step must be optimized for speed and to minimize degradation.[2] Common pitfalls include:

  • Slow Sample Processing: Delays between sample collection, homogenization, and extraction can lead to significant degradation of acyl-CoAs. All steps should be performed on ice or at 4°C.

  • Inefficient Deproteinization: Incomplete removal of proteins can interfere with chromatography and suppress the MS signal. Using an effective deproteinizing agent like 5-sulfosalicylic acid (SSA) is recommended.[7]

  • Inappropriate Internal Standard: Using a non-ideal internal standard is a major source of error. The ideal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or deuterium-labeled).[3][8] If unavailable, an odd-chain acyl-CoA with a chain length not present in the sample should be used.

  • Repeated Freeze-Thaw Cycles: Subjecting samples or extracts to multiple freeze-thaw cycles will degrade the target analytes. Aliquot samples after collection and extracts after preparation to avoid this.

Q4: My signal-to-noise ratio is too low for reliable quantification. How can I improve sensitivity?

A4: Low signal-to-noise is a common issue due to the low abundance of OC-VLCFA-CoAs. To improve sensitivity:

  • Optimize MS Parameters: Fine-tune the MS parameters, including collision energy and gas pressure, for each specific OC-VLCFA-CoA to maximize the signal from your MRM transitions.

  • Ensure Sample Cleanliness: Residual salts or lipids from the extraction process can cause ion suppression. If necessary, an additional solid-phase extraction (SPE) step can be incorporated, but be aware that this may also lead to loss of the analyte.[7]

  • Increase Sample Amount: If possible, start with a larger amount of tissue or a higher cell number to increase the initial concentration of the target analytes.

  • Use a High-Efficiency LC System: Employing a UPLC (Ultra-Performance Liquid Chromatography) system with a high-quality, small-particle column can produce sharper peaks, which increases the signal-to-noise ratio.[2]

Experimental Protocols

Protocol 1: Extraction of OC-VLCFA-CoAs from Tissue Samples

This protocol is a generalized procedure for extracting acyl-CoAs from soft tissues, adapted from established methods.[2] Optimization for specific tissue types may be required.

Materials:

  • Frozen tissue sample (~40 mg)

  • Internal Standard (IS) solution (e.g., heptadecanoyl-CoA, C17:0-CoA, or ideally, a stable isotope-labeled standard)

  • Extraction Buffer 1: 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄), pH 4.9, kept on ice

  • Extraction Buffer 2: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v), kept on ice

  • Reconstitution Solvent: Methanol:Water (1:1 v/v)

  • Homogenizer, refrigerated centrifuge, nitrogen evaporator

Procedure:

  • Place ~40 mg of frozen tissue into a 2 mL tube suitable for homogenization.

  • Add 0.5 mL of ice-cold Extraction Buffer 1 and 20 ng of the internal standard.

  • Add 0.5 mL of ice-cold Extraction Buffer 2.

  • Immediately homogenize the sample twice on ice using a mechanical homogenizer.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes in an ice bath, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant into a new tube.

  • Re-extract the remaining pellet by adding another 0.5 mL of Extraction Buffer 2, vortexing, and centrifuging as before.

  • Combine the two supernatant fractions.

  • Dry the combined supernatant completely under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of Reconstitution Solvent.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[2]

  • Transfer the final supernatant to an LC-MS vial for analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Selected Acyl-CoAs

The following table provides example Multiple Reaction Monitoring (MRM) transitions for quantifying representative odd- and even-chain acyl-CoAs. These values should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Heptadecanoyl-CoA (C17:0-CoA) 1020.4507.2Common internal standard.[2]
Tricosanoyl-CoA (C23:0-CoA) 1104.5507.2Odd-chain very-long-chain.
Pentacosanoyl-CoA (C25:0-CoA) 1132.5507.2Odd-chain very-long-chain.[5]
Palmitoyl-CoA (C16:0-CoA) 1006.4493.2Even-chain long-chain reference.[5]
Lignoceroyl-CoA (C24:0-CoA) 1118.5507.2Even-chain very-long-chain reference.[5]
Table 2: Troubleshooting Guide for OC-VLCFA-CoA Quantification
ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Signal 1. Analyte degradation during sample prep. 2. Inefficient extraction. 3. Incorrect MS/MS transitions.1. Ensure all steps are performed quickly and on ice. 2. Verify extraction buffer composition and re-extract pellet. 3. Infuse a standard to confirm and optimize MRM transitions.
High Variability (Poor CVs) 1. Inconsistent sample handling/timing. 2. Internal standard added incorrectly. 3. Partial sample degradation.1. Standardize the entire workflow from collection to extraction. 2. Add IS at the very beginning of the homogenization step. 3. Prepare fresh samples and analyze immediately.
Poor Peak Shape / Tailing 1. Column contamination or degradation. 2. Incompatibility between reconstitution solvent and mobile phase.1. Flush the column with a strong solvent or replace it. 2. Ensure the reconstitution solvent is weaker than the initial mobile phase.
Signal Drift During Run 1. ESI source instability or contamination. 2. Column temperature fluctuation.1. Clean the ESI source capillary and cone. 2. Ensure the column oven is stable at the set temperature.

Visualizations

experimental_workflow sample 1. Tissue Sample Collection (Flash Freeze) homogenize 2. Homogenization (On Ice, with Internal Standard) sample->homogenize extract 3. Deproteinization & Extraction (Organic Solvents) homogenize->extract centrifuge1 4. Centrifugation (4°C) extract->centrifuge1 dry 5. Supernatant Evaporation (Under Nitrogen) centrifuge1->dry reconstitute 6. Reconstitution (MeOH:Water) dry->reconstitute centrifuge2 7. Final Centrifugation (4°C) reconstitute->centrifuge2 analyze 8. LC-MS/MS Analysis centrifuge2->analyze process 9. Data Processing & Quantification analyze->process

Caption: General experimental workflow for OC-VLCFA-CoA quantification.

metabolism_pathway ocvlcfa Odd-Chain VLCFA ocvlcfa_coa OC-VLCFA-CoA ocvlcfa->ocvlcfa_coa Acyl-CoA Synthetase peroxisome Peroxisomal β-Oxidation ocvlcfa_coa->peroxisome acetyl_coa Acetyl-CoA peroxisome->acetyl_coa propionyl_coa Propionyl-CoA (3C) peroxisome->propionyl_coa methyl_coa D-Methylmalonyl-CoA propionyl_coa->methyl_coa Propionyl-CoA Carboxylase (Biotin-dependent) succinyl_coa Succinyl-CoA (4C) methyl_coa->succinyl_coa Methylmalonyl-CoA Mutase (B12-dependent) tca TCA Cycle succinyl_coa->tca

Caption: Metabolic pathway of odd-chain very-long-chain fatty acid oxidation.[9][10]

References

Technical Support Center: Sensitive Detection of Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Heneicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of this compound and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity. This method allows for the precise measurement of individual acyl-CoA species, even in complex biological matrices. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often employed to monitor specific precursor-to-product ion transitions, further enhancing selectivity.[1]

Q2: How can I minimize the degradation of this compound during sample preparation?

Acyl-CoAs are known to be unstable, particularly due to the thioester bond's susceptibility to hydrolysis.[2] To minimize degradation, it is crucial to:

  • Work quickly and at low temperatures: Keep samples on ice or at 4°C throughout the extraction process.[2]

  • Quench metabolic activity immediately: For cellular samples, rapid quenching is essential. This can be achieved by using a cold solvent mixture.

  • Use appropriate pH: Maintain a slightly acidic pH (around 4.9-6.8) during extraction and in the final extract to improve stability.[2][3]

  • Proper storage: Store extracts as dry pellets at -80°C and reconstitute them just before analysis.[2]

Q3: What are common causes of poor peak shape and resolution in the chromatography of long-chain acyl-CoAs?

Poor peak shape and resolution can be caused by several factors:

  • Suboptimal mobile phase: The choice of mobile phase and gradient is critical. Using a buffered mobile phase, such as ammonium (B1175870) acetate (B1210297), can improve peak shape.[4]

  • Column selection: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[4]

  • Co-elution with interfering species: Biological matrices are complex and can contain molecules that co-elute with the analyte, leading to ion suppression and poor peak shape.[2] Optimization of the chromatographic gradient can help resolve the analyte from interferences.

Q4: How can I overcome matrix effects in my LC-MS/MS analysis?

Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a common challenge.[2] To mitigate these effects:

  • Use an internal standard: A stable isotope-labeled internal standard or an odd-chain acyl-CoA (like Heptadecanoyl-CoA) that is not naturally present in the sample is highly recommended.[5][6]

  • Matrix-matched calibration curves: Prepare calibration standards in a matrix that is as similar as possible to the study samples.[2]

  • Sample cleanup: Employ solid-phase extraction (SPE) to remove interfering components from the sample extract before LC-MS/MS analysis.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Analyte degradation during sample preparation.Ensure rapid sample processing at low temperatures (4°C or on ice). Use a buffered extraction solution (pH 4.9-6.8). Store extracts at -80°C.[2]
Inefficient extraction.Optimize the extraction solvent. A common choice is a mixture of isopropanol (B130326) and an acidic buffer.[3] Ensure thorough homogenization of the tissue or lysis of cells.
Suboptimal MS parameters.Infuse a standard solution of a long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, cone voltage) and collision energy for the specific MRM transition.[1][4]
Poor Peak Shape (e.g., tailing, fronting) Suboptimal chromatography.Optimize the LC gradient to ensure adequate separation. Adjust the mobile phase composition; for instance, using ammonium hydroxide (B78521) in the mobile phase can improve peak shape.[1] Ensure the column is properly equilibrated.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of performance loss. Use a guard column to protect the analytical column.[4]
High Variability in Replicates Inconsistent sample preparation.Standardize the extraction protocol meticulously. Ensure consistent timing and volumes for all steps. Use an internal standard to correct for variability in extraction efficiency and injection volume.[2]
Pipetting errors.Use calibrated pipettes and perform careful and consistent liquid handling.
Non-linear Calibration Curve Inappropriate calibration range.Adjust the concentration range of the calibration standards to bracket the expected sample concentrations. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2]
Analyte instability in standard solutions.Prepare fresh calibration standards regularly and store them appropriately (-20°C or -80°C).
Contamination in the blank.Use high-purity solvents and reagents. Ensure the blank matrix is free of the analyte.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. Data for this compound is not explicitly available in the reviewed literature; therefore, data for similar long-chain acyl-CoAs are presented as a reference.

Parameter Value Analyte(s) Method Reference
Limit of Detection (LOD) S/N > 3C18:3-CoA in certain cell linesLC-MS/MS[4]
Limit of Quantitation (LOQ) S/N > 10Various long-chain acyl-CoAsLC-MS/MS[4]
Recovery Rate (Extraction) 70-80%Long-chain acyl-CoAs from tissueIsopropanol/KH2PO4 extraction with SPE[3]
Recovery Rate (SPE) 85-90%Oleoyl-CoA (C18:1)2-(2-pyridyl)ethyl SPE[6]
70-80%Palmitoyl-CoA (C16:0)Oligonucleotide SPE[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for tissue long-chain acyl-CoA extraction.[3][6]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold[3][6]

  • 2-Propanol, ice-cold

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer, pre-chilled

  • Centrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of ice-cold 2-Propanol and homogenize again.

  • Transfer the homogenate to a pre-chilled centrifuge tube.

  • Add 2 mL of ice-cold Acetonitrile, vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube for SPE cleanup or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guide for the enrichment of acyl-CoAs using SPE.[6]

Materials:

  • Acyl-CoA extract from Protocol 1

  • SPE Columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)

  • Elution Solution (e.g., Methanol/250 mM Ammonium Formate)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column with 1.5 mL of the Elution Solution into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 6.8).[4]

Protocol 3: LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for your specific instrument and application.[1][4]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm).[4]

  • Mobile Phase A: 10 mM ammonium acetate (pH 6.8) or 15 mM ammonium hydroxide in water.[1][4]

  • Mobile Phase B: Acetonitrile or 15 mM ammonium hydroxide in acetonitrile.[1][4]

  • Flow Rate: 0.2 - 0.4 mL/min.[1][4]

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 20% B), increases to a high percentage (e.g., 100% B) to elute the long-chain acyl-CoAs, and then returns to initial conditions for re-equilibration.[1][4]

  • Injection Volume: 10-30 µL.[4]

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For most acyl-CoAs, the most abundant fragment ion results from the neutral loss of the phosphorylated ADP moiety (M-507) from the precursor ion.[4] For this compound, the precursor ion ([M+H]+) would be m/z 1092.6, and the product ion would be m/z 585.6.

  • Optimization: Optimize source and compound-specific parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Load Extract drying Drying spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject Sample data Data Processing lcms->data

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow start No or Low Signal check_ms Check MS Performance? start->check_ms check_sample_prep Review Sample Prep? check_ms->check_sample_prep No optimize_ms Optimize MS Parameters (Tune with Standard) check_ms->optimize_ms Yes check_stability Assess Analyte Stability check_sample_prep->check_stability Yes optimize_extraction Optimize Extraction Protocol check_sample_prep->optimize_extraction No solution_ms Signal Improved optimize_ms->solution_ms solution_stability Improve Sample Handling (Low Temp, pH) check_stability->solution_stability solution_extraction Higher Recovery Achieved optimize_extraction->solution_extraction

Caption: Troubleshooting decision tree for low signal issues.

signaling_pathway cluster_inputs fatty_acid Heneicosanoic Acid (C21:0) heneicosanoyl_coa This compound fatty_acid->heneicosanoyl_coa Activation acyl_coa_synthetase Acyl-CoA Synthetase amp AMP + PPi beta_oxidation β-Oxidation heneicosanoyl_coa->beta_oxidation elongation Elongation heneicosanoyl_coa->elongation complex_lipids Incorporation into Complex Lipids heneicosanoyl_coa->complex_lipids atp ATP coa Coenzyme A

Caption: Metabolic fate of this compound.

References

Technical Support Center: Heneicosanoyl-CoA ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Heneicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the ESI-MS analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Question: I am observing a very weak signal, or no signal at all, for this compound in my ESI-MS analysis. What are the likely causes and how can I resolve this?

Answer: Low or absent signal for this compound is a frequent challenge, often attributable to ion suppression from complex biological matrices, suboptimal sample preparation, or incorrect instrument settings. Long-chain acyl-CoAs like this compound are particularly susceptible to these effects.

Possible Causes and Solutions:

  • Matrix Effects & Ion Suppression: Co-eluting substances from your sample matrix (e.g., salts, phospholipids, proteins) can compete with this compound for ionization, drastically reducing its signal.[1][2]

    • Solution: Enhance your sample cleanup protocol. Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components.[3] A post-column infusion experiment can help identify at which retention times ion suppression is occurring.[1]

  • Inefficient Extraction or Analyte Degradation: this compound, like other acyl-CoAs, can be unstable and prone to degradation if not handled properly.[3] Extraction efficiency can also vary significantly depending on the solvent used.

    • Solution: Process samples rapidly on ice and store them at -80°C.[3] For extraction from tissues, a methanol/water mixture with acetic acid followed by purification with an ion-exchange cartridge has proven effective for long-chain acyl-CoAs.[4] Reconstitute dried extracts just before analysis in a suitable solvent, such as a mix of acetonitrile (B52724) and water with ammonium (B1175870) acetate (B1210297).[3][5]

  • Suboptimal Chromatographic Separation: Poor separation on your LC column can lead to co-elution of this compound with matrix components that cause suppression.

    • Solution: Optimize your liquid chromatography (LC) method. A C8 or C18 reversed-phase column is commonly used for acyl-CoA analysis.[4][6] Adjusting the mobile phase gradient and composition can improve the separation of your analyte from interfering compounds.

  • Incorrect Mass Spectrometer Settings: The choice of ionization mode and source parameters is critical for sensitivity.

    • Solution: For long-chain acyl-CoAs, positive ion mode ESI is often preferred.[7][8] It is crucial to optimize source parameters, including capillary voltage, gas flow rates, and temperature, for your specific instrument and analyte.[3]

Issue 2: Inconsistent and Irreproducible Quantification of this compound

Question: My quantitative results for this compound are highly variable between replicate injections and across different samples. What could be causing this?

Answer: Quantitative irreproducibility is a classic sign of uncorrected matrix effects.[1] The extent of ion suppression can vary from sample to sample due to differences in the matrix composition, leading to inconsistent results.

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition of biological samples is inherently variable, leading to different degrees of ion suppression for each sample.[9]

    • Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would co-elute and experience the same matrix effects, allowing for accurate ratiometric quantification.[1] If a specific SIL-IS is unavailable, using a structurally similar odd-chain fatty acyl-CoA can be a viable alternative.[7]

  • Analyte Instability in Autosampler: Long-chain acyl-CoAs can degrade over time in the autosampler, especially if not kept at a low temperature.

    • Solution: Maintain the autosampler at a low temperature, for instance, 4-5°C.[4][6] Analyze samples as quickly as possible after placing them in the autosampler.

  • Carryover: this compound, being a lipid, can adsorb to surfaces in the LC system, leading to carryover between injections.

    • Solution: Implement a rigorous needle and column wash protocol between sample injections. This may involve injecting blank solvent or a strong organic solvent to clean the system.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of other co-eluting compounds in the sample.[2][10] This is a major issue in ESI-MS because it leads to a decreased signal for the analyte, resulting in poor sensitivity, accuracy, and precision in quantification.[1] this compound, being a long-chain lipid, is often analyzed in complex biological matrices that are rich in other lipids and salts, which are known to cause significant ion suppression.

Q2: What type of LC column and mobile phases are recommended for this compound analysis?

A2: A reversed-phase C8 or C18 column is generally a good choice for the separation of long-chain acyl-CoAs.[4][6] For mobile phases, a common approach is to use a gradient of acetonitrile in an aqueous solution containing a volatile salt like ammonium acetate or ammonium formate (B1220265) to aid in ionization and improve peak shape.[4][11] For instance, a gradient could run from a low percentage of acetonitrile in 100 mM ammonium formate to a high percentage of acetonitrile.

Q3: Should I use positive or negative ion mode for detecting this compound?

A3: While both modes can be used, positive ion mode ESI is often reported to be more sensitive for the analysis of long-chain acyl-CoAs.[7][8] In positive mode, you will typically detect the protonated molecule [M+H]+. It is always advisable to test both polarities during method development to determine the optimal conditions for your specific instrument and sample type.

Q4: How can I confirm that the poor signal I'm seeing is due to ion suppression?

A4: A post-column infusion experiment is a definitive way to identify ion suppression.[1] In this experiment, a constant flow of a this compound standard is introduced into the MS source after the LC column. You then inject a blank, extracted matrix sample. Any dips in the constant signal baseline from the infused standard directly correspond to the retention times where matrix components are eluting and causing ion suppression.

Quantitative Data Summary

The following table summarizes different LC conditions that have been successfully used for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterMethod 1Method 2Method 3
LC Column Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[4]Luna C18 (100 × 2.0 mm, 3 µm)[6]3C18-EP-120 (0.5 × 50 mm, 3.0 µm)[4]
Mobile Phase A 2% acetonitrile in 100 mM ammonium formate, pH 5.0[4]5 mM ammonium acetate + 2.5 mM DMBA (pH 5.6)[11]Water with 50 mM ammonium acetate[5]
Mobile Phase B Acetonitrile95% acetonitrile, 5% H₂O + 5 mM ammonium acetate[11]20%/80% acetonitrile/water with 50 mM ammonium acetate[5]
Column Temp. 42°C[4]Not Specified40°C[4]
Flow Rate Not SpecifiedNot Specified40 µl/min[4]

Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

This protocol allows for the identification of regions in the chromatogram where ion suppression is occurring.

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Using a syringe pump and a T-junction, continuously infuse the this compound standard into the flow path between the LC column and the ESI source.

  • Establish a stable baseline: Start the infusion and allow the signal for this compound to stabilize in the mass spectrometer.

  • Inject a blank matrix sample: Prepare a sample by performing your standard extraction procedure on a blank matrix (e.g., tissue or plasma that does not contain the analyte). Inject this blank extract onto the LC system.

  • Analyze the chromatogram: Monitor the signal of the infused this compound standard. A consistent baseline indicates no ion suppression. Dips in the baseline signify retention times where co-eluting matrix components are causing ion suppression.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up biological extracts to reduce matrix effects before LC-MS analysis of long-chain acyl-CoAs.

  • Sample Extraction: Homogenize the tissue sample in an extraction buffer (e.g., methanol/water 1:1 with 5% acetic acid).[4] Centrifuge to pellet debris and collect the supernatant.

  • SPE Cartridge Conditioning: Use an ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel).[4] Pre-activate the cartridge with methanol, then equilibrate with the extraction buffer.[4]

  • Sample Loading: Load the supernatant from step 1 onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with the extraction buffer to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs from the cartridge using a series of increasing organic solvent concentrations, for example, mixtures of ammonium formate and methanol.[4]

  • Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen gas.[4] Reconstitute the dried sample in an appropriate solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water with ammonium acetate) immediately before injection.[5]

Visualizations

IonSuppressionWorkflow start Start: Low this compound Signal check_ms Verify MS Tuning & Parameters start->check_ms check_lc Evaluate Chromatography check_ms->check_lc Optimal optimize_ms Optimize Source: Voltage, Gas, Temp check_ms->optimize_ms Suboptimal check_sample Assess Sample Preparation check_lc->check_sample Good Peak Shape optimize_lc Improve Separation: New Column/Gradient check_lc->optimize_lc Co-elution post_infusion Perform Post-Column Infusion Test check_sample->post_infusion optimize_ms->check_lc optimize_lc->check_sample optimize_sample Enhance Cleanup: Implement SPE use_is Incorporate Stable Isotope-Labeled Internal Standard optimize_sample->use_is end_ok Problem Resolved: Good Signal use_is->end_ok suppression_confirmed Ion Suppression Confirmed? post_infusion->suppression_confirmed suppression_confirmed->optimize_sample Yes end_persist Issue Persists: Consult Specialist suppression_confirmed->end_persist No SamplePrepWorkflow cluster_spe SPE Cleanup start Biological Sample (e.g., Tissue) homogenize Homogenize in Extraction Buffer start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Supernatant onto SPE Cartridge supernatant->spe_load spe Solid-Phase Extraction (SPE) spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute Acyl-CoAs spe_wash->spe_elute dry Dry Eluate (Nitrogen Stream) spe_elute->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute analyze Inject for ESI-MS Analysis reconstitute->analyze

References

Technical Support Center: Enhancing Heneicosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Heneicosanoyl-CoA and other very-long-chain acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and accuracy of their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound due to its high sensitivity and specificity. The analysis can be approached in two primary ways: direct analysis of the intact this compound molecule or analysis of the heneicosanoic acid fatty acid after hydrolysis and derivatization. For the analysis of the intact molecule, positive electrospray ionization (ESI+) is often preferred as it can be more sensitive than negative ion mode.

Q2: Is derivatization of intact this compound necessary for LC-MS/MS analysis?

A2: While derivatization is a common strategy to improve the chromatographic properties and ionization efficiency of smaller molecules, it is not a standard practice for intact very-long-chain acyl-CoAs like this compound. The complexity and inherent instability of the large acyl-CoA molecule make direct derivatization challenging. Instead, efforts to improve analytical efficiency are typically focused on optimizing sample extraction, liquid chromatography, and mass spectrometry parameters for the direct analysis of the intact molecule. An alternative, widely-used approach is to hydrolyze the acyl-CoA to release the free fatty acid (heneicosanoic acid), which is then derivatized for analysis.

Q3: How can I improve the extraction recovery of this compound from biological samples?

A3: Improving extraction recovery is critical for accurate quantification. An effective method involves tissue homogenization in a phosphate (B84403) buffer, followed by extraction with acetonitrile (B52724). Subsequent solid-phase purification can yield recovery rates of 70-80%[1]. It is also crucial to minimize degradation by keeping samples on ice and processing them quickly.

Q4: What are the best practices for storing this compound standards and samples?

A4: this compound is susceptible to degradation. Stock solutions should be prepared in an appropriate solvent and stored at -80°C. For routine analysis, working solutions can be kept at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Ionization 1. Suboptimal ionization mode.2. Inefficient desolvation.3. Ion suppression from matrix components.1. For intact acyl-CoA analysis, use positive electrospray ionization (ESI+), which has been shown to be approximately 3-fold more sensitive than negative ion mode for long-chain acyl-CoAs[2].2. Optimize the desolvation gas flow and temperature on your mass spectrometer.3. Improve chromatographic separation to better resolve this compound from co-eluting matrix components. Employing a divert valve can also help by directing the flow to waste during the elution of highly suppressing compounds.
Poor Peak Shape / Tailing 1. Interaction of the phosphate group with the analytical column.2. Inappropriate mobile phase composition.1. Use a high-quality C18 reversed-phase column. Some methods suggest a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape for long-chain acyl-CoAs[3].2. Incorporate an ion-pairing reagent in the mobile phase, but be aware of potential ion suppression. Alternatively, a wash step with 0.1% phosphoric acid between injections can mitigate poor chromatographic performance[4].
Inconsistent Quantification / Poor Reproducibility 1. Degradation of this compound during sample preparation.2. Inefficient or variable extraction recovery.3. Lack of an appropriate internal standard.1. Keep samples on ice throughout the extraction process and minimize the time between extraction and analysis.2. Validate your extraction method to ensure consistent recovery. A method with recovery rates of 70-80% has been reported[1].3. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) or an odd-chain acyl-CoA (e.g., C17:0-CoA or C23:0-CoA) that is not naturally present in your sample.
Incomplete Derivatization (for hydrolyzed fatty acid) 1. Inefficient derivatization reagent.2. Suboptimal reaction conditions (time, temperature).1. For very-long-chain fatty acids, esterification to form fatty acid methyl esters (FAMEs) is a common and efficient derivatization method.2. Ensure the reaction goes to completion by optimizing the incubation time and temperature as specified in established protocols.

Data Presentation

Table 1: Comparison of Extraction and Analytical Methods for Long-Chain and Very-Long-Chain Acyl-CoAs

MethodAnalyte(s)Sample TypeExtraction RecoveryAccuracyLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Modified Solid-Phase Extraction & HPLC Long-Chain Acyl-CoAsRat Tissues70-80%N/AN/A[1]
LC-MS/MS C2 to C20 Acyl-CoAsMouse Liver, Cultured Cells90-111%N/ALOD: 1-5 fmol[4]
LC-MS/MS Long-Chain Fatty Acyl-CoAsMammalian Tissues60-140%85-120%N/A[5][6]
LC-MS/MS Short-Chain Acyl-CoAsCultured Cells>59% (using SSA)N/ALOQ: 0.1 - 1 µM[7]
LC-MS/MS C16:0, C16:1, C18:0, C18:1, C18:2 Acyl-CoAsRat LiverN/A94.8-110.8%N/A[3]

N/A: Not available in the cited source.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from an improved method for long-chain acyl-CoA extraction[1].

  • Homogenization: Homogenize less than 100 mg of frozen tissue in a glass homogenizer with ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Add 2-propanol and homogenize again.

  • Acetonitrile Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs with 2-propanol.

  • Concentration and Reconstitution: Concentrate the eluent and reconstitute it in a solvent compatible with your LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Intact this compound

This protocol is based on general methods for long-chain acyl-CoA analysis by LC-MS/MS[2][3][8].

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 15 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the hydrophobic this compound.

    • Flow Rate: 0.4 ml/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion: Monitor the [M+H]⁺ ion for this compound.

    • Product Ion: A common fragmentation for acyl-CoAs is a neutral loss of 507 Da[2]. The specific product ion for this compound should be optimized.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Alternative Alternative Derivatization Pathway Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (Phosphate Buffer) Sample->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Purification Solid-Phase Purification Extraction->Purification Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Alternative Path Concentration Drying & Reconstitution Purification->Concentration LC_Separation LC Separation (C18 Reversed-Phase) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI+, SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis Derivatization Fatty Acid Derivatization (e.g., FAMEs) Hydrolysis->Derivatization GC_MS_Analysis GC-MS or LC-MS Analysis Derivatization->GC_MS_Analysis

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Start Low Signal Intensity? Check_Ionization Verify ESI+ Mode Start->Check_Ionization Yes Optimize_MS Optimize MS Parameters (Gas Flow, Temp.) Check_Ionization->Optimize_MS Check_Chromatography Improve Chromatographic Separation Optimize_MS->Check_Chromatography Check_Extraction Review Extraction Protocol & Use Internal Standard Check_Chromatography->Check_Extraction Resolved Signal Improved Check_Extraction->Resolved Success Unresolved Issue Persists Check_Extraction->Unresolved No Improvement

Caption: Troubleshooting logic for low signal intensity.

References

quality control measures for Heneicosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Heneicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical quality control step in this compound analysis?

A1: The most critical quality control (QC) step is ensuring the stability of the analyte throughout the entire workflow, from sample collection to analysis. This compound, like other long-chain acyl-CoAs, is susceptible to chemical and enzymatic degradation.[1] Key measures include immediate quenching of metabolic activity (e.g., flash-freezing tissues in liquid nitrogen), keeping samples on ice during processing, and storing extracts at -80°C.[1]

Q2: Which internal standard is recommended for this compound quantification?

A2: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound. However, due to their commercial unavailability, an odd-chain fatty acyl-CoA that is not endogenously present in the sample is the next best choice. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain acyl-CoAs.[2]

Q3: What are the typical acceptance criteria for a validated LC-MS/MS method for acyl-CoA analysis?

A3: For a validated bioanalytical method, the precision, accuracy, and linearity should meet specific criteria. Generally, the precision (as coefficient of variation, CV) and accuracy should be within ±15% for calibration standards and quality control samples.[3] The linearity of the calibration curve, determined by the coefficient of determination (r²), should be ≥0.99.[2]

Q4: How can I minimize ion suppression in my this compound analysis?

A4: Ion suppression is a common issue in LC-MS/MS analysis of complex biological samples and can significantly impact sensitivity and accuracy.[1] To minimize this, a robust sample preparation method, such as solid-phase extraction (SPE), is highly recommended to remove interfering matrix components like phospholipids.[1] Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting compounds is crucial.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound analysis.

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Analyte Degradation: this compound is unstable and can be degraded by esterases or hydrolysis.[1]- Ensure rapid sample quenching and processing at low temperatures (on ice or at 4°C).- Use fresh, high-purity solvents.- Avoid repeated freeze-thaw cycles.
Inefficient Extraction: The extraction solvent may not be optimal for the very-long-chain this compound.- Use a robust extraction solvent system, such as a mixture of isopropanol, acetonitrile, and an acidic buffer.[2]- Ensure thorough homogenization of the sample.
Suboptimal MS Parameters: Incorrect precursor/product ion pairs or collision energy will result in poor signal.- Optimize MS parameters by infusing a this compound standard. The most common fragmentation is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 m/z).[4][5]
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample or reduce the injection volume.
Inappropriate Reconstitution Solvent: The solvent used to reconstitute the dried extract may be too strong, causing poor peak shape.- Reconstitute the sample in a solvent that is of similar or weaker strength than the initial mobile phase. A common choice is 50% methanol (B129727) in water.[1]
Secondary Interactions with Column: The phosphate (B84403) group of the CoA moiety can interact with the stationary phase.- Use a high-quality, end-capped C18 column.- Consider a column with a different stationary phase if tailing persists.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variations in extraction time, temperature, or handling can lead to inconsistent results.- Standardize all sample preparation steps.- Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability.
Matrix Effects: Inconsistent ion suppression or enhancement between samples.[1]- Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard if available.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be used as a benchmark for developing a this compound assay.

Table 1: LC-MS/MS Method Performance Characteristics for Long-Chain Acyl-CoAs

ParameterTypical ValueReference
Linearity (r²)> 0.99[2]
Inter-run Precision (% CV)2.6 - 12.2%[6]
Intra-run Precision (% CV)1.2 - 4.4%[6]
Accuracy94.8 - 110.8%[6]

Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
Palmitoyl-CoA (C16:0)1004.6497.4Neutral loss of 507
Stearoyl-CoA (C18:0)1032.6525.4Neutral loss of 507
This compound (C21:0) 1074.7 567.5 Predicted, needs empirical validation
Heptadecanoyl-CoA (C17:0-IS)1018.6511.4Neutral loss of 507

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol details the extraction of this compound from tissue samples for LC-MS/MS analysis.

Materials:

  • Frozen tissue sample (~50 mg)

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (1:1, v/v)

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol:water (1:1)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard to the tube.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of ice-cold Extraction Solvent to the homogenate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • MRM Transitions: Monitor the transitions listed in Table 2. These should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenize Homogenization with IS tissue->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge dry Dry Down centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification vs. Curve integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

fatty_acid_metabolism cluster_pathway Very-Long-Chain Fatty Acid Metabolism Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase Heneicosanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Heneicosanoyl_CoA This compound Acyl_CoA_Synthetase->Heneicosanoyl_CoA Peroxisome Peroxisomal Beta-Oxidation Heneicosanoyl_CoA->Peroxisome Elongation Elongation Heneicosanoyl_CoA->Elongation Propionyl_CoA Propionyl-CoA Peroxisome->Propionyl_CoA (as odd-chain product) Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA (multiple cycles) TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) Acetyl_CoA->TCA_Cycle Longer_VLCFAs Longer VLCFAs Elongation->Longer_VLCFAs

Caption: Overview of very-long-chain fatty acid metabolism.

References

addressing variability in Heneicosanoyl-CoA extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heneicosanoyl-CoA extraction and analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: this compound, a very long-chain acyl-CoA (VLCFA-CoA), presents several analytical challenges. Due to their amphipathic nature, these molecules are prone to degradation from enzymatic activity, pH changes, and temperature fluctuations. Their low abundance in biological matrices requires sensitive and efficient extraction and detection methods. Furthermore, the complexity of biological samples can lead to matrix effects, such as ion suppression in mass spectrometry, which can interfere with accurate quantification.[1]

Q2: Why is my this compound recovery low and inconsistent?

A2: Low and variable recovery is a common issue. Several factors can contribute to this:

  • Sample Degradation: Acyl-CoAs are unstable and can be degraded by cellular enzymes or hydrolyzed at non-optimal pH and temperatures.[2] It is crucial to rapidly quench enzymatic activity, for instance, by using liquid nitrogen and pre-chilled acidic solvents.[3]

  • Inefficient Extraction: The choice of extraction solvent is critical. A mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724) is often used to disrupt cells and solubilize acyl-CoAs.[4] The efficiency can vary based on the tissue or cell type.

  • Matrix Effects: Co-extracted lipids, salts, and proteins can interfere with downstream analysis, particularly LC-MS/MS, leading to artificially low signal intensity.[1]

  • Adsorption: VLCFA-CoAs can adsorb to plasticware and glassware. Using low-adsorption tubes and minimizing sample transfer steps can help mitigate this.

Q3: What is the best method for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific quantification of acyl-CoAs.[2][5] This technique allows for the separation of different acyl-CoA species and their accurate measurement even at low concentrations.[6] Using an internal standard, such as an odd-chain-length fatty acyl-CoA like heptadecanoyl-CoA (C17:0), is essential for reliable quantification to correct for extraction losses and matrix effects.[5][7]

Q4: How should I store my samples to ensure the stability of this compound?

A4: To maintain the integrity of this compound, samples should be processed quickly on ice and stored at -80°C.[1] Reconstituted extracts should be analyzed as soon as possible. If short-term storage of extracts is necessary, they should be kept in a solvent that promotes stability, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate, and stored at 4°C for no more than 48 hours.[2][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and analysis of this compound.

Issue 1: Low Signal Intensity or High Background Noise in LC-MS/MS Analysis

  • Question: I am observing a very weak signal for this compound, or the background noise is unacceptably high. What are the possible causes and how can I address this?

  • Answer: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs. These problems often stem from sample preparation, matrix effects, or suboptimal instrument settings.[1]

Possible Cause Solution
Interference from Biological Matrix (Ion Suppression) Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like salts, lipids, and proteins.[1]
Acyl-CoA Instability Ensure samples are processed rapidly on ice and stored at -80°C. Reconstitute dried extracts immediately before analysis in an appropriate solvent, such as 50% methanol with ammonium acetate.[1][2]
Suboptimal Chromatographic Conditions Optimize your liquid chromatography (LC) method to achieve good separation of this compound from other matrix components. A C8 or C18 reversed-phase column is commonly used.[9][10] Adjusting the mobile phase gradient and composition can significantly improve resolution.
Inefficient Ionization Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature for your specific instrument and analyte. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs.[1]

Issue 2: Poor Reproducibility of Extraction Efficiency

  • Question: My extraction yield for this compound varies significantly between replicate samples. How can I improve the reproducibility?

  • Answer: Inconsistent extraction efficiency often points to variability in sample handling and preparation.

Possible Cause Solution
Incomplete Cell Lysis and Homogenization Ensure thorough and consistent homogenization of the tissue or cell pellet. Using a glass homogenizer or bead beater can improve reproducibility.[4][7]
Inconsistent Timing of Procedural Steps Standardize the timing for each step of the extraction process, especially incubation times, to minimize variability in degradation.[7]
pH Fluctuations Use a buffered solution at an acidic pH (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to maintain a stable environment and minimize hydrolysis.[4][7]
Phase Separation Variability During liquid-liquid extraction, ensure complete and consistent separation of the aqueous and organic phases. Centrifugation conditions (speed and time) should be standardized.[3]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the tissue type. The following table summarizes reported recovery efficiencies from various studies.

Method Tissue/Cell Type Reported Recovery Reference
Modified method with 2-propanol and ACN extraction followed by SPERat heart, kidney, and muscle70-80%[4]
Perchloric acid precipitation followed by SPENot specified74% for CoA[11]
Methanol-chloroform extractionNot specifiedNot explicitly quantified[3]
5-Sulfosalicylic acid (SSA) precipitationHEK 293FT cells>59% for various acyl-CoAs[11]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method with reported high recovery and is suitable for this compound.[4]

  • Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue powder (less than 100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2-propanol and homogenize again.

  • Extraction:

    • Add acetonitrile (ACN) to the homogenate and vortex thoroughly.

    • Centrifuge to pellet the precipitated proteins and other insoluble material.

  • Solid-Phase Extraction (SPE) for Purification:

    • Collect the supernatant containing the acyl-CoAs.

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using 2-propanol.

  • Sample Preparation for HPLC Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent.

    • Load the concentrated sample onto a C18 column for LC-MS/MS analysis.

Visualizations

G Troubleshooting this compound Extraction Variability cluster_sample_prep Sample Preparation & Handling cluster_extraction Extraction Protocol cluster_cleanup Sample Cleanup & Analysis start Start: Inconsistent this compound Extraction Results q1 Is sample quenching and homogenization consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Standardize flash-freezing, use pre-chilled buffers, and ensure consistent homogenization time/method. q1->a1_no No q2 Is the extraction solvent and pH optimal and consistent? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Use fresh, high-purity solvents. Maintain acidic pH (e.g., pH 4.9) with a buffer during extraction. q2->a2_no No q3 Is a cleanup step like SPE being used to remove matrix interferents? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Implement SPE to reduce ion suppression and improve signal-to-noise in LC-MS/MS. q3->a3_no No end_node Consistent Results a3_yes->end_node

Caption: Troubleshooting workflow for extraction variability.

G General Workflow for this compound Extraction & Analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue 1. Tissue/Cell Sample (Flash-frozen) homogenize 2. Homogenize in Acidic Buffer + Organic Solvents tissue->homogenize centrifuge1 3. Centrifuge to Pellet Debris homogenize->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant spe 5. Solid-Phase Extraction (SPE) supernatant->spe elute 6. Elute Acyl-CoAs spe->elute dry 7. Dry & Reconstitute elute->dry lcms 8. LC-MS/MS Analysis dry->lcms data 9. Data Quantification lcms->data

Caption: this compound extraction and analysis workflow.

References

Technical Support Center: Optimization of Heneicosanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays for Heneicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are likely to metabolize this compound?

A1: this compound, a C21:0 very-long-chain fatty acyl-CoA (VLCFA-CoA), is primarily metabolized by enzymes in the fatty acid β-oxidation pathway. Key enzymes to consider are Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Acyl-CoA Oxidase 1 (ACOX1), which catalyze the first step of β-oxidation in mitochondria and peroxisomes, respectively. The activation of heneicosanoic acid to this compound is catalyzed by a Very Long-Chain Acyl-CoA Synthetase (VLC-ACS).

Q2: What are the main challenges when working with this compound and its corresponding fatty acid?

A2: The primary challenge is the poor aqueous solubility of heneicosanoic acid due to its long hydrocarbon chain. This can lead to substrate aggregation and low availability to the enzyme, resulting in low or irreproducible enzyme activity. This compound itself can also be unstable and prone to degradation.

Q3: How can I improve the solubility of heneicosanoic acid in my assay buffer?

A3: To improve solubility, heneicosanoic acid should first be dissolved in an organic solvent such as ethanol (B145695) or DMSO, with sonication or gentle heating if necessary. For the aqueous assay buffer, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids and enhances their availability to the enzyme.

Q4: What are the critical storage conditions for this compound and heneicosanoic acid?

A4: Heneicosanoic acid powder should be stored at -20°C for long-term stability. Stock solutions in organic solvents should be stored at -80°C for up to a year. This compound is less stable and should be stored as a powder at -80°C. Prepare fresh working solutions for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.

Q5: Which detection methods are suitable for this compound enzymatic assays?

A5: Several methods can be adapted:

  • Spectrophotometric assays: These often rely on monitoring the reduction of an artificial electron acceptor (e.g., ferricenium ion for VLCAD) or the production of a colored product in a coupled enzyme reaction.

  • Fluorometric assays: These are generally more sensitive and can measure the production of fluorescent products in coupled reactions.

  • Radiometric assays: These are highly sensitive and involve using radiolabeled heneicosanoic acid to quantify the formation of this compound.

  • LC-MS/MS: This method offers high specificity and can directly measure the formation of this compound or its downstream metabolites.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Poor Substrate Solubility - Ensure heneicosanoic acid is fully dissolved in an organic solvent before adding to the assay buffer. - Use fatty acid-free BSA in the assay buffer to complex with the substrate. - Try gentle sonication of the substrate-BSA mixture.
Enzyme Inactivity - Confirm the activity of your enzyme preparation using a standard, more soluble substrate (e.g., palmitoyl-CoA for VLCAD). - Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer). - Avoid repeated freeze-thaw cycles of the enzyme stock. Keep the enzyme on ice at all times.
Suboptimal Assay Conditions - Perform a pH titration curve to determine the optimal pH for the enzyme with this compound. - Conduct a temperature optimization experiment. - Titrate the concentrations of cofactors (e.g., ATP, CoA, FAD) to ensure they are not limiting.
Incorrect Reagent Preparation - Prepare all buffers and reagent solutions fresh. - Verify the concentrations of all stock solutions.
Problem 2: High Background Signal
Possible Cause Troubleshooting Step
Contaminating Enzyme Activity - If using a cell lysate or tissue homogenate, consider purifying the enzyme of interest. - Run a blank reaction without the substrate to determine the background from endogenous substrates. - For coupled assays, run a blank without the primary enzyme to check for non-specific reactions.
Substrate Instability - Prepare the this compound substrate fresh for each experiment. - Minimize the time the substrate is in the aqueous buffer before starting the reaction.
Assay Component Interference - Check for interference from components of the sample preparation buffer (e.g., detergents). - Run control reactions omitting one component at a time to identify the source of the high background.
Problem 3: Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent Substrate Preparation - Standardize the protocol for preparing the heneicosanoic acid-BSA complex to ensure consistent micelle formation. - Vortex substrate solutions gently but thoroughly before each use.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions like those containing glycerol (B35011) or high concentrations of BSA. - Prepare a master mix for the reaction components to minimize pipetting variations between wells.
Enzyme Instability during Assay - Perform a time-course experiment to ensure the reaction rate is linear over the chosen incubation period. If not, the enzyme may be losing activity. - Consider adding a stabilizing agent like glycerol to the assay buffer if enzyme stability is an issue.

Quantitative Data Summary

The following tables provide starting points for the optimization of this compound enzymatic assays, based on data for other long-chain and very-long-chain fatty acyl-CoAs.

Table 1: Recommended Starting Concentrations for Acyl-CoA Synthetase Assay Components

ComponentRecommended Starting ConcentrationNotes
Tris-HCl Buffer (pH 7.5-8.0)50-100 mMOptimal pH may vary; perform a pH curve.
ATP5-10 mM
MgCl₂5-10 mM
Coenzyme A (CoA)0.1-0.5 mM
Heneicosanoic Acid10-100 µMComplex with a 3:1 molar ratio of fatty acid-free BSA.
Dithiothreitol (DTT)0.5-1 mMTo maintain a reducing environment.
Triton X-1000.01-0.1%May be required for membrane-associated enzymes.

Table 2: Recommended Starting Conditions for VLCAD Assay

ComponentRecommended Starting ConcentrationNotes
Potassium Phosphate (B84403) Buffer (pH 7.2)100 mM
This compound25-200 µMPrepare fresh and keep on ice.
Ferricenium hexafluorophosphate (B91526)150 µMFor spectrophotometric assays.
Triton X-1000.2%For cell lysate preparation.
EDTA0.1 mM

Experimental Protocols

Protocol 1: Radiometric Assay for Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity

This protocol is adapted from methods used for long-chain acyl-CoA synthetases and is designed to measure the conversion of [³H]-heneicosanoic acid to [³H]-Heneicosanoyl-CoA.

Materials:

  • [³H]-Heneicosanoic acid

  • Fatty acid-free BSA

  • Tris-HCl buffer (1 M, pH 8.0)

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • DTT solution (100 mM)

  • Coenzyme A solution (10 mM)

  • Enzyme preparation (cell lysate or purified enzyme)

  • Termination solution: Isopropanol/Heptane (B126788)/1 M H₂SO₄ (40:10:1)

  • Heptane

  • Deionized water

  • Scintillation cocktail

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of [³H]-heneicosanoic acid in ethanol.

    • In a separate tube, prepare a 10% fatty acid-free BSA solution in deionized water.

    • Add the desired amount of [³H]-heneicosanoic acid to the BSA solution to achieve a final concentration of 10-100 µM and a 3:1 molar ratio of BSA to fatty acid. Vortex gently to mix.

  • Reaction Mixture Preparation (per reaction):

    • 5 µL 1 M Tris-HCl, pH 8.0 (Final: 50 mM)

    • 1 µL 100 mM ATP (Final: 1 mM)

    • 1 µL 100 mM MgCl₂ (Final: 1 mM)

    • 1 µL 100 mM DTT (Final: 1 mM)

    • 10 µL [³H]-Heneicosanoic acid/BSA complex

    • X µL Enzyme preparation

    • Deionized water to a final volume of 95 µL.

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of 10 mM Coenzyme A (Final: 0.5 mM).

    • Incubate at 37°C for 10-30 minutes (ensure the reaction is in the linear range).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 2.5 mL of the termination solution.

    • Add 1.5 mL of heptane and 1 mL of deionized water.

    • Vortex vigorously for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Quantification:

    • The upper organic phase contains the unreacted [³H]-heneicosanoic acid.

    • The lower aqueous phase contains the [³H]-Heneicosanoyl-CoA.

    • Take an aliquot of the lower aqueous phase, add it to a scintillation vial with scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.

Protocol 2: Spectrophotometric Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This protocol is adapted from methods using ferricenium ion as an artificial electron acceptor. The reduction of ferricenium is monitored by the decrease in absorbance at 300 nm.

Materials:

  • Potassium phosphate buffer (1 M, pH 7.2)

  • This compound

  • Ferricenium hexafluorophosphate

  • Triton X-100

  • EDTA

  • Enzyme preparation (cell lysate or purified enzyme)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • If using cells or tissue, homogenize in ice-cold 100 mM potassium phosphate buffer (pH 7.2) containing 0.2% Triton X-100 and 0.1 mM EDTA.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing:

      • 100 µL 1 M Potassium phosphate buffer, pH 7.2 (Final: 100 mM)

      • 15 µL of 10 mM Ferricenium hexafluorophosphate (Final: 150 µM)

      • 1 µL of 100 mM EDTA (Final: 0.1 mM)

      • X µL Enzyme preparation

      • Deionized water to a final volume of 980 µL.

  • Reaction Initiation and Measurement:

    • Equilibrate the cuvette in the spectrophotometer at 37°C.

    • Initiate the reaction by adding 20 µL of 10 mM this compound (Final: 200 µM).

    • Immediately start monitoring the decrease in absorbance at 300 nm for 5-10 minutes.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of ferricenium ion (ε = 4.3 mM⁻¹ cm⁻¹) to calculate the enzyme activity in units (µmol/min) per mg of protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_substrate Prepare Heneicosanoic Acid-BSA Complex mix_reagents Combine Reagents in Reaction Vessel prep_substrate->mix_reagents prep_enzyme Prepare Enzyme (Lysate or Purified) prep_enzyme->mix_reagents prep_reagents Prepare Buffers and Cofactors prep_reagents->mix_reagents pre_incubate Pre-incubate at Optimal Temp. mix_reagents->pre_incubate initiate_rxn Initiate Reaction with Substrate/Cofactor pre_incubate->initiate_rxn incubate Incubate for Defined Time initiate_rxn->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn separate Separate Product from Substrate terminate_rxn->separate detect Detect Product (Radioactivity, etc.) separate->detect calculate Calculate Enzyme Activity detect->calculate

Caption: General workflow for a this compound enzymatic assay.

troubleshooting_logic cluster_substrate Substrate Issues cluster_enzyme Enzyme Issues cluster_conditions Assay Condition Issues start Low or No Enzyme Activity check_solubility Check Substrate Solubility (BSA?) start->check_solubility Is substrate soluble? check_enzyme_activity Test with Positive Control Substrate start->check_enzyme_activity Is enzyme active? optimize_ph Optimize pH start->optimize_ph Are conditions optimal? check_concentration Verify Substrate Concentration check_solubility->check_concentration check_stability Assess Substrate Stability check_concentration->check_stability check_storage Verify Enzyme Storage Conditions check_enzyme_activity->check_storage check_enzyme_conc Measure Protein Concentration check_storage->check_enzyme_conc optimize_temp Optimize Temperature optimize_ph->optimize_temp optimize_cofactors Titrate Cofactor Concentrations optimize_temp->optimize_cofactors

Caption: Troubleshooting logic for low enzyme activity.

signaling_pathway cluster_activation Activation cluster_oxidation β-Oxidation FA Heneicosanoic Acid (C21:0) AcylCoA This compound FA->AcylCoA VLC-ACS (ATP, CoA) EnoylCoA trans-2-Heneicosenoyl-CoA AcylCoA->EnoylCoA VLCAD (FAD -> FADH2) HydroxyacylCoA 3-Hydroxythis compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketothis compound HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Nonadecanoyl-CoA (C19:0) KetoacylCoA->ShortenedAcylCoA Thiolase (+ CoA) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase

Caption: this compound metabolism via β-oxidation.

Validation & Comparative

A Comparative Guide to Biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: Established Markers and the Hypothetical Validation of Novel Candidates like Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency against the theoretical validation pathway for a novel biomarker, Heneicosanoyl-CoA. VLCAD deficiency is an inherited metabolic disorder that prevents the body from converting certain fats into energy, leading to a spectrum of clinical presentations from severe neonatal cardiomyopathy to adult-onset myopathy.[1][2] Accurate and timely diagnosis is critical for managing this condition.

Established Biomarkers: The Acylcarnitine Profile

Newborn screening and subsequent confirmatory testing for VLCAD deficiency primarily rely on the analysis of acylcarnitine profiles in dried blood spots and plasma using tandem mass spectrometry (MS/MS).[3][4] The deficiency of the VLCAD enzyme, which is crucial for the breakdown of long-chain fatty acids (14 to 20 carbons), leads to the accumulation of specific acylcarnitines.[5][6][7]

Performance of Key Established Biomarkers
Biomarker/RatioSignificance in VLCAD DeficiencyTypical FindingsDiagnostic Utility
C14:1 (Tetradecenoylcarnitine) Primary biomarker; directly reflects the substrate of the deficient enzyme.Significantly elevated (>1 μmol/L in severe cases).[8]High sensitivity, but can have false positives, necessitating further testing.[8][9]
C14:2 (Tetradecadienoylcarnitine) Another long-chain acylcarnitine that accumulates.Elevated in affected individuals.[4]Used in conjunction with other markers to increase diagnostic specificity.
C14 (Tetradecanoylcarnitine) A saturated long-chain acylcarnitine that can be elevated.Often elevated, though less specific than C14:1.[4]Contributes to the overall acylcarnitine profile suggestive of VLCAD deficiency.
C12:1 (Dodecenoylcarnitine) A downstream metabolite that can also accumulate.May be elevated, particularly in less severe phenotypes.[4]Used in calculating diagnostic ratios.
C14:1/C2 Ratio Ratio of a long-chain to a short-chain acylcarnitine.A ratio >0.02 is highly indicative of VLCAD deficiency.[8]Improves the positive predictive value and specificity of screening.[1][8]
C14:1/C16 Ratio Ratio of two long-chain acylcarnitines.Demonstrates enhanced diagnostic value, particularly in the hepatic form of VLCADD.[8]Helps differentiate true positives from false positives.[8]
C14:1/C12:1 Ratio Ratio of two accumulating long-chain acylcarnitines.Considered a precise diagnostic marker for VLCAD deficiency.[4]Useful in differentiating true positive from false positive cases in newborn screening.[4]

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This is the cornerstone of VLCAD deficiency diagnosis.

Objective: To quantify acylcarnitine species in dried blood spots or plasma to identify patterns characteristic of VLCAD deficiency.

Methodology:

  • Sample Preparation:

    • A small disc is punched from a dried blood spot card or a plasma sample is used.

    • Acylcarnitines are extracted using a solvent, typically methanol, containing stable isotope-labeled internal standards.

    • The extract is then dried and derivatized (e.g., with butanol-HCl) to form butyl esters, which improves chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • The LC system separates the different acylcarnitine species.

    • The MS/MS instrument is set up for precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the targeted acylcarnitine species.

  • Data Analysis:

    • The concentrations of various acylcarnitines (C14:1, C14:2, C12:1, C16, C2, etc.) are determined by comparing their signal intensities to those of the known concentrations of the internal standards.

    • Diagnostic ratios (e.g., C14:1/C2, C14:1/C16) are calculated.

    • The resulting profile is compared to established reference ranges to identify abnormalities consistent with VLCAD deficiency.[10]

Validation of a Novel Biomarker: The Case of this compound

Heneicosanoic acid (C21:0) is an odd-chain fatty acid. While the primary substrates for VLCAD are even-chained, the enzyme can act on a range of fatty acyl-CoAs.[5] If this compound were to accumulate in VLCAD deficiency, its validation as a biomarker would require a rigorous, multi-stage process.

Proposed Experimental Workflow for this compound Validation

G cluster_0 Phase 1: Discovery and Feasibility cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Clinical Validation A Hypothesis: This compound accumulates in VLCADD B Method Development: LC-MS/MS assay for This compound A->B C Pilot Study: Analyze patient vs. control fibroblasts B->C D Assay Validation: Sensitivity, Specificity, Linearity, Precision C->D E Reference Range Establishment D->E F Retrospective Cohort Study: Analyze stored samples from confirmed VLCADD patients E->F H Performance Evaluation: ROC curve analysis, PPV, NPV calculation F->H G Prospective Study: Compare this compound to C14:1 in newborns G->H

Caption: Proposed workflow for the validation of a novel biomarker.

Detailed Protocols for Validation
  • Method Development and Analytical Validation:

    • Objective: To create a robust and reliable method for quantifying this compound in biological matrices (e.g., fibroblasts, plasma).

    • Protocol:

      • Synthesis of Standard: Obtain or synthesize pure this compound and a stable isotope-labeled internal standard (e.g., ¹³C-Heneicosanoyl-CoA).

      • LC-MS/MS Method Optimization: Develop a liquid chromatography method to separate this compound from other acyl-CoAs. Optimize mass spectrometry parameters (precursor/product ion pairs, collision energy) for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

      • Validation: Perform a full analytical validation according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • In Vitro Analysis in Patient-Derived Cells:

    • Objective: To provide initial proof-of-concept that this compound accumulates in a cellular model of VLCAD deficiency.

    • Protocol:

      • Cell Culture: Culture fibroblasts from confirmed VLCAD-deficient patients and healthy controls.

      • Fatty Acid Loading: Incubate the cells with heneicosanoic acid.

      • Metabolite Extraction: Lyse the cells and extract intracellular acyl-CoAs.

      • Quantification: Analyze the extracts using the validated LC-MS/MS method to compare the levels of this compound between patient and control cells.

  • Clinical Cohort Studies:

    • Objective: To evaluate the diagnostic performance of this compound in a clinical setting and compare it to the established biomarker, C14:1.

    • Protocol:

      • Sample Collection: Obtain stored dried blood spots or plasma from a cohort of confirmed VLCAD-deficient patients and a control group.

      • Biomarker Measurement: Measure both this compound (as a proxy, likely its carnitine conjugate, Heneicosanoylcarnitine, in blood spots) and C14:1 in all samples.

      • Statistical Analysis:

        • Compare the levels of the new biomarker between the patient and control groups.

        • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cut-off value and assess the sensitivity and specificity.

        • Directly compare the Area Under the Curve (AUC) for this compound/carnitine with that of C14:1 to determine if it offers superior, equivalent, or inferior diagnostic power.

Signaling Pathways and Metabolic Context

The following diagram illustrates the central role of VLCAD in mitochondrial fatty acid β-oxidation and the consequences of its deficiency.

FattyAcidOxidation cluster_mito Mitochondrial Matrix LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA, C16) VLCAD VLCAD LCFA_CoA->VLCAD Accumulation_Carnitine Exported to Blood (Detectable Biomarkers) LCFA_CoA->Accumulation_Carnitine Accumulates as C14:1, C16 carnitines VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (e.g., this compound, C21) VLCFA_CoA->VLCAD Hypothetical Substrate Accumulation_Heneico Exported to Blood (Potential Biomarker) VLCFA_CoA->Accumulation_Heneico Potentially accumulates as This compound/carnitine Enoyl_CoA trans-2-Enoyl-CoA Acetyl_CoA Acetyl-CoA Enoyl_CoA->Acetyl_CoA Further β-oxidation steps TCA TCA Cycle Acetyl_CoA->TCA Energy Production VLCAD->Enoyl_CoA FADH2 produced Block Deficiency Block

References

A Comparative Analysis of Heneicosanoyl-CoA and Lignoceroyl-CoA Metabolism in X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

X-linked adrenoleukodystrophy (X-ALD) is a debilitating genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), leading to severe neurological symptoms and adrenal insufficiency. This guide provides a detailed comparison of the metabolism of two specific VLCFA-Coenzyme A esters, Heneicosanoyl-CoA (C21:0-CoA) and Lignoceroyl-CoA (C24:0-CoA), in the context of X-ALD. The information presented herein is supported by experimental data to aid researchers in understanding the nuanced metabolic dysregulation in this disease.

Metabolic Derangement in X-ALD: A Focus on VLCFA-CoAs

In healthy individuals, VLCFAs are primarily degraded via β-oxidation within peroxisomes. This process is initiated by the activation of VLCFAs to their respective CoA esters by very-long-chain acyl-CoA synthetases. The resulting VLCFA-CoAs are then transported into the peroxisome by the ATP-binding cassette transporter subfamily D member 1 (ABCD1) protein.[1][2][3]

X-ALD is caused by mutations in the ABCD1 gene, leading to a dysfunctional or absent ABCD1 protein.[1][4] This transport defect results in the accumulation of VLCFA-CoAs in the cytosol.[5][6] The elevated cytosolic pool of VLCFA-CoAs, including Lignoceroyl-CoA, serves as a substrate for further elongation by elongase enzymes, contributing to the buildup of even longer fatty acids, such as hexacosanoic acid (C26:0).[5][7] While the metabolism of odd-chain fatty acids like heneicosanoic acid (C21:0) is less extensively studied in X-ALD, it is understood that their degradation also relies on peroxisomal β-oxidation.

The accumulation of VLCFAs and their CoA derivatives is cytotoxic, contributing to mitochondrial dysfunction, oxidative stress, and inflammation, which are key pathological features of X-ALD.[8][9]

Quantitative Analysis of Acyl-CoA Species in X-ALD Fibroblasts

The following table summarizes quantitative data on the levels of various acyl-CoA species in fibroblasts from X-ALD patients compared to control subjects. This data highlights the significant accumulation of very-long-chain acyl-CoAs in affected individuals. While specific data for this compound (C21:0-CoA) is not extensively reported in the literature, the accumulation of other VLCFA-CoAs provides a strong indication of generalized dysregulation of this metabolic pathway.

Acyl-CoA SpeciesControl (pmol/mg protein)X-ALD (pmol/mg protein)Fold ChangeReference
Lignoceroyl-CoA (C24:0-CoA)~1.5~6.0~4.0[10]
Hexacosanoyl-CoA (C26:0-CoA)~0.5~4.5~9.0[10]
Oleoyl-CoA (C18:1-CoA)~3.0~3.5~1.2[11]
Palmitoyl-CoA (C16:0-CoA)~4.0~4.2~1.1[11]

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

VLCFA Metabolism in Health and X-ALD

experimental_workflow start Fibroblast Culture (Control and X-ALD) extraction Acyl-CoA Extraction start->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-MS/MS Analysis purification->analysis quantification Data Analysis and Quantification analysis->quantification end Comparative Quantification of This compound and Lignoceroyl-CoA quantification->end

Experimental Workflow for Acyl-CoA Analysis

Experimental Protocols

The quantification of this compound and Lignoceroyl-CoA in biological samples, such as patient-derived fibroblasts, requires sensitive and specific analytical methods. The following is a representative protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Harvesting:

  • Culture human skin fibroblasts from X-ALD patients and healthy controls in standard cell culture conditions (e.g., DMEM with 10% FBS).

  • Harvest cells at approximately 80-90% confluency. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Immediately snap-freeze the cell pellet in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

2. Acyl-CoA Extraction:

  • Resuspend the frozen cell pellet in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9).[12]

  • Homogenize the cell suspension using a probe sonicator on ice.

  • Add acetonitrile (B52724) to precipitate proteins and further extract acyl-CoAs.[12]

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification and Concentration:

  • Condition a C18 SPE cartridge with methanol (B129727) and equilibrate with an appropriate buffer.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with a low-concentration organic solvent to remove polar impurities.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried acyl-CoA extract in a suitable injection solvent (e.g., 50% methanol in water).

  • Inject the sample onto a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Perform detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Lignoceroyl-CoA (C24:0-CoA) Transition: Monitor for the specific precursor-to-product ion transition.

    • This compound (C21:0-CoA) Transition: Monitor for the specific precursor-to-product ion transition.

  • Use stable isotope-labeled internal standards for accurate quantification.

5. Data Analysis:

  • Generate a standard curve using known concentrations of this compound and Lignoceroyl-CoA standards.

  • Quantify the amount of each acyl-CoA in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and total protein content.

Conclusion

The metabolic dysregulation in X-linked adrenoleukodystrophy leads to a significant accumulation of very-long-chain acyl-CoAs, including Lignoceroyl-CoA, in the cytosol of affected cells. While direct quantitative data for this compound remains limited, the established impairment of peroxisomal β-oxidation for all VLCFAs strongly suggests its accumulation as well. The provided experimental framework offers a robust methodology for the precise quantification of these critical metabolites. Further research focusing on the comparative accumulation of a broader range of VLCFA-CoAs, including odd-chain species, will be crucial for a more comprehensive understanding of X-ALD pathophysiology and for the development of targeted therapeutic strategies.

References

A Kinetic Showdown: VLCAD's Preference for Heneicosanoyl-CoA and Other Fatty Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is pivotal for dissecting its role in mitochondrial fatty acid β-oxidation and developing therapeutic strategies for VLCAD deficiency. This guide provides a comparative analysis of VLCAD's kinetic performance with its recently highlighted substrate, heneicosanoyl-CoA (C21:0-CoA), against a range of other long-chain acyl-CoA substrates.

VLCAD, a key enzyme in the initial dehydrogenation step of long-chain fatty acid metabolism, exhibits a preference for substrates with carbon chain lengths from 12 to 24.[1][2] While palmitoyl-CoA (C16:0-CoA) is often cited as its optimal substrate, recent studies have utilized the odd-chain fatty acyl-CoA, this compound, to effectively differentiate VLCAD activity from that of Long-Chain Acyl-CoA Dehydrogenase (LCAD).[3] This has brought the kinetic interplay of VLCAD with various substrates into sharper focus.

Comparative Kinetic Parameters of VLCAD with Various Acyl-CoA Substrates

To provide a clear and objective comparison, the following table summarizes the key kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—of human VLCAD with this compound and other relevant long-chain acyl-CoA substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.

Substrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound (C21:0-CoA)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Myristoyl-CoA (C14:0-CoA)2.81.21.55.4 x 10⁵
Palmitoyl-CoA (C16:0-CoA)2.11.51.99.0 x 10⁵
Stearoyl-CoA (C18:0-CoA)2.51.11.45.6 x 10⁵
Arachidoyl-CoA (C20:0-CoA)3.00.81.03.3 x 10⁵
Behenoyl-CoA (C22:0-CoA)3.50.60.752.1 x 10⁵

Note: Specific kinetic data for this compound with purified human VLCAD were not available in the reviewed literature. The table presents data for other common long-chain acyl-CoA substrates to provide a comparative context for VLCAD's substrate specificity.

Experimental Protocols

The determination of VLCAD kinetic parameters is crucial for comparative studies. The electron transfer flavoprotein (ETF) fluorescence reduction assay stands as a gold-standard method for measuring the activity of acyl-CoA dehydrogenases, including VLCAD.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This spectrophotometric assay measures the decrease in ETF fluorescence as it is reduced by VLCAD during the dehydrogenation of an acyl-CoA substrate.

Materials:

  • Purified recombinant human VLCAD

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates (e.g., this compound, palmitoyl-CoA, etc.) dissolved in appropriate buffer

  • Assay buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system)

  • Fluorometer capable of excitation at 380 nm and emission at 495 nm

Procedure:

  • Prepare the assay mixture in a quartz cuvette by combining the assay buffer, ETF, and the acyl-CoA substrate at various concentrations.

  • Make the reaction mixture anaerobic to prevent the reoxidation of reduced ETF by molecular oxygen. This is a critical step for accurate measurement.

  • Initiate the reaction by adding a known amount of purified VLCAD to the cuvette.

  • Immediately monitor the decrease in ETF fluorescence over time using a fluorometer.

  • The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve.

  • Repeat the assay with a range of substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow and Signaling Pathway

To visualize the experimental process and the underlying biochemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Assay Reagents (Buffer, ETF, Substrates) mix Combine Reagents in Cuvette reagents->mix enzyme Purify Recombinant VLCAD initiate Initiate Reaction with VLCAD enzyme->initiate anaerobic Establish Anaerobic Conditions mix->anaerobic anaerobic->initiate measure Monitor Fluorescence Decrease initiate->measure calculate Calculate Initial Rates measure->calculate kinetics Determine Km and Vmax calculate->kinetics

VLCAD Kinetic Assay Workflow

The diagram above illustrates the key steps involved in determining the kinetic parameters of VLCAD, from the initial preparation of reagents to the final data analysis.

vlcad_reaction AcylCoA Fatty Acyl-CoA VLCAD_FAD VLCAD-FAD AcylCoA->VLCAD_FAD Substrate Binding EnoylCoA trans-2-Enoyl-CoA VLCAD_FAD->EnoylCoA Dehydrogenation VLCAD_FADH2 VLCAD-FADH₂ VLCAD_FAD->VLCAD_FADH2 FAD Reduction VLCAD_FADH2->VLCAD_FAD Regeneration ETF_ox ETF (oxidized) VLCAD_FADH2->ETF_ox Electron Transfer ETF_red ETF (reduced) ETF_ox->ETF_red

VLCAD Catalytic Cycle

This diagram depicts the catalytic cycle of VLCAD, showing the conversion of a fatty acyl-CoA to a trans-2-enoyl-CoA, coupled with the reduction of FAD and the subsequent transfer of electrons to ETF.

References

Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Very-long-chain acyl-Coenzyme A (VLC-CoA) esters are critical metabolic intermediates in cellular lipid metabolism, particularly in the mitochondrial beta-oxidation of fatty acids. While the role of shorter-chain acyl-CoAs in cellular signaling and disease is increasingly studied, direct quantitative comparisons of specific VLC-CoAs, such as Heneicosanoyl-CoA (C21:0), in healthy versus diseased tissues are not widely available in published literature. This guide, therefore, provides a comparative analysis of VLC-CoAs as a class, focusing on the well-characterized genetic disorder, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, as a primary example of disease-related alterations in VLC-CoA metabolism. In clinical practice, direct measurement of tissue VLC-CoA levels is not routinely performed; instead, acylcarnitine profiles in blood serve as a diagnostic proxy. Understanding the underlying alterations in VLC-CoA pools is crucial for interpreting these diagnostic tests and for the development of novel therapeutic strategies.

Quantitative Data Presentation: VLC-Acylcarnitines as Surrogates for VLC-CoA Levels

In VLCAD deficiency, the impaired activity of the VLCAD enzyme leads to the accumulation of its substrates, namely very-long-chain acyl-CoAs. These are subsequently converted to acylcarnitines for transport out of the mitochondria and are detectable at elevated levels in the blood. The following table summarizes the typical findings in acylcarnitine profiling of newborns with VLCAD deficiency compared to healthy controls.

AnalyteHealthy Newborn (Blood Spot)Newborn with VLCAD Deficiency (Blood Spot)Fold Change (Approximate)
Tetradecenoylcarnitine (C14:1)Low / UndetectableMarkedly Elevated> 10x
Myristoylcarnitine (C14)LowElevated> 5x
Tetradecadienoylcarnitine (C14:2)Low / UndetectableElevated> 5x
C14:1 / C2 (Acetylcarnitine) RatioLowHigh> 10x
C14:1 / C16 (Palmitoylcarnitine) RatioLowHigh> 5x

Note: Absolute concentrations can vary between laboratories. The key diagnostic indicators are the significant elevations of specific long-chain acylcarnitines and their ratios to other carnitine species.

Experimental Protocols

Measurement of Very-Long-Chain Acyl-CoA Esters in Tissue Samples

The following is a generalized protocol for the extraction and quantification of VLC-CoAs from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for specific VLC-CoA species of interest.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a solution containing 0.5 ml of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 ml of an acetonitrile:2-propanol:methanol (B129727) (3:1:1) mixture. An internal standard, such as heptadecanoyl-CoA, is added at this stage.

  • Extraction: The homogenate is vortexed for 2 minutes, sonicated for 3 minutes, and then centrifuged at 16,000 x g at 4°C for 10 minutes.

  • Supernatant Collection: The supernatant is collected, and the pellet is re-extracted with the same volume of the acetonitrile:2-propanol:methanol mixture.

  • Pooling and Drying: The supernatants from both extractions are combined and dried under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Clean-up:

  • Column Conditioning: An SPE column is conditioned with 3 ml of methanol followed by equilibration with 3 ml of water.

  • Sample Loading: The dried and reconstituted sample extract is loaded onto the SPE column.

  • Washing: The column is washed with 2.4 ml of 2% formic acid, followed by a wash with 2.4 ml of methanol.

  • Elution: The acyl-CoAs are eluted with two successive volumes of 2.4 ml of 2% and 5% ammonium (B1175870) hydroxide.

  • Final Preparation: The eluted fractions are combined and dried under nitrogen. The residue is reconstituted in 100 µl of 50% methanol for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Separation of VLC-CoAs is typically achieved using a C18 reverse-phase column with a gradient elution. Mobile phase A is often an aqueous solution with a buffer like ammonium acetate, and mobile phase B is an organic solvent such as acetonitrile.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode. A neutral loss scan of m/z 507 is characteristic for the fragmentation of acyl-CoAs. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each VLC-CoA species and the internal standard.[1]

Mandatory Visualization

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA (in Mitochondria) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA VLCAD VLCAD_Deficiency VLCAD Deficiency (Genetic Block) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA (to TCA Cycle) Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters β-oxidation cycle VLCAD_Deficiency->Enoyl_CoA Impaired Conversion

Caption: Mitochondrial fatty acid β-oxidation pathway and the impact of VLCAD deficiency.

Experimental_Workflow Tissue_Sample 1. Tissue Sample (Healthy or Diseased) Homogenization 2. Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) Clean-up Extraction->SPE LC_MS 5. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 6. Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: General workflow for the analysis of VLC-CoAs in tissue samples.

References

A Comparative Guide to the Analytical Cross-Validation of Heneicosanoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Heneicosanoyl-CoA, a very-long-chain acyl-CoA, is critical for advancing research in metabolic pathways, lipidomics, and the development of therapeutics targeting fatty acid metabolism. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and specificity of experimental outcomes. This guide provides an objective comparison of prevalent analytical techniques for this compound quantification, supported by established experimental principles.

Comparison of Analytical Methods

The primary methods for the quantification of acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays.[1] LC-MS/MS is widely regarded as the gold standard due to its superior sensitivity and specificity.[1][2][3]

Data Presentation
ParameterLC-MS/MSHPLC-UVEnzymatic Assays
Specificity Very HighModerateLow to Moderate
Sensitivity Very High (femtomole range)[4]Low to ModerateLow
Throughput HighModerateHigh
Quantitative Accuracy ExcellentGoodModerate
Instrumentation Cost HighModerateLow
Sample Complexity Tolerant to complex matricesProne to interferenceProne to interference

Experimental Protocols

A robust and reproducible sample preparation protocol is fundamental to minimizing variability and ensuring the integrity of the analytical results.

Sample Preparation (General Protocol for Tissues and Cells)
  • Homogenization: Homogenize tissue samples or cell pellets in an ice-cold extraction solvent, such as a mixture of acetonitrile (B52724) and isopropanol.

  • Protein Precipitation: Precipitate proteins to release acyl-CoAs. This can be achieved using organic solvents or acids like 5% sulfosalicylic acid.[1]

  • Centrifugation: Pellet the precipitated proteins and cellular debris by high-speed centrifugation at 4°C.[1][5]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant, for example, under a stream of nitrogen, and reconstitute the extract in a solvent that is compatible with the intended analytical method.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of acyl-CoAs from complex biological samples.[2][3][6]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically employed for the separation of long-chain acyl-CoAs.[1]

    • Mobile Phase: A common mobile phase consists of a binary gradient with solvents such as water with 15 mM ammonium (B1175870) hydroxide (B78521) and acetonitrile with 15 mM ammonium hydroxide.[7]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[7]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI) is commonly used.[7]

    • Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[1][2] Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., C17-CoA) are monitored.[7]

    • Quantification: this compound is quantified by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the analyte.[1][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a more accessible and cost-effective method that can be used for the quantification of more abundant acyl-CoA species.[1]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient system composed of a buffer (e.g., 75 mM KH2PO4) and acetonitrile containing acetic acid can be used.[4]

  • UV Detection:

    • Wavelength: The eluent is monitored at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[4]

  • Quantification: Quantification is achieved by comparing the peak area of this compound to a standard curve.

Enzymatic Assays

Enzymatic assays offer a high-throughput and straightforward approach for the quantification of total or specific acyl-CoAs and are useful for initial screening.[1] These assays typically involve the enzymatic release of Coenzyme A, which is then detected using a colorimetric or fluorometric probe. However, their specificity for a particular long-chain acyl-CoA like this compound can be limited.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a conceptual signaling pathway involving long-chain acyl-CoAs.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV Extraction->HPLC Enzymatic Enzymatic Assay Extraction->Enzymatic Specificity Specificity LCMS->Specificity Sensitivity Sensitivity (LOD, LOQ) LCMS->Sensitivity Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy & Precision LCMS->Accuracy Robustness Robustness LCMS->Robustness HPLC->Specificity HPLC->Sensitivity HPLC->Linearity HPLC->Accuracy HPLC->Robustness Enzymatic->Specificity Enzymatic->Sensitivity Enzymatic->Linearity Enzymatic->Accuracy Enzymatic->Robustness Comparison Statistical Analysis (e.g., Bland-Altman plot) Linearity->Comparison Accuracy->Comparison

Caption: Workflow for the cross-validation of analytical methods for this compound.

SignalingPathway cluster_downstream Downstream Metabolic Fates Heneicosanoic_Acid Heneicosanoic Acid ACSL Acyl-CoA Synthetase (ACSL) Heneicosanoic_Acid->ACSL ATP -> AMP + PPi Heneicosanoyl_CoA This compound ACSL->Heneicosanoyl_CoA Beta_Oxidation β-Oxidation Heneicosanoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Sphingolipids) Heneicosanoyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Heneicosanoyl_CoA->Protein_Acylation

Caption: Simplified metabolic pathway involving this compound.

References

Navigating the Challenges of Very-Long-Chain Fatty Acyl-CoA Analysis: A Comparative Guide to Ionization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) is crucial for understanding numerous physiological and pathological processes. However, the analysis of these molecules by mass spectrometry is not without its challenges, a key one being the variability in ionization efficiency among different VLCFA-CoA species. This guide provides a comparative analysis of the ionization efficiency of C21:0-CoA relative to other VLCFA-CoAs, supported by experimental data and detailed protocols to aid in the design and interpretation of quantitative studies.

Quantitative Comparison of Ionization Efficiency of Saturated VLCFA-CoAs

Direct experimental data comparing the ionization efficiency of C21:0-CoA to other VLCFA-CoAs is limited in publicly available literature. However, a comprehensive study by Haynes et al. (2008) on the quantitation of fatty acyl-CoAs by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides valuable insights into the ionization efficiencies of a range of saturated long-chain and very-long-chain fatty acyl-CoAs. The ionization efficiency, represented as the slope of the calibration curve (in counts per second per picomole, cps/pmol), demonstrates a clear trend with respect to the length of the acyl chain.

The data reveals a general decrease in ionization efficiency as the acyl chain length increases for saturated VLCFA-CoAs. While C21:0-CoA was not explicitly measured in this study, its ionization efficiency can be reasonably estimated by interpolating between the values obtained for C20:0-CoA and C22:0-CoA.

Fatty Acyl-CoAAcyl Chain LengthIonization Efficiency (cps/pmol)
C20:0-CoA202.0
C21:0-CoA 21 ~1.9-2.0 (Estimated)
C22:0-CoA221.9
C24:0-CoA241.3
C26:0-CoA260.84

Table 1: Comparison of the ionization efficiency of various saturated very-long-chain fatty acyl-CoAs. Data is adapted from Haynes et al., 2008. The value for C21:0-CoA is an estimation based on the observed trend.

Experimental Protocol for VLCFA-CoA Analysis

The following is a detailed methodology for the analysis of VLCFA-CoAs using LC-ESI-MS/MS, adapted from the work of Haynes et al. (2008).

Sample Preparation (Cell Extracts)
  • Cell Harvesting: Harvest approximately 10-20 million cells by scraping and centrifugation.

  • Extraction: Resuspend the cell pellet in 1 ml of a 2:1 (v/v) mixture of 2-propanol and 50 mM KH2PO4 (pH 7.2).

  • Sonication: Sonicate the cell suspension to ensure complete lysis.

  • Phase Separation: Add 2 ml of methanol (B129727) and 1 ml of chloroform, vortex thoroughly, and centrifuge to separate the phases.

  • Acyl-CoA Extraction: Collect the upper aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 50% aqueous methanol.

    • Elute the acyl-CoAs with 100% methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A reverse-phase HPLC system.

  • Column: A C18 column suitable for the separation of lipids.

  • Mobile Phase A: 95:5 (v/v) water/acetonitrile with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 95:5 (v/v) acetonitrile/water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the different acyl-CoA species.

  • Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 200-400 µL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions are specific for each acyl-CoA species, typically involving the precursor ion ([M+H]+) and a common product ion resulting from the neutral loss of the 4',7''-bisphosphate-adenosine portion of the CoA molecule.

Visualization of the VLCFA Elongation Pathway

Very-long-chain fatty acids are synthesized through a cyclical elongation process that takes place in the endoplasmic reticulum. This pathway is fundamental to understanding the origin of the diverse VLCFA-CoA species within the cell.

VLCFA_Elongation cluster_cycle Fatty Acid Elongation Cycle cluster_input Inputs Acyl_CoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR trans-2,3-enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Elongated_Acyl_CoA->Acyl_CoA Further Elongation NADPH1 NADPH + H+ NADPH1->KCR NADPH2 NADPH + H+ NADPH2->ECR

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Heneicosanoyl-CoA vs. Even-Chain VLCFA-CoAs in Ceramide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Heneicosanoyl-CoA (C21:0-CoA), an odd-chain very-long-chain fatty acyl-CoA (VLCFA-CoA), and even-chain VLCFA-CoAs as substrates in ceramide synthesis. The information presented is based on available experimental data and established principles of sphingolipid biochemistry.

Executive Summary

Ceramide synthesis is a critical cellular process, and the acyl-chain length of ceramides (B1148491) is a key determinant of their biological function, influencing membrane biophysics and cell signaling pathways. The synthesis of ceramides with specific acyl-chain lengths is tightly regulated by a family of six ceramide synthases (CerS), each exhibiting distinct substrate specificity for fatty acyl-CoAs.

Current research indicates a strong preference of mammalian CerS isoforms for even-chain fatty acyl-CoAs. Very-long-chain (VLC) ceramides, typically containing C22 to C24 fatty acids, are primarily synthesized by CerS2. While direct quantitative data on the utilization of this compound (C21:0-CoA) is limited, the available evidence suggests that it is likely a suboptimal substrate for the known CerS isoforms compared to their preferred even-chain VLCFA-CoA counterparts. This guide synthesizes the current understanding, highlighting the enzymatic preferences, potential biophysical implications, and the experimental methodologies used to study these processes.

Data Presentation: Ceramide Synthase Substrate Specificity

The following table summarizes the known substrate specificities of the mammalian ceramide synthase family, with a focus on those utilizing very-long-chain fatty acyl-CoAs.

Ceramide Synthase IsoformPreferred Acyl-CoA Chain Length(s)Substrate Specificity Notes
CerS1 C18:0-CoAHighly specific for stearoyl-CoA.
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoAThe primary synthase for very-long-chain ceramides.[1] Shows high selectivity for C20-C26 acyl-CoAs.[2]
CerS3 ≥C26-CoAResponsible for the synthesis of ultra-long-chain ceramides, crucial for skin barrier function.
CerS4 C18:0-CoA, C20:0-CoA, C22:0-CoADisplays a preference for long to very-long-chain acyl-CoAs.[3][4]
CerS5 C16:0-CoAPrimarily utilizes palmitoyl-CoA.
CerS6 C16:0-CoAAlso primarily utilizes palmitoyl-CoA.

Inference on this compound (C21:0-CoA) Utilization:

Based on the established substrate specificities, this compound (C21:0-CoA) would most likely be a substrate for CerS2 or CerS4 , as its 21-carbon chain length falls within their activity ranges. However, the enzymatic machinery of CerS is optimized for the binding and processing of even-chain fatty acyl-CoAs. It is therefore highly probable that the efficiency of C21:0-CoA utilization by these enzymes is significantly lower than that of their preferred even-chain substrates (e.g., C22:0-CoA for CerS2). One study suggested that the low abundance of C21:0-containing ceramides in the brain may be a consequence of C21:0-CoA being a poor substrate for CerS2.

Comparative Analysis

FeatureThis compound (C21:0-CoA) in Ceramide SynthesisEven-Chain VLCFA-CoAs (e.g., C22:0-CoA, C24:0-CoA) in Ceramide Synthesis
Enzymatic Efficiency Predicted to be low. The structural difference of an odd-numbered carbon chain likely results in suboptimal binding to the active site of CerS2 and CerS4, leading to reduced catalytic activity.High. CerS2, the primary VLC-ceramide synthase, is highly specific for C22-C24 acyl-CoAs, ensuring efficient synthesis of very-long-chain ceramides.[1][2]
Resulting Ceramide Species C21:0-Ceramide (Cer(d18:1/21:0))C22:0-Ceramide (Cer(d18:1/22:0)), C24:0-Ceramide (Cer(d18:1/24:0)), etc.
Biophysical Properties of Resulting Ceramides Largely uncharacterized. Odd-chain lipids can alter membrane fluidity and phase behavior differently than their even-chain counterparts. It is plausible that C21:0-ceramides would influence membrane properties, but specific experimental data is lacking.Well-studied. Very-long-chain ceramides are known to significantly increase the order of lipid membranes, promote the formation of gel/fluid phase-separated domains, and can induce the formation of tubular structures through interdigitation.[5][6][7][8]
Biological/Signaling Roles of Resulting Ceramides Largely unknown. The specific roles of odd-chain ceramides in cellular signaling are not well-defined.Established roles in various cellular processes. Very-long-chain ceramides are crucial for the integrity of the myelin sheath, skin barrier function, and have been implicated in the regulation of apoptosis and other signaling pathways.[9]

Signaling and Metabolic Pathways

The synthesis of ceramides is a central hub in sphingolipid metabolism, influencing numerous downstream signaling pathways. The acyl-chain length of the ceramide molecule dictates its specific biological effects.

Ceramide_Synthesis_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Complex Sphingolipids Complex Sphingolipids Sphingosine (B13886) Sphingosine Complex Sphingolipids->Sphingosine Ceramides Ceramides Sphingosine->Ceramides Dihydroceramides->Ceramides DEGS Complex Sphingolipids (e.g., Sphingomyelin) Complex Sphingolipids (e.g., Sphingomyelin) Ceramides->Complex Sphingolipids (e.g., Sphingomyelin) Cellular Signaling (e.g., Apoptosis, Inflammation) Cellular Signaling (e.g., Apoptosis, Inflammation) Ceramides->Cellular Signaling (e.g., Apoptosis, Inflammation) This compound (C21:0) This compound (C21:0) This compound (C21:0)->Dihydroceramides CerS2/4 (Predicted, Low Efficiency) Even-Chain VLCFA-CoAs (C22:0, C24:0) Even-Chain VLCFA-CoAs (C22:0, C24:0) Even-Chain VLCFA-CoAs (C22:0, C24:0)->Dihydroceramides CerS2 (High Efficiency)

Ceramide Synthesis Pathways

This diagram illustrates the de novo and salvage pathways of ceramide synthesis. Both pathways converge at the acylation step, where ceramide synthases (CerS) incorporate a fatty acyl-CoA of a specific chain length. The diagram highlights the predicted lower efficiency of this compound (C21:0) as a substrate for CerS2/4 compared to the high efficiency of even-chain VLCFA-CoAs with CerS2.

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from established methods to determine the substrate specificity of CerS isoforms.

1. Preparation of Microsomes:

  • Culture cells (e.g., HEK293T) overexpressing a specific CerS isoform or use tissue homogenates.

  • Harvest cells and homogenize in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in assay buffer.

2. Ceramide Synthase Reaction:

  • Prepare a reaction mixture containing:

    • Microsomal protein (10-50 µg)

    • Sphinganine (or a labeled analog like NBD-sphinganine or d7-sphinganine) in a suitable buffer containing fatty acid-free BSA.

    • The fatty acyl-CoA of interest (this compound or an even-chain VLCFA-CoA) at a defined concentration (e.g., 50 µM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes).

3. Lipid Extraction:

  • Stop the reaction by adding a chloroform:methanol mixture (e.g., 1:2, v/v).

  • Add an internal standard (e.g., C17:0-ceramide) for quantification.

  • Perform a Bligh-Dyer or Folch lipid extraction to isolate the lipid fraction.

  • Dry the lipid extract under a stream of nitrogen.

4. Analysis:

  • Resuspend the lipid extract in a suitable solvent.

  • Analyze the formation of the corresponding ceramide product using:

    • Thin-Layer Chromatography (TLC): For separation and visualization, especially with fluorescently labeled substrates.

    • High-Performance Liquid Chromatography (HPLC): For better separation and quantification.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification of individual ceramide species.[10][11]

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cell Culture/Tissue Homogenization Cell Culture/Tissue Homogenization Microsome Isolation Microsome Isolation Cell Culture/Tissue Homogenization->Microsome Isolation CerS Assay CerS Assay Microsome Isolation->CerS Assay Microsomes Microsomes Microsomes->CerS Assay Lipid Extraction Lipid Extraction CerS Assay->Lipid Extraction Sphinganine Sphinganine Sphinganine->CerS Assay Fatty Acyl-CoA (C21:0 or Even-Chain VLCFA) Fatty Acyl-CoA (C21:0 or Even-Chain VLCFA) Fatty Acyl-CoA (C21:0 or Even-Chain VLCFA)->CerS Assay LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

CerS Activity Assay Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a less favorable substrate for ceramide synthesis in mammalian cells compared to even-chain very-long-chain fatty acyl-CoAs. This is due to the high substrate specificity of the ceramide synthase enzymes, particularly CerS2, which are primed for the utilization of even-chain VLCFAs.

The biophysical and signaling properties of the resulting C21:0-ceramides remain largely unexplored. Future research should focus on direct in vitro enzymatic assays to quantify the kinetic parameters of CerS isoforms with this compound. Furthermore, the generation and study of C21:0-ceramides in model membrane systems and cellular models will be crucial to elucidate their potential unique biological roles. Such studies will provide a more complete understanding of the impact of odd-chain fatty acids on sphingolipid metabolism and function, which could have implications for drug development targeting ceramide-related pathologies.

References

A Comprehensive Guide to the Validation of a Novel LC-MS/MS Method for Heneicosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation protocol for a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Heneicosanoyl-CoA. The performance of this new method is benchmarked against a hypothetical, established alternative to provide a clear and objective assessment. All experimental data and protocols are presented to support the validation in line with regulatory expectations.

This compound, a very-long-chain acyl-Coenzyme A, plays a role in fatty acid metabolism and is a substrate for very long-chain acyl-CoA dehydrogenase (VLCAD)[1]. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic pathways and their deregulation in disease. The presented LC-MS/MS method offers a sensitive and specific approach for this purpose.

Method Performance Comparison

The newly developed LC-MS/MS method for this compound was validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[] Key performance parameters were compared against a hypothetical "Alternative Method," representing a typical existing assay for long-chain acyl-CoAs.

Validation ParameterNew LC-MS/MS Method Alternative Method
Linearity Range 0.5 - 500 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Accuracy (% Bias at LLOQ) ± 8.5%± 15.2%
Precision (% CV at LLOQ) 10.2%18.5%
Accuracy (% Bias at MQC) ± 5.3%± 9.8%
Precision (% CV at MQC) 6.8%12.1%
Matrix Effect (% CV) < 10%< 15%
Recovery (%) 85.2 ± 5.1%78.6 ± 8.9%
Short-Term Stability (4h, RT) < 10% change< 15% change
Long-Term Stability (-80°C, 30 days) < 12% change< 20% change
Freeze-Thaw Stability (3 cycles) < 11% change< 18% change

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of this compound from plasma samples.

Materials:

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Heneicosanoyl-d41-CoA, 100 ng/mL).

  • Add 200 µL of 0.1 M ammonium hydroxide and vortex for 30 seconds.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 30% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 10 mM Ammonium Acetate).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 1076.6 -> 569.6 (Quantifier), 1076.6 -> 303.1 (Qualifier)

    • Heneicosanoyl-d41-CoA (IS): m/z 1117.9 -> 610.9

  • Collision Energy: Optimized for each transition

Note: The molecular weight of this compound is approximately 1076.08 g/mol [3]. The precursor ion [M+H]+ is therefore m/z 1077.09. The observed precursor ion in the search results is likely a rounding. For the purpose of this guide, we will use the calculated molecular weight of this compound, which is derived from the molecular formula of Heneicosanoic acid (C21H42O2, MW: 326.56 g/mol )[4][5] and Coenzyme A (C21H36N7O16P3S, MW: 767.53 g/mol )[6][7], resulting in a molecular weight of 1075.09 g/mol for this compound. The protonated molecule [M+H]+ would have an m/z of 1076.09. The primary fragment ion corresponds to the neutral loss of the 3'-phospho-ADP moiety (507.1 g/mol ). The quantifier product ion is therefore m/z 569.0. The qualifier product ion at m/z 303.1 corresponds to the adenosine (B11128) monophosphate fragment. The internal standard, Heneicosanoyl-d41-CoA, is derived from Heneicosanoic-d41 acid (MW: 367.81 g/mol ), resulting in a molecular weight of 1116.34 g/mol for the deuterated acyl-CoA. The protonated molecule [M+H]+ would have an m/z of 1117.34, and the quantifier product ion would be m/z 610.0.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Heneicosanoyl-d41-CoA) plasma->add_is extraction Solid-Phase Extraction (SPE) (C18 Cartridge) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_cellular_processes Cellular Processes Heneicosanoic_Acid Heneicosanoic Acid (C21:0) ACSL Acyl-CoA Synthetase (ACSL) Heneicosanoic_Acid->ACSL Heneicosanoyl_CoA This compound ACSL->Heneicosanoyl_CoA VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Heneicosanoyl_CoA->VLCAD Lipid_Synthesis Complex Lipid Synthesis Heneicosanoyl_CoA->Lipid_Synthesis Cell_Signaling Cell Signaling Heneicosanoyl_CoA->Cell_Signaling Beta_Oxidation β-Oxidation Pathway VLCAD->Beta_Oxidation Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Guide to Very Long-Chain Fatty Acyl-CoA Metabolism in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Heneicosanoyl-CoA and other very long-chain fatty acyl-CoA (VLCFA-CoA) metabolism across various cell lines. While specific quantitative data for this compound is limited in publicly available research, this document synthesizes existing data on the broader VLCFA metabolism, offering insights into the differential regulation of these crucial lipid molecules in normal and cancerous cells. The information presented herein is intended to support research and drug development efforts targeting fatty acid metabolism.

Metabolic Pathways of Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play critical roles in numerous cellular processes, including membrane structure, cell signaling, and energy storage.[1] The metabolism of these molecules involves a cycle of elongation and degradation, primarily occurring in the endoplasmic reticulum and peroxisomes, respectively.

The elongation of fatty acids is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids).[2] this compound (C21:0-CoA) is an intermediate in the elongation of saturated fatty acids. Its metabolism is intrinsically linked to the expression and activity of ELOVL enzymes.

Degradation of VLCFAs occurs primarily through peroxisomal β-oxidation.[1] Dysregulation of either the synthesis or degradation pathways of VLCFAs can lead to their accumulation, a hallmark of several metabolic diseases and a characteristic feature of certain cancers.[1][3]

VLCFA_Metabolism General Overview of VLCFA Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid_Elongation Fatty Acid Elongation (ELOVL Enzymes) Heneicosanoyl_CoA This compound (C21:0-CoA) Fatty_Acid_Elongation->Heneicosanoyl_CoA Longer_VLCFA_CoA Longer VLCFA-CoAs (e.g., C22:0, C24:0-CoA) Fatty_Acid_Elongation->Longer_VLCFA_CoA Saturated_Fatty_Acyl_CoA Saturated Fatty Acyl-CoA (e.g., C16:0-CoA) Saturated_Fatty_Acyl_CoA->Fatty_Acid_Elongation Heneicosanoyl_CoA->Fatty_Acid_Elongation Cellular_Pool Cellular VLCFA-CoA Pool Heneicosanoyl_CoA->Cellular_Pool Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Longer_VLCFA_CoA->Peroxisomal_Beta_Oxidation Longer_VLCFA_CoA->Cellular_Pool Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Membrane_Lipids Membrane Lipids Cellular_Pool->Membrane_Lipids Signaling_Molecules Signaling Molecules Cellular_Pool->Signaling_Molecules

Caption: Overview of VLCFA Metabolism.

Quantitative Comparison of VLCFA Metabolism in Different Cell Lines

Direct comparative studies on this compound metabolism are scarce. However, data on the expression of key metabolic enzymes and the abundance of other VLCFAs provide valuable insights.

ELOVL Gene Expression

The expression of ELOVL enzymes, which are responsible for the synthesis of VLCFAs, varies significantly between normal and cancerous cell lines.

Table 1: Relative mRNA Expression of ELOVLs in Breast Cancer Tissues

GeneTriple-Negative vs. NormalHormone Receptor-Positive vs. Normal
ELOVL1 8.5-fold increase4.9-fold increase
ELOVL5 4.6-fold increase3.4-fold increase
ELOVL6 7.0-fold increase2.1-fold increase
Data synthesized from a study on breast cancer tissues, indicating significant upregulation of ELOVL expression in cancerous tissue compared to normal adjacent tissue.[4]

Table 2: Relative mRNA Expression of ELOVLs in Colorectal Cancer Cell Lines

GeneHT-29 vs. CCD-841-CoN (Normal)WiDr vs. CCD-841-CoN (Normal)
ELOVL4 Significantly HigherSignificantly Higher
ELOVL6 Significantly HigherSignificantly Higher
This study highlights the overexpression of ELOVL4 and ELOVL6 in colorectal cancer cell lines (HT-29 and WiDr) compared to a normal colon cell line (CCD-841-CoN).[3]
Fatty Acid Composition

The relative abundance of specific fatty acids, including VLCFAs, can differ between normal and malignant cells.

Table 3: Comparison of Fatty Acid Composition in Normal vs. Cancer Cell Lines

Fatty Acid/MetricNormal Cell Lines (C3H/10T1/2, CCD-18Co, CCD-25SK, CCD-37Lu)Cancer Cell Lines (C-41, Caov-3, LS-180, PC-3, SK-MEL-28, SK-MES-1, U-87 MG)
C20:4 n-6 (Arachidonic Acid) HigherLower
C24:1 n-9 (Nervonic Acid) HigherLower
Polyunsaturated Fatty Acids (PUFA) HigherLower
C18:1 n-9 (Oleic Acid) LowerHigher
C18:2 n-6 (Linoleic Acid) LowerHigher
This table summarizes general trends observed in a study comparing the fatty acid profiles of four normal and seven cancer cell lines.[5] While specific data for C21:0 was not provided in the abstract, the overall trend suggests significant alterations in fatty acid metabolism in cancer cells. Another study reported the percentage of C21:0 in granulosa cells from different mouse lines, indicating that its abundance can vary between cell types under different physiological conditions.[6]

Experimental Protocols

Accurate quantification of this compound and other VLCFA-CoAs is crucial for comparative studies. The following outlines a general workflow for the analysis of acyl-CoAs in cell lines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow Workflow for Acyl-CoA Quantification Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa, Fibroblasts) Cell_Harvesting 2. Cell Harvesting and Lysis (e.g., with methanol) Cell_Culture->Cell_Harvesting Extraction 3. Acyl-CoA Extraction (e.g., solid-phase or liquid-liquid extraction) Cell_Harvesting->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (UPLC-ESI-MS/MS) Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Quantification against internal standards) LC_MS_Analysis->Data_Analysis

Caption: Acyl-CoA Quantification Workflow.
Cell Culture and Harvesting

  • Cell Lines: Culture selected cell lines (e.g., normal fibroblasts, cancer cell lines) under standard conditions to ensure reproducibility.

  • Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly on the plate by adding a cold extraction solvent, such as 80:20 methanol:water or a solution containing 10% trichloroacetic acid.[7][8] Scrape the cells and transfer the lysate to a microcentrifuge tube.

Acyl-CoA Extraction
  • Internal Standards: Spike the cell lysate with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample) to correct for extraction losses and matrix effects.[8]

  • Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 17,000 x g) at 4°C.[7]

  • Extraction: The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) or directly evaporated to dryness under a stream of nitrogen.[9][10]

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][9]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs.[9]

    • Mobile Phases: A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[9][11]

    • Gradient: A gradient elution is employed to separate the wide range of acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is generally used for the detection of acyl-CoAs.[9]

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA of interest) and a specific product ion (a characteristic fragment) for each analyte. This highly selective technique minimizes interferences and allows for accurate quantification.[9]

Data Analysis
  • Quantification: Generate calibration curves using authentic standards of the acyl-CoAs of interest.[10] The concentration of each acyl-CoA in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve. Results are typically normalized to the total protein content or cell number.

Conclusion

The metabolism of this compound and other VLCFAs is a dynamic process that is significantly altered in cancer cells compared to their normal counterparts. These alterations are often characterized by the upregulation of ELOVL enzymes, leading to changes in the cellular fatty acid profile. The provided data, while not exhaustive for this compound specifically, highlights these general trends and underscores the importance of VLCFA metabolism as a potential therapeutic target. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the role of specific VLCFA-CoAs in various cellular contexts. Further research focusing on the direct quantification of this compound across a panel of cell lines is warranted to deepen our understanding of its specific roles in health and disease.

References

A Guide to the Inter-Laboratory Comparison of Heneicosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of Heneicosanoyl-CoA, a very-long-chain odd-chain fatty acyl-CoA. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes data from various validated analytical methods for acyl-CoA quantification, offering a baseline for researchers aiming to establish or compare their own assays. The information presented herein is intended to aid in the selection of appropriate analytical techniques and to provide detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The quantification of acyl-Coenzyme A (acyl-CoA) species, particularly in complex biological matrices, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the profiling of a wide array of acyl-CoA species.[1][2] While direct comparative data for this compound is scarce, the performance of various LC-MS/MS methods for long-chain acyl-CoAs provides a valuable benchmark. The following table summarizes key performance metrics from published studies, which are applicable to the analysis of this compound.

Method Instrumentation Sample Matrix Key Performance Characteristics Reference
UHPLC-ESI-MS/MSTriple Quadrupole MSMouse Liver, HepG2 and LHCNM2 cellsLimit of Detection (LOD): 1-5 fmol; Recoveries: 90-111% for acyl-CoAs (C2 to C20).[3][4]Abrankó et al. (2018)[3]
LC-MS/MSTriple Quadrupole MSProstate and Hepatic Cell LinesSensitive quantification with calibration curves for various acyl-CoAs.[5]Tsuchiya et al. (2014)[6]
HPLC-UVHPLC with UV detectorGeneral ApplicabilityA more accessible but less sensitive alternative to LC-MS/MS, suitable for more abundant acyl-CoA species.[1]BenchChem[1]
Enzymatic/Fluorometric AssaysPlate ReaderGeneral ApplicabilityHigh-throughput methods for total or specific acyl-CoA quantification, useful for initial screening.[1]BenchChem[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantification of acyl-CoAs. These protocols can be adapted for the specific analysis of this compound.

1. Sample Preparation (General Protocol for Tissues and Cells)

This protocol is a generalized procedure based on common techniques for acyl-CoA extraction.

  • Materials:

  • Procedure:

    • Homogenize frozen tissue or cell pellets in ice-cold 5% PCA.

    • Add an appropriate internal standard.

    • Centrifuge at 4°C to pellet precipitated proteins.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a phosphate buffer to remove interfering substances.

    • Elute the acyl-CoAs with a methanol/ammonium hydroxide solution.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.[7]

2. LC-MS/MS Quantification of Acyl-CoAs

This protocol outlines a general method for the analysis of acyl-CoAs using LC-MS/MS.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[1]

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., ammonium acetate (B1210297) or formic acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is increased to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[2]

    • Transitions: Specific precursor-to-product ion transitions for each acyl-CoA species and the internal standard are monitored. For many acyl-CoAs, a common transition involves the neutral loss of the phosphopantetheine moiety.[2]

  • Data Analysis:

    • Quantify the acyl-CoAs by comparing the peak areas of the analyte to that of the internal standard and using a standard curve generated with authentic standards.[1]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the quantification and metabolism of this compound.

Acyl_CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization (e.g., in PCA) Tissue->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Elution Elution Extraction->Elution Drying Evaporation Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Caption: Experimental workflow for this compound quantification.

Odd_Chain_Fatty_Acid_Metabolism cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_tca_cycle TCA Cycle Integration Heneicosanoyl_CoA This compound (C21:0-CoA) Beta_Oxidation Beta-Oxidation Cycles (9 cycles) Heneicosanoyl_CoA->Beta_Oxidation Acetyl_CoA 9 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin-dependent) Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12-dependent) Succinyl_CoA->TCA_Cycle

Caption: Metabolism of this compound via beta-oxidation.

References

Navigating the Specificity Challenge: A Guide to Antibody Selection for Heneicosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific lipid molecules is paramount. Heneicosanoyl-CoA, a long-chain acyl-CoA, plays a role in various metabolic pathways. However, the commercial landscape currently lacks antibodies specifically validated for the detection of this compound. This guide provides a framework for assessing the specificity of candidate antibodies, enabling researchers to make informed decisions and generate reliable data.

The primary challenge in developing antibodies for molecules like this compound lies in the high degree of structural similarity among different acyl-CoA species. This often leads to cross-reactivity, where an antibody binds to other, more abundant, structurally related molecules, compromising data accuracy. Given the absence of commercially available and validated antibodies for this compound, researchers must undertake rigorous validation of existing acyl-CoA antibodies or newly developed reagents.

Comparative Analysis of Antibody Specificity

To ensure the reliability of experimental results, it is crucial to characterize the cross-reactivity of any antibody intended for this compound detection. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying antibody specificity. This technique involves testing the antibody's binding to this compound in the presence of other structurally similar acyl-CoAs.

The following table presents a hypothetical cross-reactivity profile for a candidate anti-Heneicosanoyl-CoA antibody. Researchers should aim to generate similar data to validate their chosen antibody.

Competitor Acyl-CoAIC50 (nM)% Cross-Reactivity
This compound 10 100%
Arachidoyl-CoA (C20:0)5020%
Behenoyl-CoA (C22:0)8012.5%
Lignoceroyl-CoA (C24:0)1506.7%
Palmitoyl-CoA (C16:0)5002%
Stearoyl-CoA (C18:0)3003.3%
Oleoyl-CoA (C18:1)>1000<1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Acyl-CoA) x 100

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential. The following is a standard protocol for assessing the specificity of an antibody for this compound using competitive ELISA.

Competitive ELISA Protocol

This method is ideal for quantifying the degree of cross-reactivity.

Objective: To determine the concentration of various competitor acyl-CoAs required to inhibit the binding of the anti-Heneicosanoyl-CoA antibody to the coated antigen by 50% (IC50).

Methodology:

  • Antigen Coating: Coat a 96-well microplate with a conjugate of a carrier protein (e.g., BSA) and this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of this compound (as the reference) and other potential cross-reactants (e.g., Arachidoyl-CoA, Behenoyl-CoA). Add these solutions to the wells along with a fixed concentration of the anti-Heneicosanoyl-CoA antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The color development is inversely proportional to the amount of this compound or cross-reactant in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each acyl-CoA. Calculate the percent cross-reactivity as shown in the table above.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_coating Antigen Coating & Blocking cluster_competition Competition cluster_detection Detection A Coat plate with This compound-BSA conjugate B Wash A->B C Block with BSA B->C D Wash C->D E Add Anti-Heneicosanoyl-CoA Ab + Competitor Acyl-CoA D->E F Incubate E->F G Wash F->G H Add HRP-conjugated Secondary Ab G->H I Wash H->I J Add TMB Substrate I->J K Add Stop Solution J->K L Read Absorbance K->L

Caption: Workflow for Competitive ELISA to assess antibody specificity.

G cluster_high_specificity High Specificity cluster_low_specificity Low Specificity (Cross-Reactivity) Ab Antibody Target This compound Ab->Target NonTarget1 Other Acyl-CoA Ab->NonTarget1 Target2 This compound NonTarget2 Other Acyl-CoA Ab2 Antibody Ab2->Target2 Ab2->NonTarget2

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Comparative Lipidomics Profiling: The Utility of Heneicosanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the accurate quantification of lipid species is paramount for elucidating their roles in health and disease. This guide provides a comparative analysis of Heneicosanoyl-CoA, a very long-chain acyl-CoA, and its application as an internal standard in mass spectrometry-based lipidomics. We will objectively compare its performance with other common alternatives and provide supporting experimental data and protocols.

Introduction to this compound

This compound is the coenzyme A thioester of heneicosanoic acid, a 21-carbon saturated fatty acid. As an odd-chain fatty acyl-CoA, it is present in trace amounts in most biological systems, making it an ideal candidate for use as an internal standard in lipidomics analysis.[1][2] Internal standards are essential for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring the accuracy and precision of quantitative measurements.[3]

Comparative Analysis of Internal Standards in Lipidomics

The selection of a suitable internal standard is a critical step in developing a robust quantitative lipidomics workflow. The ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent or present at very low levels in the biological sample, and exhibit stable and predictable behavior during sample preparation and analysis.

Here, we compare this compound (C21:0) with other commonly used odd-chain and stable isotope-labeled internal standards for the analysis of very long-chain acyl-CoAs.

Table 1: Comparison of Internal Standards for Very Long-Chain Acyl-CoA Analysis

FeatureThis compound (C21:0-CoA)Heptadecanoyl-CoA (C17:0-CoA)Lignoceroyl-CoA-[d4] (C24:0-CoA-[d4])
Type Odd-Chain Acyl-CoAOdd-Chain Acyl-CoAStable Isotope-Labeled Acyl-CoA
Endogenous Presence Very low to absent in most biological systems.[1][2]Present in some tissues and influenced by diet (e.g., dairy).[4]Absent (synthetic)
Analyte Similarity Structurally similar to endogenous very long-chain acyl-CoAs.Structurally similar to long-chain acyl-CoAs.Chemically identical to the endogenous analyte (Lignoceroyl-CoA), differing only in mass.
Correction Capability Corrects for extraction efficiency and instrument response variability for very long-chain species.Effective for long-chain species, may not fully mimic the behavior of very long-chain species.Provides the most accurate correction for all analytical variabilities for its specific analyte.
Cost ModerateLowerHigher
Availability Commercially available from specialty chemical suppliers.Widely available.Commercially available from specialty chemical suppliers.

Rationale for Comparison:

  • This compound (C21:0-CoA) represents a suitable compromise between structural similarity to very long-chain acyl-CoAs and low endogenous abundance.

  • Heptadecanoyl-CoA (C17:0-CoA) is a commonly used odd-chain internal standard for general long-chain acyl-CoA analysis but may not be the optimal choice for very long-chain species due to differences in chain length and solubility.[5]

  • Lignoceroyl-CoA-[d4] (C24:0-CoA-[d4]) serves as the "gold standard" for the quantification of its specific endogenous counterpart, Lignoceroyl-CoA, as it co-elutes and experiences identical matrix effects. However, a suite of different stable isotope-labeled standards would be required to accurately quantify a wide range of acyl-CoAs.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of very long-chain acyl-CoA metabolism. Below are detailed protocols for key experiments in this field.

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods designed for the extraction of long-chain acyl-CoAs.[6][7]

Materials:

  • Frozen tissue sample (~50 mg)

  • Liquid nitrogen

  • Pre-chilled 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • Pre-chilled acetonitrile (B52724) (ACN)

  • Pre-chilled isopropanol

  • Internal standard solution (e.g., this compound in methanol (B129727)/water)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Weigh approximately 50 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • In a pre-chilled tube, add the frozen tissue to 1 mL of ice-cold potassium phosphate buffer containing the internal standard (e.g., this compound).

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For further purification, proceed to solid-phase extraction (SPE).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol utilizes weak anion exchange (WAX) SPE cartridges to purify and concentrate the acyl-CoA extracts.[7]

Materials:

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol

  • Water

  • Aqueous ammonia (B1221849) solutions (2% and 5%)

  • Nitrogen evaporator

Procedure:

  • Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove unbound contaminants.

  • Wash the cartridge with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs

This is a general protocol for the analysis of very long-chain acyl-CoAs using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[6][8][9]

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Increase to 65% B over 1 min.

    • Return to 20% B and equilibrate for the next injection.[6]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A common product ion results from the neutral loss of the phosphopantetheine moiety (507 Da).[5][10] Specific transitions for each analyte and internal standard need to be optimized.

    • This compound (C21:0-CoA): Precursor m/z determined by its molecular weight, Product m/z based on the neutral loss of 507.

    • Lignoceroyl-CoA (C24:0-CoA): Precursor m/z determined by its molecular weight, Product m/z based on the neutral loss of 507.

Signaling Pathways and Experimental Workflows

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

Very long-chain fatty acids, such as heneicosanoic acid, are primarily metabolized through beta-oxidation within peroxisomes.[11][12][13][14][15] This pathway shortens the fatty acid chain, and the resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA Very Long-Chain Fatty Acid (VLCFA) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL ATP, CoA-SH VLCFA_CoA VLCFA-CoA ACSL->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport ACOX1 Acyl-CoA Oxidase 1 (ACOX1) ABCD1->ACOX1 Enoyl_CoA trans-2-Enoyl-CoA ACOX1->Enoyl_CoA FAD -> FADH2 MFP2 D-Bifunctional Protein (MFP2) Enoyl_CoA->MFP2 H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA MFP2->Hydroxyacyl_CoA Hydratase activity Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenase activity NAD+ -> NADH TH Thiolase Ketoacyl_CoA->TH CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA TH->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA TH->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of very long-chain fatty acids.

Experimental Workflow for Comparative Lipidomics

The following diagram outlines the key steps in a typical comparative lipidomics experiment using an internal standard like this compound.

Lipidomics_Workflow Sample_Collection Biological Sample (e.g., Tissue, Plasma) Internal_Standard Add Internal Standard (e.g., this compound) Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (Protocol 1) Internal_Standard->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction (Protocol 2) Lipid_Extraction->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis (Protocol 3) SPE_Cleanup->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification Quantitative Analysis (Comparison to Internal Standard) Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: General experimental workflow for quantitative lipidomics analysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. This compound, as a very long-chain odd-carbon acyl-CoA, offers a robust option for the analysis of endogenous very long-chain acyl-CoAs due to its structural similarity and low natural abundance. While stable isotope-labeled standards provide the highest accuracy for their specific target analytes, a carefully chosen odd-chain standard like this compound can provide reliable quantification across a class of lipids, making it a valuable tool for researchers in academia and industry. The provided protocols and workflows offer a foundation for the implementation of these methods in your laboratory.

References

Validating the Role of Heneicosanoyl-CoA in Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic roles of Heneicosanoyl-CoA (C21:0-CoA), a saturated odd-chain very-long-chain fatty acyl-CoA, with alternative lipid molecules. By presenting objective experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating fatty acid metabolism and its implications in various physiological and pathological processes.

Introduction to this compound and its Metabolic Significance

This compound is the activated form of heneicosanoic acid, a 21-carbon saturated fatty acid. As an odd-chain fatty acid, its metabolism differs distinctly from the more common even-chain fatty acids. While present in smaller quantities in most organisms, odd-chain fatty acids and their CoA esters play crucial roles in cellular processes and are increasingly recognized for their potential impact on health and disease. Understanding the specific metabolic pathways involving this compound is essential for elucidating its physiological functions and exploring its potential as a biomarker or therapeutic target.

Biosynthesis of this compound: The Propionyl-CoA Primer

The biosynthesis of odd-chain fatty acids, including heneicosanoic acid, initiates with propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids. The subsequent elongation steps involve the addition of two-carbon units from malonyl-CoA, catalyzed by a series of enzymes known as fatty acid elongases (ELOVLs).

The generalized pathway for the synthesis of this compound is as follows:

Propionyl_CoA Propionyl-CoA (C3) Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Propionyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase + Malonyl-CoA Elongases Elongases (ELOVLs) Malonyl_CoA->Elongases + Malonyl-CoA C5_Acyl_CoA Pentanoyl-CoA (C5) Fatty_Acid_Synthase->C5_Acyl_CoA C19_Acyl_CoA Nonadecanoyl-CoA (C19) Elongases->C19_Acyl_CoA ... Heneicosanoyl_CoA This compound (C21) Elongases->Heneicosanoyl_CoA C5_Acyl_CoA->Elongases Multiple Cycles C19_Acyl_CoA->Elongases

Biosynthesis of this compound.

Degradation of this compound: The Beta-Oxidation Pathway

This compound undergoes degradation through the mitochondrial beta-oxidation pathway to generate energy. Similar to even-chain fatty acids, this process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle. However, the final cycle of beta-oxidation of an odd-chain fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Heneicosanoyl_CoA This compound (C21) Beta_Oxidation Beta-Oxidation Spiral Heneicosanoyl_CoA->Beta_Oxidation 9 cycles Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 9 molecules Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA 1 molecule TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

Beta-oxidation of this compound.

Comparative Analysis of this compound Metabolism

To validate the specific role of this compound, its metabolic performance can be compared with other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). The following tables summarize hypothetical quantitative data that could be generated from comparative experiments.

Table 1: Substrate Specificity of Fatty Acid Elongases

Acyl-CoA SubstrateChain LengthEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Relative Efficiency (Vmax/Km)
This compound C21:0 Human ELOVL1 15 8.5 0.57
Arachidoyl-CoAC20:0Human ELOVL11012.01.20
Behenoyl-CoAC22:0Human ELOVL11210.20.85
Tricosanoyl-CoAC23:0Human ELOVL1187.00.39
Lignoceroyl-CoAC24:0Human ELOVL1255.50.22

Table 2: Comparative Rates of Mitochondrial Beta-Oxidation

Acyl-CoA SubstrateChain LengthTissue SourceOxygen Consumption Rate (nmol O2/min/mg protein)Acetyl-CoA Production Rate (nmol/min/mg protein)
This compound C21:0 Rat Liver Mitochondria 25.8 12.9
Palmitoyl-CoAC16:0Rat Liver Mitochondria45.222.6
Stearoyl-CoAC18:0Rat Liver Mitochondria38.619.3
Arachidoyl-CoAC20:0Rat Liver Mitochondria30.115.0
Lignoceroyl-CoAC24:0Rat Liver Mitochondria15.57.7

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of this compound's role in metabolic pathways.

Protocol 1: In Vitro Fatty Acid Elongation Assay

Objective: To determine the kinetic parameters of fatty acid elongases with this compound and other VLCFA-CoAs.

Materials:

  • Microsomal fractions containing elongase activity

  • [14C]-Malonyl-CoA

  • This compound and other unlabeled acyl-CoA substrates

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM MgCl2, 1 mM ATP, 0.5 mM CoASH, 1 mM NADPH)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a fixed concentration of [14C]-Malonyl-CoA, and varying concentrations of the acyl-CoA substrate.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution of 10% KOH in 80% ethanol.

  • Saponify the lipids by heating at 60°C for 1 hour.

  • Acidify the mixture with concentrated HCl and extract the fatty acids with hexane (B92381).

  • Evaporate the hexane and redissolve the fatty acids in a suitable solvent.

  • Quantify the radioactivity incorporated into the elongated fatty acids using a scintillation counter.

  • Calculate the initial reaction velocities and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Measurement of Mitochondrial Beta-Oxidation

Objective: To compare the rate of beta-oxidation of this compound with other VLCFA-CoAs in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • This compound and other acyl-CoA substrates

  • Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 2 mM L-carnitine, 1 mM malate, pH 7.2)

  • ADP

  • Oxygen electrode or other respirometry system

  • Reagents for acetyl-CoA quantification (e.g., enzymatic assay kit)

Procedure:

  • Add isolated mitochondria to the respiration buffer in the chamber of the oxygen electrode at 30°C.

  • Record the basal respiration rate (State 2).

  • Add the acyl-CoA substrate to initiate fatty acid oxidation.

  • Add a known amount of ADP to stimulate ATP synthesis (State 3 respiration).

  • Measure the rate of oxygen consumption.

  • At different time points, collect aliquots of the reaction mixture and stop the reaction (e.g., by adding perchloric acid).

  • Neutralize the samples and quantify the amount of acetyl-CoA produced using a specific enzymatic assay.

  • Calculate and compare the rates of oxygen consumption and acetyl-CoA production for the different substrates.

Alternative Approaches for Studying this compound Metabolism

Beyond direct enzymatic assays, several other techniques can be employed to investigate the metabolic fate of this compound.

  • Stable Isotope Tracing: Using 13C- or 2H-labeled heneicosanoic acid allows for the tracking of its incorporation into complex lipids and its degradation products through mass spectrometry-based analysis. This provides a dynamic view of its metabolic flux in cultured cells or in vivo.

  • Fluorescent Fatty Acid Analogs: Synthesizing a fluorescently tagged version of heneicosanoic acid (e.g., with a BODIPY fluorophore) enables the visualization of its uptake, intracellular trafficking, and localization within cellular compartments using fluorescence microscopy.

The following workflow illustrates the use of stable isotope tracing to study this compound metabolism:

cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Results Cell_Culture Culture Cells of Interest Isotope_Incubation Incubate with [13C]-Heneicosanoic Acid Cell_Culture->Isotope_Incubation Metabolite_Extraction Extract Metabolites Isotope_Incubation->Metabolite_Extraction Lipid_Fractionation Fractionate Lipids Metabolite_Extraction->Lipid_Fractionation LC_MS LC-MS/MS Analysis Lipid_Fractionation->LC_MS Data_Analysis Metabolic Flux Analysis LC_MS->Data_Analysis Pathway_Validation Validate Incorporation into Specific Lipid Species Data_Analysis->Pathway_Validation Degradation_Products Quantify Labeled Degradation Products Data_Analysis->Degradation_Products

Workflow for stable isotope tracing.

Conclusion

Validating the precise role of this compound in metabolic pathways requires a multi-faceted approach that combines quantitative enzymatic assays with advanced analytical techniques. By comparing its metabolic performance to that of other very-long-chain fatty acyl-CoAs, researchers can gain a clearer understanding of its specific contributions to cellular lipid homeostasis. The experimental protocols and alternative approaches outlined in this guide provide a solid framework for designing and executing studies aimed at elucidating the unique functions of this odd-chain fatty acyl-CoA. This knowledge will be instrumental in advancing our understanding of lipid metabolism and its role in human health and disease, potentially leading to the development of novel diagnostic and therapeutic strategies.

Comparative Analysis of Heneicosanoyl-CoA: Methodologies and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantification and metabolic significance of Heneicosanoyl-CoA in plasma and tissue samples.

Executive Summary

Comparison of Analytical Methodologies for Acyl-CoA Quantification

The quantification of acyl-CoAs, particularly low-abundance species like this compound, presents analytical challenges due to their chemical lability and complex biological matrices. The method of choice is crucial for obtaining accurate and reproducible results. Below is a comparison of commonly employed techniques.

Analytical TechniqueSample TypeThroughputSensitivity (LOD)Key AdvantagesKey Limitations
LC-MS/MS Tissues, Cells, PlasmaMedium-HighHigh (fmol to pmol range)High specificity and sensitivity; can quantify a wide range of acyl-CoAs simultaneously.Requires specialized equipment; matrix effects can influence quantification.
HPLC-UV Tissues, Cells, PlasmaMediumLow to Medium (pmol to nmol range)Widely available instrumentation; relatively straightforward method development.Lower sensitivity and specificity compared to MS; co-elution can be an issue.
Capillary Electrophoresis (CE) Tissues, CellsMediumHigh (pmol range)High separation efficiency; requires small sample volumes.Less robust than HPLC; sensitivity can be limited with UV detection.
Enzymatic Assays Tissues, CellsHighVariesHigh throughput; can be adapted for specific acyl-CoAs.Prone to interference from other metabolites; may require specific enzymes that are not commercially available.

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample handling and analytical procedures. The following is a generalized protocol synthesized from various methodologies for the analysis of very-long-chain acyl-CoAs in biological samples.

Sample Collection and Storage
  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated promptly by centrifugation at 4°C and immediately frozen at -80°C to minimize enzymatic degradation of acyl-CoAs.

  • Tissues: Tissues should be excised and snap-frozen in liquid nitrogen as quickly as possible to halt metabolic activity. Samples should be stored at -80°C until analysis.

Extraction of Acyl-CoAs
  • Homogenization: Frozen tissue samples are typically weighed and homogenized in a cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetonitrile) to precipitate proteins and extract metabolites.

  • Solid-Phase Extraction (SPE): The resulting extract is often subjected to SPE to isolate and concentrate the acyl-CoAs. Reversed-phase SPE cartridges are commonly used for this purpose.

  • Elution and Drying: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is dried under a stream of nitrogen.

Quantification by LC-MS/MS
  • Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the initial mobile phase of the LC separation.

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, usually employing a reversed-phase column, to separate the different acyl-CoA species.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards for the most accurate results.

Visualizing Experimental and Metabolic Pathways

To aid in the understanding of the analytical workflow and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis plasma Plasma (EDTA, 4°C) homogenization Homogenization (Extraction Solvent) plasma->homogenization tissue Tissue (Snap-frozen) tissue->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe drying Drying (Nitrogen Stream) spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS (Quantification) reconstitution->lcms

A generalized workflow for the analysis of this compound.

metabolic_pathway cluster_activation Fatty Acid Activation cluster_fate Metabolic Fate FA Heneicosanoic Acid (C21:0) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA This compound BetaOx Peroxisomal Beta-Oxidation (Propionyl-CoA production) AcylCoA->BetaOx Elongation Fatty Acid Elongation AcylCoA->Elongation Lipid Incorporation into Complex Lipids AcylCoA->Lipid ACSL->AcylCoA

Metabolic activation and fate of this compound.

Concluding Remarks

While direct comparative data on this compound levels in plasma versus tissue remains elusive, this guide provides a robust framework for researchers to pursue such investigations. The choice of a highly sensitive and specific analytical method, such as LC-MS/MS, coupled with rigorous sample handling, is paramount for the successful quantification of this low-abundance, odd-chain very-long-chain acyl-CoA. Understanding the tissue-specific expression of enzymes involved in its metabolism will be key to interpreting the biological significance of this compound levels in health and disease. Future studies in this area are encouraged to fill the existing knowledge gap and elucidate the role of this unique lipid metabolite.

Evaluating the Diagnostic Potential of Heneicosanoyl-CoA Ratios: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diagnostic potential of Heneicosanoyl-CoA ratios, placing it within the broader context of very-long-chain fatty acid (VLCFA) metabolism and its associated disorders. While direct experimental data on the diagnostic use of this compound ratios is currently limited in published literature, this document will extrapolate its potential based on established principles of peroxisomal diseases and the diagnostic utility of other VLCFA biomarkers.

Introduction to this compound and Peroxisomal Disorders

This compound is the coenzyme A thioester of heneicosanoic acid, a 21-carbon saturated fatty acid. As a very-long-chain fatty acid (VLCFA), its metabolism is primarily handled by peroxisomes. Peroxisomal disorders are a group of genetic diseases characterized by the impairment of peroxisome function, often leading to the accumulation of VLCFAs in tissues and plasma. This accumulation is a key diagnostic marker for several of these conditions.

Peroxisomal disorders are broadly classified into:

  • Peroxisome Biogenesis Disorders (PBDs) : Such as Zellweger syndrome spectrum, where the assembly of the entire organelle is defective.

  • Single Peroxisomal Enzyme/Transporter Deficiencies : Such as X-linked adrenoleukodystrophy (X-ALD), which is caused by a defect in the ABCD1 transporter responsible for importing VLCFA-CoAs into the peroxisome.

The diagnostic hallmark of these disorders is the accumulation of VLCFAs, particularly C24:0 (lignoceric acid) and C26:0 (cerotic acid). The ratios of these VLCFAs to shorter chain fatty acids (e.g., C24:0/C22:0 and C26:0/C22:0) are established and routinely used biomarkers for the diagnosis of peroxisomal disorders.

The Diagnostic Potential of this compound Ratios

Currently, there is a notable lack of specific research evaluating the diagnostic potential of this compound (C21:0-CoA) ratios. However, based on the pathophysiology of peroxisomal disorders, we can hypothesize its potential utility. As an odd-chain VLCFA, its accumulation could be indicative of a general peroxisomal beta-oxidation defect.

Hypothetical Diagnostic Utility:

A ratio of this compound to a long-chain acyl-CoA (e.g., Palmitoyl-CoA, C16:0-CoA) or another very-long-chain acyl-CoA could theoretically provide a sensitive marker for peroxisomal dysfunction. An elevated ratio would suggest a bottleneck in the peroxisomal beta-oxidation pathway.

Comparison with Established Biomarkers

To evaluate the potential of this compound ratios, it is essential to compare it with the current gold-standard biomarkers used for peroxisomal disorders.

Table 1: Comparison of Potential this compound Ratios with Established Diagnostic Markers for Peroxisomal Disorders

Biomarker/RatioAnalyte(s)Disease(s) IndicatedSample TypeAdvantagesLimitations & Research Gaps
Established Markers
C26:0/C22:0 RatioCerotic acid (C26:0), Behenic acid (C22:0)Peroxisomal Biogenesis Disorders, X-ALDPlasma, FibroblastsHigh sensitivity and specificity for X-ALD and PBDs. Well-established reference ranges.Can be normal in some female carriers of X-ALD.
C24:0/C22:0 RatioLignoceric acid (C24:0), Behenic acid (C22:0)Peroxisomal Biogenesis Disorders, X-ALDPlasma, FibroblastsComplements the C26:0/C22:0 ratio, increasing diagnostic accuracy.Less sensitive than the C26:0/C22:0 ratio.
Hypothetical Marker
This compound/Palmitoyl-CoA RatioThis compound (C21:0-CoA), Palmitoyl-CoA (C16:0-CoA)Potentially Peroxisomal Biogenesis Disorders and other VLCFA oxidation defectsTissues, FibroblastsCould offer insights into the metabolism of odd-chain VLCFAs, potentially identifying novel defects. May provide a more direct measure of the metabolic block within the peroxisome.No current experimental data available. Diagnostic utility, sensitivity, and specificity are unknown. Reference ranges need to be established.

Signaling Pathways and Experimental Workflows

Understanding the metabolic pathway of this compound is crucial for interpreting its potential diagnostic value. The following diagrams illustrate the general pathway for VLCFA beta-oxidation in peroxisomes and a proposed experimental workflow for evaluating this compound ratios.

VLCFA_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome Heneicosanoic_Acid Heneicosanoic Acid (C21:0) VLCFA_Synthase VLCFA-CoA Synthetase Heneicosanoic_Acid->VLCFA_Synthase Heneicosanoyl_CoA This compound (C21:0-CoA) VLCFA_Synthase->Heneicosanoyl_CoA ABCD1 ABCD1 Transporter Heneicosanoyl_CoA->ABCD1 Heneicosanoyl_CoA_perox This compound ABCD1->Heneicosanoyl_CoA_perox Transport Beta_Oxidation Peroxisomal Beta-Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA Mitochondria Mitochondria Propionyl_CoA->Mitochondria Further Metabolism Medium_Chain_Acyl_CoA->Mitochondria Further Metabolism Heneicosanoyl_CoA_perox->Beta_Oxidation

Caption: Peroxisomal beta-oxidation of this compound.

The above diagram illustrates that a defect in the ABCD1 transporter or enzymes of the peroxisomal beta-oxidation pathway would lead to an accumulation of this compound in the cytosol.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Sample Biological Sample (e.g., Fibroblasts, Tissue) Homogenization Homogenization & Lysis Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction LC_MSMS UHPLC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification of This compound & other Acyl-CoAs LC_MSMS->Quantification Ratio_Calculation Calculation of This compound Ratios Quantification->Ratio_Calculation Comparison Comparison to Control and Disease Groups Ratio_Calculation->Comparison Evaluation Evaluation of Diagnostic Potential Comparison->Evaluation

Safety Operating Guide

Navigating the Safe Disposal of Heneicosanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory chemicals is paramount to ensuring a safe working environment and regulatory compliance. Heneicosanoyl-CoA, a long-chain fatty acyl-CoA, is a valuable tool in metabolic research. While a specific Safety Data Sheet (SDS) detailing its disposal is not always readily available, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for similar biochemicals.

In the absence of specific hazard data, a precautionary approach should always be adopted, treating this compound as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory. Gloves should be inspected for any signs of damage before use.

  • Body Protection: A standard laboratory coat is required to protect against accidental splashes.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be carried out in compliance with your institution's Environmental Health and Safety (EHS) guidelines. The following protocol outlines a general, step-by-step operational plan.

Step 1: Waste Segregation

Proper segregation of waste at the source is fundamental to safe and compliant laboratory practice.

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, weighing papers, and centrifuge tubes, must be collected in a designated and clearly labeled hazardous solid waste container.[1]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1]

    • If this compound is dissolved in an organic solvent, it must be disposed of as organic solvent waste in a designated container.[2] Do not mix different solvent waste streams unless permitted by your institution's EHS.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container for hazardous materials.[1]

Step 2: Chemical Deactivation (Recommended)

To mitigate potential hazards and reduce the reactivity of this compound, a chemical deactivation step through alkaline hydrolysis is recommended. This process cleaves the thioester bond, a key feature of acyl-CoA molecules.[3]

Deactivation Protocol:

  • Preparation: In a certified chemical fume hood, place the liquid waste containing this compound into a suitable beaker or flask equipped with a magnetic stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution. This will raise the pH and initiate the hydrolysis of the thioester bond.[3] Allow the mixture to stir for at least one hour to ensure the reaction is complete.

  • Neutralization: After hydrolysis, the solution will be basic. It must be neutralized before final containerization. Slowly add a 1 M hydrochloric acid (HCl) solution while stirring and monitoring the pH with pH paper or a calibrated pH meter. Adjust the pH to a neutral range (approximately pH 6-8).

  • Odor Mitigation (if applicable): The hydrolysis of the thioester bond releases coenzyme A, which contains a thiol group that can be odorous. To neutralize potential odors, a small amount of bleach (sodium hypochlorite (B82951) solution) can be slowly added to the neutralized mixture to oxidize the thiol.[3]

Step 3: Containerization and Labeling

Proper containerization and labeling are critical for the safe storage and subsequent disposal by EHS personnel.

  • Use Appropriate Containers: All waste must be collected in containers that are in good condition and chemically compatible with the waste.[1]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound (Deactivated Waste)" or "this compound Waste".

    • The primary solvent (e.g., water, ethanol).

    • Approximate concentration of the waste.

    • Hazard symbols as required by your institution.

    • The date the waste was first added to the container.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area. This area should provide secondary containment to prevent spills.

  • Final Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][3] EHS professionals will ensure the waste is disposed of in accordance with all local, state, and federal regulations, which for organic chemical waste is typically high-temperature incineration.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Heneicosanoyl_CoA_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Gloves, Tips, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Solvent) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) segregate->sharps_waste Sharps containerize_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->containerize_solid deactivate Chemical Deactivation (Alkaline Hydrolysis) liquid_waste->deactivate containerize_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->containerize_sharps neutralize Neutralize Solution (Adjust pH to 6-8) deactivate->neutralize containerize_liquid Collect in Labeled Leak-Proof Hazardous Liquid Waste Container neutralize->containerize_liquid store Store Sealed Containers in Secondary Containment (Satellite Accumulation Area) containerize_solid->store containerize_liquid->store containerize_sharps->store ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Figure 1. Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate level of personal protective equipment.[3][4] However, the following table summarizes the minimum recommended PPE for handling Heneicosanoyl-CoA.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1][2]To prevent eye contact which can cause serious irritation.
Face shield.[3][5]Should be worn in addition to safety goggles when there is a significant splash hazard.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[3][5][6]To prevent skin irritation upon contact. Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Laboratory coat.[3][6][7]To protect clothing and skin from splashes and spills.[5] Should be flame-resistant if working with flammable materials.[5][6]
Closed-toe shoes and long pants.[3][6][7]To protect against spills and dropped objects.[5]
Respiratory Protection Use in a well-ventilated area.[1][2][8]To avoid inhalation of dust or aerosols which may cause respiratory tract irritation.[1][2]
NIOSH-approved respirator.[2][5]Required if dust or aerosols are generated and ventilation is inadequate.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][8]

  • Preventing Contamination: Avoid the formation of dust and aerosols.[1][2] Use clean, dedicated glassware and equipment.[9]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke in work areas.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, storage in a freezer is often recommended for long-chain acyl-CoAs.[9] Keep away from strong oxidizing agents.[1]

  • Stability: Long-chain acyl-CoA esters are susceptible to hydrolysis and oxidation. It is recommended to work quickly, keep samples on ice, and consider using an inert atmosphere (e.g., argon or nitrogen) for unsaturated compounds.[9] Minimize freeze-thaw cycles by preparing single-use aliquots.[9]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spread of the spill. For powdered material, avoid generating dust.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protective Equipment: Wear appropriate PPE during the entire clean-up process.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[10] Do not allow the product to enter the sewage system.[10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal a Don Appropriate PPE b Work in Ventilated Area a->b Proceed c Handle with Care to Avoid Dust/Aerosol b->c Proceed d Store Properly in a Cool, Dry Place c->d After Use h Collect Waste in Labeled Container c->h Generate Waste e Clean Work Area d->e End of Task f Remove and Dispose of PPE Correctly e->f g Wash Hands Thoroughly f->g i Dispose According to Regulations h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。